Product packaging for Dapoxetine hydrochloride(Cat. No.:CAS No. 1071929-03-7)

Dapoxetine hydrochloride

Cat. No.: B3079633
CAS No.: 1071929-03-7
M. Wt: 341.9 g/mol
InChI Key: IHWDIQRWYNMKFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dapoxetine hydrochloride is a useful research compound. Its molecular formula is C21H24ClNO and its molecular weight is 341.9 g/mol. The purity is usually 95%.
The exact mass of the compound DL-Dapoxetine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24ClNO B3079633 Dapoxetine hydrochloride CAS No. 1071929-03-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO.ClH/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21;/h3-14,20H,15-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWDIQRWYNMKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071929-03-7
Record name Benzenemethanamine, N,N-dimethyl-α-[2-(1-naphthalenyloxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071929-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl[3-(naphthalen-1-yloxy)-1-phenylpropyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Characterization of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] This document details the essential data, experimental protocols, and relevant pathways to support research and development activities involving this active pharmaceutical ingredient (API).

Physicochemical Properties

This compound is chemically designated as (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride.[2] Its hydrochloride salt form enhances its solubility in aqueous media, making it suitable for oral pharmaceutical formulations.[3] A summary of its key physicochemical properties is presented below.

Table 1: General Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Name (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride[2]
CAS Number 129938-20-1[4]
Molecular Formula C₂₁H₂₄ClNO
Molecular Weight 341.88 g/mol
Appearance White to off-white or slightly yellow crystalline powder
pKa 8.6
Melting Point 175-179 °C
Table 2: Solubility of this compound
SolventSolubilityReference(s)
Methanol Freely soluble
Ethanol Slightly soluble / Readily soluble
Water Almost insoluble / Water-soluble compound
Propylene Glycol Freely soluble
N,N-dimethylformamide (DMF) Freely soluble / ~25 mg/mL
Dimethyl sulfoxide (DMSO) ≥20 mg/mL / ~16 mg/mL
0.1 N Hydrochloric Acid Soluble
Acetonitrile Soluble
Phosphate Buffer (pH 7.2) ~10 mg/mL
Dichloroethane Slightly soluble

Note: Solubility descriptions can vary between sources. It is classified as a BCS Class II compound, indicating low solubility and high permeability.

This compound is known to exist in various crystalline forms, which can impact its solubility and stability.

Mechanism of Action

Dapoxetine functions by inhibiting the serotonin transporter (SERT), which leads to an increase in serotonin's action at the postsynaptic cleft. This potentiation of serotonergic neurotransmission is believed to be the mechanism responsible for delaying ejaculation. The ejaculatory reflex is a complex process involving both the spinal cord and higher brain centers, including the lateral paragigantocellular nucleus (LPGi), which are influenced by serotonin levels.

Dapoxetine Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor 5-HT Receptors Serotonin->Postsynaptic_Receptor Binds Neuronal_Signal Modulated Neuronal Signal (Ejaculatory Delay) Postsynaptic_Receptor->Neuronal_Signal Activates Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits

Dapoxetine's inhibition of the serotonin transporter (SERT).

Synthesis Pathway

Several synthetic routes for this compound have been reported. A common approach involves the reaction of (S)-3-amino-3-phenylpropanol with 1-fluoronaphthalene, followed by methylation and salt formation. Another described synthesis starts from R-1-phenyl-1,3-propanediol.

Dapoxetine Synthesis Workflow Start (S)-3-Amino-3-phenylpropionic acid Step1 Reduction (e.g., with a reducing agent and acid) Start->Step1 Intermediate1 (S)-3-Amino-3-phenylpropanol Step1->Intermediate1 Step2 N,N-dimethylation (e.g., with formic acid and formaldehyde) Intermediate1->Step2 Intermediate2 (S)-3-Dimethylamino-3-phenylpropanol Step2->Intermediate2 Step3 Etherification (with 1-fluoronaphthalene and a base) Intermediate2->Step3 Dapoxetine_Base Dapoxetine (free base) Step3->Dapoxetine_Base Step4 Salt Formation (with HCl gas in a solvent) Dapoxetine_Base->Step4 Final_Product This compound Step4->Final_Product

References

Pharmacokinetic and pharmacodynamic profile of dapoxetine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of Dapoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a short-acting selective serotonin reuptake inhibitor (SSRI) developed specifically for the on-demand treatment of premature ejaculation (PE) in adult men (18-64 years).[1][2] Unlike traditional SSRIs used for depression, which have long half-lives and require chronic daily dosing, dapoxetine possesses a unique pharmacokinetic profile characterized by rapid absorption and elimination.[1][3] This profile makes it suitable for situational dosing prior to sexual activity, minimizing drug accumulation and associated side effects typical of longer-acting SSRIs.[4] This document provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of dapoxetine, its metabolic pathways, and the methodologies used in its clinical evaluation.

Pharmacodynamic Profile

Primary Mechanism of Action: Serotonin Transporter (SERT) Inhibition

The primary mechanism of action of dapoxetine is the inhibition of the neuronal reuptake of serotonin (5-hydroxytryptamine, 5-HT). By blocking the serotonin transporter (SERT) protein, dapoxetine increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Human ejaculation is a complex reflex mediated by the central nervous system, originating from a spinal reflex center that is influenced by various nuclei in the brain stem. Serotonin, through descending brain pathways, is known to exert a strong inhibitory effect on the ejaculatory reflex. The potentiation of serotonin's action at pre- and postsynaptic receptors is presumed to be the key mechanism that leads to a delay in ejaculation. Animal studies have shown that dapoxetine inhibits the ejaculatory expulsion reflex at the supraspinal level by modulating the activity of neurons in the lateral paragigantocellular nucleus (LPGi).

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin (5-HT) Vesicles sert Serotonin Transporter (SERT) serotonin_vesicle->sert 5-HT Reuptake synaptic_cleft Synaptic Cleft (Increased 5-HT) receptor 5-HT Receptor response Delayed Ejaculation Signal receptor->response Signal Transduction synaptic_cleft->receptor 5-HT Binding dapoxetine Dapoxetine dapoxetine->block

Diagram 1: Dapoxetine's primary mechanism of action via SERT inhibition.
Emerging Mechanisms: Dopamine D4 Receptor Modulation

Recent research suggests a novel mechanism involving the dopamine D4 receptor (DRD4). A 2023 study demonstrated that dapoxetine increases 5-HT levels, which in turn promotes histone serotonylation (H3K4me3Q5ser). This epigenetic modification facilitates the binding of the myeloid zinc-finger 1 (MZF1) transcription factor complex to the DRD4 promoter, leading to upregulated DRD4 expression and contributing to the delay in ejaculation. This indicates a more complex interplay between serotonergic and dopaminergic systems in dapoxetine's therapeutic effect.

dapoxetine Dapoxetine inc_5ht Increased 5-HT Levels dapoxetine->inc_5ht histone_ser Histone Serotonylation (H3K4me3Q5ser) inc_5ht->histone_ser mzf1 MZF1 Complex Binding histone_ser->mzf1 drd4_promoter DRD4 Promoter mzf1->drd4_promoter drd4_exp Upregulated DRD4 Expression drd4_promoter->drd4_exp ejac_delay Ejaculatory Delay drd4_exp->ejac_delay

Diagram 2: Proposed secondary mechanism of dapoxetine via DRD4 upregulation.
Clinical Efficacy

Randomized, double-blind, placebo-controlled trials have consistently confirmed the efficacy of dapoxetine for treating PE. The primary pharmacodynamic endpoint in these trials is the Intravaginal Ejaculatory Latency Time (IELT), measured by the partner with a stopwatch. On-demand administration of dapoxetine 1-3 hours before intercourse significantly prolongs IELT and improves patient-reported outcomes such as control over ejaculation and sexual satisfaction.

Pharmacokinetic Profile

Dapoxetine's pharmacokinetics are characterized by rapid absorption, rapid distribution, and fast elimination, which are ideal for an on-demand therapy.

Absorption

Following oral administration, dapoxetine is absorbed rapidly, with maximum plasma concentrations (Cmax) reached approximately 1-2 hours post-dose. The absolute bioavailability is estimated to be around 42% (range 15-76%) due to a significant first-pass metabolism effect. The pharmacokinetics are dose-proportional for Cmax and the area under the plasma concentration-time curve (AUC).

Distribution

Dapoxetine is distributed rapidly throughout the body, with a mean steady-state volume of distribution (Vss) of 162 L. It is highly bound to human serum proteins (>99%). Its active metabolite, desmethyldapoxetine, is also highly protein-bound (98.5%).

Metabolism

Dapoxetine is extensively metabolized in the liver and kidneys by multiple enzyme systems, primarily Cytochrome P450 isoenzymes CYP2D6 and CYP3A4, and Flavin Monooxygenase 1 (FMO1). The biotransformation pathways include N-oxidation, N-demethylation, naphthyl hydroxylation, glucuronidation, and sulfation.

The major circulating metabolites are:

  • Dapoxetine-N-oxide: The main metabolite, which is pharmacologically inactive.

  • Desmethyldapoxetine (DED): Roughly equipotent to dapoxetine.

  • Didesmethyldapoxetine (DDED): Also active, similar in efficacy to dapoxetine.

Despite the activity of DED and DDED, their plasma concentrations are significantly lower than the parent compound (less than 3% of circulating species), so their clinical effect is limited.

cluster_enzymes Metabolizing Enzymes (Liver & Kidney) cluster_metabolites Metabolites dapoxetine Dapoxetine cyp2d6 CYP2D6 dapoxetine->cyp2d6 cyp3a4 CYP3A4 dapoxetine->cyp3a4 fmo1 FMO1 dapoxetine->fmo1 d_n_oxide Dapoxetine-N-oxide (Inactive, Major) cyp2d6->d_n_oxide desmethyl Desmethyldapoxetine (Active) cyp2d6->desmethyl didesmethyl Didesmethyldapoxetine (Active) cyp2d6->didesmethyl cyp3a4->d_n_oxide cyp3a4->desmethyl cyp3a4->didesmethyl fmo1->d_n_oxide fmo1->desmethyl fmo1->didesmethyl excretion Urinary Excretion (as conjugates) d_n_oxide->excretion desmethyl->excretion didesmethyl->excretion

Diagram 3: Metabolic pathway of this compound.
Excretion

Dapoxetine is eliminated rapidly, primarily in the urine as conjugated metabolites. The elimination is biphasic. The initial half-life (t1/2) is approximately 1.3-1.4 hours. The terminal half-life is around 19-22 hours. Due to its rapid clearance, plasma concentrations drop to less than 5% of peak levels by 24 hours post-dose, resulting in minimal drug accumulation with repeated dosing.

Data Presentation

Table 1: Key Pharmacokinetic Parameters of Dapoxetine (Single Dose, Fasted State)
Parameter30 mg Dose60 mg DoseReference(s)
Tmax (h) 1.01 - 1.31.27 - 1.3
Cmax (ng/mL) 297498
AUC₀₋₂₄ (ng·h/mL) 10451873
AUC₀₋ᵢₙ𝒻 (ng·h/mL) 20402280
Initial Half-life (h) 1.311.42
Terminal Half-life (h) 18.721.9
Bioavailability \multicolumn{2}{c}{~42% (Range: 15-76%)}
Protein Binding \multicolumn{2}{c}{>99%}
Volume of Distribution (Vss, L) \multicolumn{2}{c}{162}
Table 2: Effect of a High-Fat Meal on Dapoxetine (60 mg) Pharmacokinetics
ParameterFasted StateFed State% ChangeReference(s)
Tmax (h) ~1.5~2.0~+33%
Cmax (ng/mL) 443398-11%
AUC (ng·h/mL) Not significantly affectedNot significantly affectedInsignificant
Table 3: Pharmacodynamic Efficacy of Dapoxetine (12-week Phase III Data)
Treatment GroupBaseline Geometric Mean IELT (min)Week 12 Geometric Mean IELT (min)Fold Increase from BaselineReference(s)
Placebo 0.81.31.6x
Dapoxetine 30 mg 0.82.02.5x
Dapoxetine 60 mg 0.82.32.9x

Experimental Protocols

Pharmacokinetic Analysis Protocol

Pharmacokinetic parameters of dapoxetine are typically determined in randomized, open-label, crossover studies involving healthy male volunteers.

  • Subjects: Healthy adult males (typically 18-45 years), screened for clinically relevant abnormalities via medical history, physical examination, ECG, and laboratory tests.

  • Study Design: A common design is a single-center, randomized, two-period, two-way crossover study to assess dose proportionality or food effect.

  • Dosing: Subjects receive a single oral dose of dapoxetine (e.g., 30 mg or 60 mg) under fasted conditions (overnight fast of at least 10 hours). For food-effect studies, a high-fat meal is administered approximately 30 minutes before dosing.

  • Blood Sampling: Venous blood samples are collected in heparinized tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -20°C or below until analysis.

  • Bioanalytical Method: Plasma concentrations of dapoxetine and its metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method typically involves liquid-liquid extraction or simple protein precipitation to isolate the analytes from the plasma matrix. The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis.

screening Subject Screening (Healthy Males) randomization Randomization (Crossover Design) screening->randomization dosing Dosing Period 1 (e.g., 30mg Fasted) randomization->dosing washout Washout Period (e.g., 7 days) dosing->washout sampling Serial Blood Sampling (0-72h post-dose) dosing->sampling dosing2 Dosing Period 2 (e.g., 60mg Fasted) washout->dosing2 dosing2->sampling processing Plasma Separation & Storage (-20°C) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_calc PK Parameter Calculation (Non-compartmental) analysis->pk_calc report Final Report pk_calc->report

Diagram 4: Typical experimental workflow for a dapoxetine PK study.
Pharmacodynamic Assessment Protocol (IELT Measurement)

Efficacy in PE is assessed in multicenter, randomized, double-blind, placebo-controlled trials.

  • Subjects: Adult men (18-64 years) in stable, monogamous heterosexual relationships, diagnosed with PE according to DSM-IV criteria, and having a baseline IELT of less than 2 minutes in the majority of intercourse attempts.

  • Study Design: Following a baseline observational period to establish IELT, subjects are randomized to receive placebo, dapoxetine 30 mg, or dapoxetine 60 mg.

  • Dosing: Subjects are instructed to take the study medication "on-demand," approximately 1 to 3 hours before anticipated sexual intercourse.

  • Primary Endpoint Measurement: The female partner measures the IELT, defined as the time from vaginal penetration to the start of intravaginal ejaculation, using a calibrated stopwatch.

  • Secondary Endpoints: Patient-reported outcomes (PROs) are collected using validated questionnaires, such as the Premature Ejaculation Profile (PEP), to assess perceived control over ejaculation, satisfaction with sexual intercourse, and interpersonal difficulty related to ejaculation.

  • Data Analysis: The change in IELT from baseline is analyzed, often using geometric means due to the typically skewed distribution of IELT data. PRO data are analyzed for statistically significant improvements over placebo.

References

An In-depth Technical Guide to the Interaction of Dapoxetine Hydrochloride with Serotonin Transporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between dapoxetine hydrochloride and the serotonin transporter (SERT). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of the underlying biological processes.

Core Interaction: Dapoxetine and the Serotonin Transporter

This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2][3] Its primary mechanism of action involves the high-affinity binding to the presynaptic serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft.[4] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[5] This enhanced signaling is believed to be the foundation of its therapeutic effect in delaying ejaculation.

Unlike other SSRIs that are used for the treatment of depression and require chronic administration to achieve therapeutic effects, dapoxetine is characterized by a unique pharmacokinetic profile. It is rapidly absorbed and eliminated from the body, making it suitable for on-demand treatment.

Binding Affinity and Inhibitory Potency

The interaction of dapoxetine with monoamine transporters has been quantified through various in vitro studies. The following tables summarize the key quantitative data regarding its binding affinity (Ki) and inhibitory concentration (IC50) for the serotonin, norepinephrine (NET), and dopamine (DAT) transporters.

Parameter Transporter Value Units
Binding Affinity (pKi)Serotonin (SERT)8nM

Table 1: Binding Affinity of Dapoxetine for the Serotonin Transporter.

Parameter Transporter Value Units
50% Inhibitory Concentration (IC50)Serotonin (SERT)1.12nM
50% Inhibitory Concentration (IC50)Norepinephrine (NET)202nM
50% Inhibitory Concentration (IC50)Dopamine (DAT)1720nM

Table 2: Inhibitory Potency of Dapoxetine on Monoamine Transporters.

These data clearly demonstrate the high potency and selectivity of dapoxetine for the serotonin transporter over other monoamine transporters.

Signaling Pathways and Downstream Effects

The inhibition of SERT by dapoxetine initiates a cascade of signaling events that ultimately modulate the ejaculatory reflex. The increased synaptic serotonin levels lead to the activation of various postsynaptic serotonin receptors, with 5-HT1A and 5-HT2C receptors playing crucial roles in the control of ejaculation. Activation of 5-HT2C receptors is associated with a delay in ejaculation, while 5-HT1A receptor activation can have a pro-ejaculatory effect. Dapoxetine's net effect is a delay in ejaculation, suggesting a dominant influence through the 5-HT2C receptor pathway or a complex interplay between different receptor subtypes.

Furthermore, dapoxetine's action extends to supraspinal centers that control ejaculation, including the lateral paragigantocellular nucleus (LPGi). Animal studies have shown that dapoxetine's inhibitory effect on the ejaculatory reflex is dependent on the integrity of the LPGi.

dapoxetine_sert_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dapoxetine Dapoxetine SERT Serotonin Transporter (SERT) Dapoxetine->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin_pre Serotonin (5-HT) Serotonin_vesicle->Serotonin_pre Release Serotonin_pre->SERT Reuptake HT1A 5-HT1A Receptor Serotonin_pre->HT1A Activates HT2C 5-HT2C Receptor Serotonin_pre->HT2C Activates Downstream_Signaling Downstream Signaling HT1A->Downstream_Signaling HT2C->Downstream_Signaling Ejaculatory_Control Modulation of Ejaculatory Reflex Downstream_Signaling->Ejaculatory_Control

Dapoxetine's core mechanism of action at the serotonergic synapse.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro experimental protocols. The following sections provide detailed methodologies for the key assays used to characterize the interaction of dapoxetine with the serotonin transporter.

Radioligand Binding Assay for Ki Determination

This assay determines the binding affinity of a compound for a specific receptor or transporter.

radioligand_binding_assay_workflow start Start prep Prepare cell membranes expressing SERT start->prep incubate Incubate membranes with radioligand (e.g., [3H]citalopram) and varying concentrations of Dapoxetine prep->incubate separate Separate bound from free radioligand via vacuum filtration incubate->separate quantify Quantify radioactivity of bound ligand using scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Cell membranes from a cell line stably expressing the human serotonin transporter (e.g., HEK293 cells) are prepared.

    • Cells are homogenized in an ice-cold lysis buffer.

    • The homogenate is subjected to differential centrifugation to isolate the membrane fraction.

    • The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, a fixed concentration of a specific radioligand for SERT (e.g., [3H]citalopram), the cell membrane preparation, and varying concentrations of this compound.

    • The plate is incubated at a controlled temperature (e.g., room temperature) for a specific duration to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The incubation is terminated by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • After drying, a scintillation cocktail is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor and is subtracted from all measurements.

    • The specific binding is then plotted against the logarithm of the dapoxetine concentration.

    • The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of dapoxetine that inhibits 50% of the specific radioligand binding.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Uptake Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the uptake of a neurotransmitter into synaptosomes, which are isolated nerve terminals.

synaptosomal_uptake_assay_workflow start Start prep Prepare synaptosomes from brain tissue (e.g., rat striatum) start->prep preincubate Pre-incubate synaptosomes with varying concentrations of Dapoxetine prep->preincubate incubate Incubate with radiolabeled serotonin ([3H]5-HT) for a defined period preincubate->incubate terminate Terminate uptake by rapid filtration and washing with ice-cold buffer incubate->terminate quantify Quantify radioactivity within synaptosomes via scintillation counting terminate->quantify analyze Analyze data to determine the IC50 value for uptake inhibition quantify->analyze end End analyze->end

Workflow for a synaptosomal serotonin uptake assay.

Methodology:

  • Synaptosome Preparation:

    • Brain tissue (e.g., rat striatum or cortex) is dissected and homogenized in a chilled sucrose buffer.

    • The homogenate is subjected to a series of differential centrifugation steps to isolate the synaptosomal fraction (P2 pellet).

    • The final synaptosomal pellet is resuspended in a suitable physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Assay:

    • The synaptosomal suspension is pre-incubated with varying concentrations of this compound for a short period at 37°C.

    • The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled serotonin (e.g., [3H]5-HT).

    • The incubation is allowed to proceed for a short, defined time (typically a few minutes) to measure the initial rate of uptake.

  • Termination and Quantification:

    • The uptake is rapidly terminated by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • The radioactivity trapped within the synaptosomes on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a potent serotonin uptake inhibitor or at 4°C and is subtracted from all measurements.

    • The percentage of inhibition of serotonin uptake is calculated for each concentration of dapoxetine.

    • The IC50 value, the concentration of dapoxetine that inhibits 50% of serotonin uptake, is determined by fitting the data to a dose-response curve.

Conclusion

This compound is a highly potent and selective serotonin reuptake inhibitor. Its mechanism of action is centered on the blockade of the serotonin transporter, leading to an increase in synaptic serotonin levels. This enhanced serotonergic signaling, particularly through the modulation of postsynaptic 5-HT receptors and supraspinal ejaculatory control centers, results in a delay of the ejaculatory reflex. The unique pharmacokinetic profile of dapoxetine, characterized by rapid absorption and elimination, distinguishes it from other SSRIs and makes it a suitable on-demand therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation of dapoxetine and other compounds targeting the serotonin transporter.

References

An In-depth Technical Guide to the Metabolic Pathways of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the metabolic pathways of dapoxetine hydrochloride, a short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. Understanding the biotransformation of dapoxetine is critical for assessing its efficacy, safety profile, and potential for drug-drug interactions.

Overview of Dapoxetine Metabolism

Dapoxetine is rapidly absorbed and extensively metabolized in the body, primarily in the liver and kidneys.[1] Its pharmacokinetic profile is characterized by a rapid onset of action and a short half-life, which minimizes drug accumulation and makes it suitable for on-demand use.[2][3] The biotransformation of dapoxetine involves several key pathways:

  • N-oxidation: The formation of dapoxetine-N-oxide is a major metabolic route.[2][4]

  • N-demethylation: This pathway produces the active metabolites desmethyldapoxetine (DED) and didesmethyldapoxetine (DDED).

  • Naphthyl hydroxylation: Hydroxyl groups are added to the naphthalene ring structure.

  • Glucuronidation and Sulfation: Following Phase I reactions, metabolites are conjugated to form more water-soluble compounds for excretion.

  • Dearylation: A less common pathway that has also been identified.

The primary enzymes responsible for dapoxetine metabolism are Cytochrome P450 isoenzymes CYP2D6 and CYP3A4 , along with flavin-containing monooxygenase 1 (FMO1) . The metabolites are predominantly eliminated as conjugates in the urine.

Principal Metabolites and Pharmacological Activity

While numerous metabolites are formed, three are of primary interest. The parent compound, dapoxetine, is responsible for the vast majority of the clinical effect.

  • Dapoxetine-N-oxide: This is the main circulating metabolite in human plasma but is considered pharmacologically inactive and does not contribute to the clinical effect.

  • Desmethyldapoxetine (DED): This metabolite is roughly equipotent to dapoxetine. However, it is present in the plasma at concentrations of less than 3% of the parent compound, limiting its clinical significance.

  • Didesmethyldapoxetine (DDED): Similar to DED, this metabolite is also equipotent to dapoxetine but is found at even lower plasma concentrations, rendering its clinical effect negligible.

The rapid metabolism and clearance result in plasma concentrations of dapoxetine dropping to less than 5% of peak levels within 24 hours.

Data Presentation: Pharmacokinetics and Metabolites

The quantitative data below summarizes the key pharmacokinetic parameters of dapoxetine and the properties of its major metabolites.

Table 1: Pharmacokinetic Parameters of Dapoxetine After Single Oral Doses

Parameter Dapoxetine 30 mg Dapoxetine 60 mg
Cmax (Maximum Plasma Concentration) 297 ng/mL 498 ng/mL
Tmax (Time to Cmax) 1.01 - 1.3 hours 1.27 - 1.3 hours
Initial Half-Life (t½) ~1.31 - 1.4 hours ~1.42 hours
Terminal Half-Life (t½) ~18.7 - 20 hours ~20 - 21.9 hours
Absolute Bioavailability \multicolumn{2}{c }{~42%}

| Plasma Protein Binding | \multicolumn{2}{c|}{>99%} |

Table 2: Summary of Major Dapoxetine Metabolites

Metabolite Metabolic Pathway Key Enzymes Pharmacological Activity Relative Plasma Concentration
Dapoxetine-N-oxide N-oxidation CYP2D6, CYP3A4, FMO1 Inactive Major circulating metabolite
Desmethyldapoxetine (DED) N-demethylation CYP2D6, CYP3A4 Equipotent to Dapoxetine < 3% of parent compound

| Didesmethyldapoxetine (DDED) | N-demethylation | CYP2D6, CYP3A4 | Equipotent to Dapoxetine | < 3% of parent compound |

Genetic polymorphisms of the CYP2D6 enzyme can significantly impact dapoxetine pharmacokinetics. Individuals with poor metabolizer genotypes (e.g., 10/10, 10/41) may exhibit substantially higher plasma concentrations (Cmax) and overall exposure (AUC) to dapoxetine.

Visualization of Pathways and Workflows

The following diagrams illustrate the metabolic pathways and typical experimental workflows used to study dapoxetine metabolism.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dapoxetine Dapoxetine DED Desmethyldapoxetine (Active) Dapoxetine->DED N-demethylation (CYP2D6, CYP3A4) N_Oxide Dapoxetine-N-oxide (Inactive) Dapoxetine->N_Oxide N-oxidation (CYP2D6, CYP3A4, FMO1) Hydroxylated Hydroxylated Metabolites Dapoxetine->Hydroxylated Naphthyl Hydroxylation (CYP Enzymes) DDED Didesmethyldapoxetine (Active) DED->DDED N-demethylation (CYP2D6, CYP3A4) Conjugates Glucuronide and Sulfate Conjugates DED->Conjugates DDED->Conjugates N_Oxide->Conjugates Hydroxylated->Conjugates Excretion Excretion Conjugates->Excretion Urine Elimination

Caption: Metabolic pathways of this compound.

G cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Analysis A Combine: - Dapoxetine (Substrate) - Human Liver Microsomes (HLM) - Phosphate Buffer (pH 7.4) B Add NADPH-regenerating system to initiate reaction A->B C Incubate at 37°C B->C D Collect samples at various time points C->D E Quench reaction with ice-cold acetonitrile D->E F Centrifuge to precipitate proteins E->F G Analyze supernatant via UHPLC-ESI-Q-TOF MS F->G H Identify and quantify metabolites G->H

Caption: Workflow for in vitro dapoxetine metabolism studies.

G cluster_clinical Clinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis A Enroll healthy male volunteers B Administer single oral dose of Dapoxetine HCl (e.g., 30/60 mg) A->B C Collect serial blood samples over a time course (e.g., 0-48h) B->C D Separate plasma from blood C->D E Analyze plasma concentrations of Dapoxetine and metabolites using validated LC-MS/MS D->E F Plot concentration vs. time curves E->F G Calculate PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis F->G

Caption: Workflow for a human pharmacokinetic study.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of drug metabolism. Below are generalized protocols for key experiments.

  • Objective: To identify the metabolites of dapoxetine formed by hepatic enzymes.

  • Materials:

    • This compound

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Ice-cold acetonitrile (quenching solution)

    • Incubator/water bath (37°C)

  • Methodology:

    • Prepare an incubation mixture in microcentrifuge tubes containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and dapoxetine (e.g., 10-50 µM).

    • Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes). Include a negative control without the NADPH system.

    • Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile.

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

    • Transfer the supernatant to a clean vial for analysis.

    • Analyze the samples using a validated high-resolution liquid chromatography-mass spectrometry (LC-MS) method (e.g., UHPLC-ESI-Q-TOF) to identify and characterize the mass and structure of potential metabolites.

  • Objective: To determine the pharmacokinetic profile of dapoxetine and its major metabolites in humans.

  • Study Design: A randomized, open-label, single-dose, crossover study is a common design.

  • Participants: Healthy male volunteers, often genotyped for CYP2D6 status.

  • Methodology:

    • Following an overnight fast, subjects receive a single oral dose of this compound (e.g., 30 mg or 60 mg).

    • Collect venous blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA) at pre-defined intervals: pre-dose (0 h) and post-dose (e.g., 0.5, 1, 1.5, 2, 4, 8, 12, 24, 48 hours).

    • Process the blood samples by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples frozen at -80°C until analysis.

    • Quantify the concentrations of dapoxetine and its metabolites (DED, dapoxetine-N-oxide) in the plasma samples using a validated bioanalytical method, typically LC-MS/MS.

    • Use pharmacokinetic software to perform a non-compartmental analysis on the plasma concentration-time data to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.

Conclusion

This compound undergoes rapid and extensive metabolism through multiple pathways, including N-oxidation, N-demethylation, and hydroxylation, primarily mediated by CYP2D6, CYP3A4, and FMO1 enzymes. The resulting metabolites are largely inactive or present at clinically insignificant concentrations, meaning the pharmacological effect is driven by the parent drug. This metabolic profile, leading to rapid elimination and minimal accumulation, is fundamental to its use as a safe and effective on-demand therapy. For drug development professionals, a thorough understanding of these pathways is essential, particularly the significant influence of CYP2D6 genetic polymorphisms on dapoxetine exposure and potential patient response.

References

Off-Target Pharmacological Profile of Dapoxetine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is primarily indicated for the treatment of premature ejaculation. Its therapeutic efficacy is attributed to the inhibition of the serotonin transporter (SERT), leading to a potentiation of serotonergic neurotransmission. However, a comprehensive understanding of a drug's pharmacological profile necessitates a thorough investigation of its off-target activities. This technical guide provides an in-depth analysis of the off-target pharmacological profile of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. This information is critical for a complete assessment of dapoxetine's mechanism of action, potential side effects, and opportunities for drug repurposing.

Introduction

Dapoxetine is a short-acting SSRI with a pharmacokinetic profile characterized by rapid absorption and elimination.[1][2][3] While its on-target activity at the serotonin transporter is well-established, its interactions with other molecular targets can contribute to its overall clinical effects, both therapeutic and adverse. This guide focuses on elucidating the off-target binding and functional profile of dapoxetine, providing a consolidated resource for researchers in pharmacology and drug development.

Primary Pharmacological Profile: Monoamine Transporters

Dapoxetine's primary mechanism of action involves the inhibition of monoamine transporters. Equilibrium radioligand binding studies and functional uptake assays have been employed to quantify its potency and selectivity.

Quantitative Data: Binding Affinities and Functional Inhibition

The following table summarizes the binding affinities (pKi) and functional inhibitory concentrations (IC50) of dapoxetine for the serotonin, norepinephrine, and dopamine transporters.

TargetParameterValue (nM)Reference
Serotonin Transporter (SERT)pKi8[1]
Serotonin Transporter (SERT)IC501.12[4]
Norepinephrine Transporter (NET)IC50202
Dopamine Transporter (DAT)IC501720

Table 1: Binding Affinity and Functional Inhibition of Dapoxetine at Monoamine Transporters

These data demonstrate that dapoxetine is a potent inhibitor of the serotonin transporter, with significantly lower potency for the norepinephrine and dopamine transporters.

Experimental Protocols
  • Objective: To determine the binding affinity (Ki) of dapoxetine for the serotonin transporter.

  • Methodology: A competitive radioligand binding assay is performed using cell membranes prepared from cells expressing the human serotonin transporter.

  • Procedure:

    • Cell membranes are incubated with a specific radioligand for SERT, such as [³H]citalopram.

    • Increasing concentrations of unlabeled this compound are added to displace the radioligand.

    • Following incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity of the filter-bound complex is measured using liquid scintillation counting.

    • The concentration of dapoxetine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.

  • Objective: To determine the functional inhibitory potency (IC50) of dapoxetine on serotonin, norepinephrine, and dopamine uptake.

  • Methodology: A functional assay is conducted using human embryonic kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters.

  • Procedure:

    • Cells are plated in multi-well plates and incubated until confluent.

    • The cells are pre-incubated with varying concentrations of this compound.

    • A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]norepinephrine for NET, or [³H]dopamine for DAT) is added to initiate the uptake reaction.

    • After a defined incubation period, the uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

    • The cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.

    • The IC50 value is calculated by determining the concentration of dapoxetine that produces 50% inhibition of the specific uptake of the radiolabeled substrate.

Visualization of Primary Target Interaction

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dapoxetine Dapoxetine SERT Serotonin Transporter (SERT) Dapoxetine->SERT Inhibits Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release Serotonin->SERT Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptor Binds Signal\nTransduction Signal Transduction Postsynaptic_Receptor->Signal\nTransduction Activates

Caption: Dapoxetine's primary mechanism of action.

Off-Target Pharmacological Profile

While highly selective for SERT, dapoxetine interacts with other molecular targets, which may contribute to its side effect profile and could present opportunities for therapeutic expansion.

Ion Channel Modulation

Studies have revealed that dapoxetine can modulate the activity of several types of ion channels.

Dapoxetine has been shown to inhibit voltage-dependent K+ channels in rabbit coronary arterial smooth muscle cells. Specifically, it blocks the Kv4.3 and Kv1.5 channels.

TargetParameterValue (µM)Reference
Kv4.3 ChannelIC505.3
Kv1.5 ChannelIC5011.6

Table 2: Inhibitory Activity of Dapoxetine on Voltage-Gated Potassium Channels

Dapoxetine has demonstrated neuroprotective effects against glutamate-induced neuronal cell death by inhibiting calcium signaling. It reduces glutamate-induced increases in intracellular free Ca²⁺ concentration with a half-maximal inhibitory concentration (IC50) of 4.79 µM. This effect is thought to be mediated through the inhibition of multiple pathways, including AMPA receptors and voltage-gated L-type Ca²⁺ channels.

Cardiovascular Safety and hERG Channel Activity

The cardiovascular safety of dapoxetine has been extensively evaluated. Preclinical and clinical studies have shown that dapoxetine does not have clinically significant effects on electrocardiographic parameters, including the QT interval, at doses up to four times the maximum recommended dose. This suggests a low potential for interaction with the human ether-à-go-go-related gene (hERG) potassium channel, a common off-target responsible for drug-induced cardiac arrhythmias. Specific IC50 values for hERG channel blockade by dapoxetine from dedicated preclinical safety screening are not publicly available, but the clinical data suggest a wide safety margin.

Other Potential Off-Target Interactions

A comprehensive, publicly available screening of dapoxetine against a broad panel of receptors, enzymes, and other ion channels (e.g., a CEREP panel) is not readily found in the published literature. Such a screen would provide a more complete picture of its off-target profile, including potential interactions with adrenergic, muscarinic, histaminergic, and other receptor systems. The common side effects of dapoxetine, such as nausea, dizziness, and headache, may be partially mediated by interactions with off-target receptors.

Visualization of Experimental Workflow and Signaling Pathways

cluster_workflow Off-Target Profiling Workflow start Dapoxetine Hydrochloride binding_assay Radioligand Binding Assays (Broad Receptor Panel) start->binding_assay functional_assay Functional Assays (e.g., Ion Channel Patch Clamp) start->functional_assay data_analysis Data Analysis (Ki, IC50 Determination) binding_assay->data_analysis functional_assay->data_analysis profile Off-Target Pharmacological Profile data_analysis->profile

Caption: General workflow for off-target pharmacological profiling.

Dapoxetine Dapoxetine Kv_channel Voltage-Gated K+ Channels (Kv4.3, Kv1.5) Dapoxetine->Kv_channel Inhibits Ca_channel Voltage-Gated L-type Ca2+ Channels Dapoxetine->Ca_channel Inhibits AMPA_receptor AMPA Receptors Dapoxetine->AMPA_receptor Inhibits Membrane_potential Membrane Repolarization Kv_channel->Membrane_potential Affects Calcium_influx Ca2+ Influx Ca_channel->Calcium_influx Reduces AMPA_receptor->Calcium_influx Reduces Neuroprotection Neuroprotection Calcium_influx->Neuroprotection

Caption: Known off-target signaling pathways of Dapoxetine.

Discussion and Future Directions

The available data indicate that dapoxetine is a highly selective serotonin reuptake inhibitor. Its off-target activities at certain voltage-gated potassium and calcium channels have been identified and may contribute to its overall pharmacological effect and side effect profile. The observed neuroprotective effects via inhibition of calcium signaling warrant further investigation and could suggest potential new therapeutic applications for dapoxetine.

A significant gap in the current knowledge is the lack of a comprehensive off-target screening profile against a broad range of G-protein coupled receptors, other ion channels, and enzymes. Such data would be invaluable for a more complete risk-benefit assessment and for identifying potential drug-drug interactions. Future research should aim to generate this broad pharmacological profile to fully characterize the molecular interactions of this compound.

Conclusion

This technical guide provides a consolidated overview of the off-target pharmacological profile of this compound based on currently available public data. While its primary activity as a potent and selective SERT inhibitor is clear, its interactions with specific ion channels highlight the importance of a broader pharmacological assessment. For drug development professionals and researchers, a comprehensive understanding of a compound's off-target profile is essential for ensuring safety, efficacy, and for the potential identification of novel therapeutic uses. Further studies are required to fully elucidate the complete off-target signature of dapoxetine.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of dapoxetine hydrochloride in bulk drug and pharmaceutical dosage forms. The described method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and research applications.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing dapoxetine. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities. This document provides a detailed protocol for an isocratic reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The method utilizes a C18 stationary phase for the separation of dapoxetine from potential impurities and degradation products.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemIsocratic HPLC with UV-Vis Detector
ColumnSymmetry C18, 250 mm x 4.6 mm, 3.5 µm
Mobile PhaseAcetonitrile:Ammonium Formate Buffer (pH 3.5) (60:40 v/v)[3]
Flow Rate1.0 mL/min[3][4]
Injection Volume10 µL
Detection Wavelength292 nm
Column TemperatureAmbient
Run Time10 minutes
Reagents and Standards
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (AR Grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC Grade)

Protocols

Preparation of Mobile Phase
  • Ammonium Formate Buffer (pH 3.5): Dissolve a sufficient amount of ammonium formate in HPLC grade water to make a desired molarity solution (e.g., 0.02 M). Adjust the pH to 3.5 using orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared ammonium formate buffer in a 60:40 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Solution
  • Accurately weigh about 10 mg of this compound Reference Standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).

Preparation of Sample Solution (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add about 7 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.93 - 99.91%
Precision (% RSD)
- Intraday0.14 - 1.54%
- Interday0.49 - 1.83%
Limit of Detection (LOD) 0.135 µg/mL
Limit of Quantitation (LOQ) 0.410 µg/mL
Retention Time Approximately 5.02 min
Specificity/Selectivity No interference from blank, placebo, or degradation products.
Robustness The method was found to be robust with small, deliberate changes in flow rate and mobile phase composition.

Stability-Indicating Assay

Stress degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was able to effectively separate the dapoxetine peak from the degradation products. This compound was found to be susceptible to oxidation and slightly degraded under acidic and alkaline conditions, while it was stable under UV light and heat.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Dapoxetine Standard/Sample B Dissolve in Mobile Phase A->B C Sonicate & Dilute B->C D Filter Solution C->D E Inject into HPLC System D->E F Isocratic Elution (C18 Column) E->F G UV Detection at 292 nm F->G H Chromatogram Acquisition G->H I Peak Integration & Quantification H->I J Report Generation I->J

Caption: Experimental workflow for HPLC analysis of this compound.

Validation_Parameters cluster_parameters Key Validation Parameters Method HPLC Method Validation Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Linearity Linearity (r²) Method->Linearity Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOD_LOQ LOD & LOQ Method->LOD_LOQ

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The developed RP-HPLC method is demonstrated to be simple, rapid, accurate, precise, and specific for the determination of this compound in pharmaceutical formulations. The method is also stability-indicating and can be effectively used for routine quality control analysis and to monitor the stability of this compound in drug products.

References

Bioanalytical Method Development for Dapoxetine Quantification in Plasma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3] Accurate and reliable quantification of dapoxetine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the development and validation of bioanalytical methods for dapoxetine quantification in human plasma, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

I. Bioanalytical Methodologies

Several analytical techniques have been successfully employed for the quantification of dapoxetine in plasma. The most common methods are RP-HPLC and LC-MS/MS, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A simple, accurate, and rapid RP-HPLC method can be used for the determination of dapoxetine hydrochloride in human plasma.[4][5] This method is often validated according to ICH guidelines and is suitable for routine analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the method of choice. This technique has been extensively used for pharmacokinetic and bioequivalence studies of dapoxetine. LC-MS/MS methods offer lower limits of quantification and are less susceptible to matrix effects compared to HPLC-UV.

II. Experimental Protocols

This section details the protocols for sample preparation and analysis using both RP-HPLC and LC-MS/MS.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analyte. The two primary techniques used for dapoxetine are protein precipitation (PP) and liquid-liquid extraction (LLE).

2.1.1. Protein Precipitation (PP)

Protein precipitation is a simple and rapid method for sample cleanup.

  • Protocol:

    • To 50 µL of plasma sample, add 50 µL of analyte and 25 µL of methanol/water (50:50, v/v).

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 1700 x g for 15 minutes at 4°C.

    • Transfer 50.0 µL of the supernatant to a 96-well plate.

    • Add 450 µL of methanol/water (50:50, v/v) and vortex for 5 minutes.

    • The sample is now ready for injection into the LC-MS/MS system.

2.1.2. Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PP, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.

  • Protocol:

    • Dapoxetine and the internal standard (e.g., Dapoxetine-d6) are extracted from plasma using an appropriate organic solvent.

    • The specific solvent and partitioning steps would be optimized during method development.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical chromatographic and mass spectrometric conditions for dapoxetine analysis.

Table 1: RP-HPLC Method Parameters

ParameterValue
Stationary Phase Symmetry C18 (4.6mm X 250mm, 5µm)
Mobile Phase Acetonitrile: Buffer (60:40) pH adjusted to 3.5
Flow Rate 1.0 mL/min
Injection Volume 10 ppm
Detection Wavelength 293 nm
Run Time 10 minutes

Table 2: LC-MS/MS Method Parameters

ParameterMethod 1Method 2
LC Column ACE C8 (4.6 X 50) mm, 5 µmAgilent Zorbax Eclipse XDB C18 (4.6 × 50 mm, 1.8 μm)
Mobile Phase Acetonitrile and 0.01 M Ammonium acetate + 0.02% Formic acid (85:15, v/v)0.1% formic acid : acetonitrile (60 : 40, v/v)
Flow Rate Not Specified0.5 mL/min
Run Time 1.6 min6 min
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transitions Dapoxetine: m/z 306.2 → 157.2Not specified
Dapoxetine-d7 (IS): m/z 313.2 → 164.2Not specified

III. Method Validation

Bioanalytical methods must be validated to ensure their accuracy, precision, and reliability. Key validation parameters are summarized below.

Table 3: Method Validation Parameters for Dapoxetine Quantification

ParameterHPLC MethodLC-MS/MS Method 1LC-MS/MS Method 2
Linearity Range 5 ppm to 25 ppm5.0-600 ng/mL2.00–1000 ng/mL
Correlation Coefficient (r²) > 0.995Not specifiedNot specified
Intra-day Precision (CV, %) Not specified≤ 5%Not specified
Inter-day Precision (CV, %) Not specified≤ 5%Not specified
Intra-day Accuracy (%) 88.00 – 106.00 %97 - 106%Not specified
Inter-day Accuracy (%) Not specified97 - 106%Not specified
Recovery (%) Not specified> 90%99.7% - 104.2%

IV. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the bioanalytical quantification of dapoxetine in plasma using LC-MS/MS.

Bioanalytical_Workflow Plasma_Sample Plasma Sample Collection Spiking Spiking with Internal Standard (IS) Plasma_Sample->Spiking Sample_Prep Sample Preparation (Protein Precipitation or LLE) Spiking->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Injection LC Injection Supernatant_Transfer->LC_Injection Chrom_Sep Chromatographic Separation LC_Injection->Chrom_Sep MS_Detection MS/MS Detection Chrom_Sep->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing Results Results (Concentration) Data_Processing->Results

Caption: Workflow for Dapoxetine Quantification in Plasma.

V. Pharmacokinetic Parameters

The validated bioanalytical methods can be successfully applied to pharmacokinetic studies. Following oral administration of dapoxetine, key pharmacokinetic parameters can be determined.

Table 4: Pharmacokinetic Parameters of Dapoxetine in Healthy Volunteers

ParameterFasting State (mean ± SD)Postprandial State (mean ± SD)
Cmax (ng/mL) 448.9 ± 203.57549.1 ± 201.70
t½ (h) 17.681 ± 6.008417.858 ± 5.9342

Conclusion

The protocols and data presented provide a comprehensive guide for the development and validation of robust and reliable bioanalytical methods for the quantification of dapoxetine in plasma. The choice between RP-HPLC and LC-MS/MS will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity for pharmacokinetic and bioequivalence applications. Adherence to proper validation guidelines is essential to ensure the integrity and quality of the generated data.

References

Application Notes and Protocols: In Vitro Dissolution Studies of Dapoxetine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the in vitro dissolution testing of various dapoxetine hydrochloride formulations. The information is intended to guide researchers and formulation scientists in developing and evaluating the dissolution characteristics of this compound drug products.

Introduction

This compound is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. As a weakly basic drug, its solubility is pH-dependent, which can pose challenges for oral bioavailability. In vitro dissolution testing is a critical tool for assessing the in-vivo performance of this compound formulations. It helps in understanding the drug release mechanism, ensuring batch-to-batch consistency, and predicting bioavailability. This document outlines the methodologies for conducting these studies for various formulations, including immediate-release tablets, oro-dispersible tablets, and buccal films.

Experimental Protocols

Protocol 1: Dissolution of Immediate-Release this compound Tablets

This protocol is adapted from studies on conventional immediate-release tablets and is suitable for quality control and formulation development.

2.1.1. Materials and Equipment

  • Dissolution Apparatus: USP Apparatus II (Paddle)[1][2]

  • Vessels: 900 mL capacity[1][2]

  • Dissolution Media:

    • 0.1 N HCl (pH 1.2)[2]

    • Acetate Buffer (pH 4.5)

    • Phosphate Buffer (pH 6.8)

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes

  • Analytical Instrument: UV-Vis Spectrophotometer or HPLC system

2.1.2. Procedure

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Place one this compound tablet in the vessel.

  • Start the paddle rotation at 50 rpm.

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at the specified time points.

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated analytical method (e.g., UV spectrophotometry at 290 nm or 292 nm).

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Dissolution of Oro-Dispersible this compound Tablets

This protocol is designed for rapidly dissolving formulations intended for oral disintegration.

2.2.1. Materials and Equipment

  • Dissolution Apparatus: USP Apparatus II (Paddle)

  • Vessels: 500 mL capacity

  • Dissolution Medium: Phosphate Buffer (pH 6.8)

  • Temperature: 37 ± 2°C

  • Paddle Speed: 50 rpm

  • Sampling Times: 1, 2, 3, 5, 7, 9 minutes

  • Analytical Instrument: UV-Vis Spectrophotometer or HPLC system

2.2.2. Procedure

  • Prepare 500 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 2°C.

  • Place one oro-dispersible tablet in the vessel.

  • Start the paddle rotation at 50 rpm.

  • Withdraw aliquots at the specified short time intervals.

  • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze for drug content.

  • Calculate the cumulative percentage of drug released.

Protocol 3: Dissolution of this compound Buccal Films

This protocol is for instantly dissolving films designed for buccal absorption.

2.3.1. Materials and Equipment

  • Dissolution Apparatus: USP Apparatus II (Paddle)

  • Vessels: 900 mL capacity

  • Dissolution Medium: Phosphate Buffer (pH 6.8)

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

  • Sampling Times: 2, 5, 10, 15, 30, 45 minutes

  • Analytical Instrument: UV-Vis Spectrophotometer or HPLC system

2.3.2. Procedure

  • Prepare 900 mL of phosphate buffer (pH 6.8) and place it in the dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5°C.

  • Securely attach the buccal film to a suitable holder (e.g., a glass slide) to prevent it from floating.

  • Place the holder with the film at the bottom of the vessel.

  • Start the paddle rotation at 50 rpm.

  • Withdraw and replace aliquots at the designated time points.

  • Filter and analyze the samples to determine the drug concentration.

  • Calculate the cumulative percentage of drug released.

Data Presentation

The following tables summarize the quantitative data from various in vitro dissolution studies on different this compound formulations.

Table 1: Comparative Dissolution of Immediate-Release Dapoxetine HCl Tablets in Different Media

Time (min)% Drug Released (pH 1.2 Buffer)% Drug Released (pH 4.5 Buffer)% Drug Released (pH 6.8 Buffer)
5858279
10928985
15969490
20989793
30999896
451009998
6010010099

Note: Data is representative and compiled from literature. Actual results may vary based on formulation and specific experimental conditions.

Table 2: Dissolution of an Optimized Oro-Dispersible Dapoxetine HCl Tablet Formulation (F6)

Time (min)Mean Cumulative % Drug Released ± SD (n=3)
145.12 ± 1.15
262.35 ± 1.21
375.89 ± 1.32
588.45 ± 1.18
794.23 ± 1.25
998.36 ± 1.26

Table 3: Effect of pH Modifiers on Dapoxetine HCl Dissolution from Buccal Films in Phosphate Buffer (pH 6.8)

Time (min)% Drug Dissolved (Raw DPX)% Drug Dissolved (with Tartaric Acid)
22.13 ± 0.09> 80
152.89 ± 0.06> 95

DPX: this compound

Visualizations

Diagram 1: General Experimental Workflow for In Vitro Dissolution Testing

G cluster_prep Preparation cluster_test Dissolution Test cluster_sampling Sampling & Analysis cluster_data Data Processing prep_media Prepare Dissolution Medium equilibrate Equilibrate Medium to 37°C prep_media->equilibrate place_formulation Place Formulation in Vessel equilibrate->place_formulation start_apparatus Start Apparatus (e.g., 50 rpm) place_formulation->start_apparatus withdraw_sample Withdraw Aliquots at Timed Intervals start_apparatus->withdraw_sample replace_medium Replace with Fresh Medium withdraw_sample->replace_medium filter_sample Filter Sample withdraw_sample->filter_sample analyze_sample Analyze Sample (UV/HPLC) filter_sample->analyze_sample calculate_release Calculate % Drug Released analyze_sample->calculate_release plot_profile Plot Dissolution Profile calculate_release->plot_profile

Caption: Workflow for in vitro dissolution testing of pharmaceutical dosage forms.

Diagram 2: Logical Relationship for Enhancing Dapoxetine Dissolution

G cluster_problem Problem cluster_approaches Formulation Approaches cluster_outcome Outcome poor_solubility Poor Aqueous Solubility of Dapoxetine HCl (BCS Class II) particle_size Particle Size Reduction (Micronization) poor_solubility->particle_size solid_dispersion Solid Dispersion poor_solubility->solid_dispersion ph_modification pH Modification (using acidifiers) poor_solubility->ph_modification complexation Complexation (with cyclodextrins) poor_solubility->complexation enhanced_dissolution Enhanced In Vitro Dissolution Rate particle_size->enhanced_dissolution solid_dispersion->enhanced_dissolution ph_modification->enhanced_dissolution complexation->enhanced_dissolution improved_bioavailability Potential for Improved Bioavailability enhanced_dissolution->improved_bioavailability

Caption: Strategies to enhance the dissolution of poorly soluble dapoxetine HCl.

References

Application Notes and Protocols: Synthesis and Purification of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and purification of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation. The information compiled herein is intended for an audience with a professional background in chemistry and pharmaceutical sciences.

Synthesis of this compound

Several synthetic routes for this compound have been reported in the literature. Below are protocols for some of the common methods, highlighting the starting materials, key intermediates, and reaction conditions.

Method 1: Synthesis from (S)-3-Amino-3-phenylpropionic Acid

This method involves a three-step synthesis including reduction, N-alkylation, and etherification, followed by salt formation.[1]

Experimental Protocol:

  • Reduction of (S)-3-Amino-3-phenylpropionic Acid:

    • Disperse (S)-3-amino-3-phenylpropionic acid in a suitable solvent such as tetrahydrofuran (THF).[1]

    • Under a nitrogen atmosphere and at a temperature of 10-20°C, add a reducing agent (e.g., borane-dimethyl sulfide complex) while stirring.

    • Cool the mixture to 5-10°C and add an acid (e.g., sulfuric acid).

    • Allow the reaction to proceed at room temperature for 10-14 hours.

    • Adjust the pH to 12-13 with an alkaline aqueous solution and reflux for 2-3 hours to obtain (S)-3-amino-3-phenylpropanol.[1]

  • N,N-dimethylation (Eschweiler-Clarke Reaction):

    • Dissolve the obtained (S)-3-amino-3-phenylpropanol in formic acid.

    • Add formaldehyde and heat the mixture to 95-100°C for 6 hours.[2]

    • After cooling, basify the solution to obtain (S)-3-dimethylamino-3-phenylpropanol.[1]

  • Etherification and Salt Formation:

    • Dissolve (S)-3-dimethylamino-3-phenylpropanol in an anhydrous solvent (e.g., dimethylformamide).

    • Under a nitrogen atmosphere and in an ice bath, add an alkali (e.g., sodium hydride) and 1-fluoronaphthalene.

    • Heat the reaction mixture to 90-110°C for 3-5 hours.

    • After cooling, the crude dapoxetine base is obtained.

    • Dissolve the crude product in an organic solvent like ethyl acetate and bubble dry hydrogen chloride gas through the solution until the pH reaches 0.8-1.2.

    • Stir for about an hour to allow for the precipitation of this compound.

    • Filter the solid, wash, and dry under vacuum to yield the final product.

Method 2: Asymmetric Synthesis from trans-Cinnamyl Alcohol

This stereoselective synthesis utilizes Sharpless asymmetric epoxidation as a key step.

Experimental Protocol:

  • Sharpless Asymmetric Epoxidation:

    • Subject trans-cinnamyl alcohol to Sharpless asymmetric epoxidation conditions to yield (2S,3S)-epoxy alcohol.

  • Reductive Ring Opening:

    • Perform a regioselective reductive ring opening of the epoxy alcohol using a reducing agent like Red-Al to obtain the corresponding 1,3-diol.

  • Conversion to Amine (Mitsunobu Reaction):

    • Convert the diol to the desired amine through a Mitsunobu reaction.

  • N,N-dimethylation and Salt Formation:

    • The resulting primary amine is then N,N-dimethylated using the Eschweiler-Clarke reaction as described in Method 1.

    • The final salt formation is carried out by treating the dapoxetine base with an isopropanol solution of hydrogen chloride.

Method 3: Synthesis using a Chiral Auxiliary

This approach employs (S)-tert-butanesulfinamide to achieve a stereoselective synthesis.

Experimental Protocol:

  • Formation of N-sulfinylimine:

    • Start with 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one and react it with (S)-tert-butanesulfinamide to form the corresponding chiral N-tert-butanesulfinylimine.

  • Diastereoselective Reduction:

    • Reduce the N-sulfinylimine diastereoselectively to yield the sulfinamide.

  • Hydrolysis and N,N-dimethylation:

    • Hydrolyze the sulfinamide to give the primary amine.

    • Perform reductive amination under Eschweiler-Clarke conditions to obtain (S)-dapoxetine.

  • Salt Formation:

    • The final product is obtained by salt formation with hydrogen chloride.

Purification of this compound

Crude this compound can be purified to meet pharmaceutical standards using the following methods.

Recrystallization

Experimental Protocol:

  • Solvent Selection:

    • Dissolve the crude this compound in a suitable organic solvent or a mixture of solvents. Common solvents include methanol, ethanol, isopropanol, acetone, acetonitrile, and ethyl acetate.

  • Dissolution and Filtration:

    • Heat the solvent to a temperature not exceeding 80°C to dissolve the crude product completely.

    • Filter the hot solution to remove any insoluble impurities.

  • Adsorbent Treatment (Optional):

    • To the filtrate, add an adsorbent material such as activated carbon or molecular sieves to remove colored impurities.

    • Stir vigorously and then filter to remove the adsorbent.

  • Crystallization:

    • Concentrate the filtrate under reduced pressure.

    • Cool the concentrated solution slowly to induce crystallization. For instance, cooling to 4°C at a rate of 5°C/h.

    • Allow the crystals to form over a period of 8-10 hours.

  • Isolation and Drying:

    • Separate the crystals by filtration or centrifugation.

    • Wash the crystals with a cold solvent (e.g., pure water) and then dry them under vacuum.

Data Presentation

Table 1: Summary of Yield and Purity Data for this compound Synthesis.

Synthesis MethodStarting MaterialYieldPurityChiral PurityReference
Method 1 (Reduction, Alkylation, Etherification)(S)-3-Amino-3-phenylpropionic acid92.6%99.79%99.51%
Asymmetric Synthesistrans-Cinnamyl alcohol35% (overall)->98% ee
Chiral Auxiliary Method3-(naphthalen-1-yloxy)-1-phenylpropan-1-one33.5% (overall)-99.3% ee

Table 2: Analytical Methods for this compound.

Analytical TechniqueColumnMobile PhaseDetection WavelengthRetention TimeReference
RP-HPLCSymmetry C18, 3.5 µm, 250 mm x 4.6 mmAcetonitrile:Ammonium formate (60:40 v/v, pH 3.5)292 nm5.020 min
RP-HPLCHypersil BDS, C18, 100mm x 4.6mm, 5µAcetonitrile:Phosphate buffer (40:60 v/v, pH 3.0)230 nm4.244 min
HPLC-MS/MS--m/z 306.2–157.2-

Visualizations

Synthesis_Method_1 A (S)-3-Amino-3-phenylpropionic acid B (S)-3-Amino-3-phenylpropanol A->B Reduction C (S)-3-Dimethylamino-3-phenylpropanol B->C N,N-dimethylation (Eschweiler-Clarke) D Dapoxetine Base C->D Etherification E This compound D->E Salt Formation (HCl)

Caption: Synthesis of Dapoxetine HCl from (S)-3-Amino-3-phenylpropionic Acid.

Purification_Workflow Crude Crude Dapoxetine HCl Dissolution Dissolve in Organic Solvent (e.g., Ethanol) Crude->Dissolution Filtration1 Hot Filtration Dissolution->Filtration1 Adsorption Treat with Activated Carbon (Optional) Filtration1->Adsorption Filtration2 Filter Adsorbent Adsorption->Filtration2 Concentration Concentrate Under Vacuum Filtration2->Concentration Crystallization Cool to Induce Crystallization Concentration->Crystallization Isolation Isolate Crystals (Filtration/Centrifugation) Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Pure Pure Dapoxetine HCl Drying->Pure

Caption: General Purification Workflow for this compound.

References

Application Notes and Protocols: Stability-Indicating Assay Methods for Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Ensuring the stability of a drug substance and its formulated product is a critical aspect of pharmaceutical development and quality control. Stability-indicating assay methods are essential to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. This document provides detailed application notes and protocols for validated stability-indicating analytical methods for this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and supplementary techniques.

These protocols are designed to be readily implemented in a laboratory setting for routine analysis, quality control, and stability studies of this compound in bulk and pharmaceutical dosage forms.

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is the most widely used technique for the analysis of this compound due to its high resolution, sensitivity, and specificity.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for a stability-indicating HPLC assay of this compound, compiled from various validated methods.[3][4][5]

ParameterRecommended Conditions
Column C18 (e.g., HiQ-SiL C18, 250 x 4.6 mm, 5 µm or Hypersil BDS C18, 100 mm x 4.6 mm, 5µ)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0 ± 0.1) (40:60 v/v) or Methanol:Water (80:20 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm or 239 nm
Injection Volume 20 µL
Column Temperature Ambient
Retention Time Approximately 4.2 to 5.9 minutes
Reagent and Sample Preparation

1.2.1. Reagents

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • High-purity water (Milli-Q or equivalent)

  • This compound Reference Standard

1.2.2. Preparation of Mobile Phase (Acetonitrile:Phosphate Buffer)

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in high-purity water to a concentration of 0.02 M. Adjust the pH to 3.0 ± 0.1 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a ratio of 40:60 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes using an ultrasonic bath.

1.2.3. Preparation of Standard Stock Solution (600 µg/mL)

  • Accurately weigh about 60 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent (mobile phase can be used as the diluent) and sonicate for 10-15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

1.2.4. Preparation of Working Standard Solutions

  • From the standard stock solution, prepare a series of working standard solutions in the linearity range (e.g., 15-90 µg/mL) by appropriate dilution with the diluent.

1.2.5. Preparation of Sample Solution (from Tablets)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 60 mg of dapoxetine and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Further dilute the filtrate with the diluent to obtain a final concentration within the linearity range of the method.

Method Validation Parameters

The following table summarizes the typical validation parameters for a stability-indicating HPLC method for this compound.

ParameterTypical Range/Value
Linearity Range 15 - 90 µg/mL or 5 - 30 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.005 - 0.135 µg/mL
Limit of Quantification (LOQ) 0.020 - 0.410 µg/mL

Experimental Workflow for HPLC Analysis

Caption: Workflow for the HPLC analysis of this compound.

Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to induce degradation.

General Protocol for Forced Degradation
  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent.

  • For each stress condition, transfer an aliquot of the stock solution to a separate flask.

  • Expose the solutions to the stress conditions as detailed below.

  • After the specified time, neutralize the acidic and basic solutions.

  • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples by the validated HPLC method and compare the chromatograms with that of an unstressed sample.

Stress Conditions
Stress ConditionProtocol
Acid Hydrolysis Mix the drug solution with 0.1 N HCl and reflux at 60°C for 30 minutes.
Base Hydrolysis Mix the drug solution with 0.1 N NaOH and reflux at 60°C for 30 minutes.
Oxidative Degradation Treat the drug solution with 3% (v/v) hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose the solid drug powder to a temperature of 105°C for 24 hours.
Photolytic Degradation Expose the drug solution to UV light (254 nm) for 24 hours.
Summary of Degradation Behavior

This compound has been found to be susceptible to degradation under oxidative, acidic, and alkaline conditions, while it is relatively stable under thermal and photolytic stress.

Stress ConditionExtent of DegradationMajor Degradation Products
Acid Hydrolysis Slight degradationHydrolytic degradation products
Base Hydrolysis Slight degradationHydrolytic degradation products
Oxidation Significant degradationDapoxetine-N-oxide
Thermal Degradation Stable-
Photolytic Degradation Stable-

Logical Flow of Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Drug_Substance Dapoxetine HCl Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) Drug_Substance->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Drug_Substance->Base Oxidation Oxidation (3% H₂O₂, RT) Drug_Substance->Oxidation Thermal Thermal (105°C, Solid) Drug_Substance->Thermal Photo Photolytic (UV Light) Drug_Substance->Photo Neutralize_Dilute Neutralize & Dilute Stressed Samples Acid->Neutralize_Dilute Base->Neutralize_Dilute Oxidation->Neutralize_Dilute Thermal->Neutralize_Dilute Photo->Neutralize_Dilute HPLC_Analysis Inject into HPLC System Neutralize_Dilute->HPLC_Analysis Data_Evaluation Evaluate Chromatograms HPLC_Analysis->Data_Evaluation Peak_Purity Assess Peak Purity of Dapoxetine Data_Evaluation->Peak_Purity Resolution Check Resolution between Dapoxetine and Degradants Data_Evaluation->Resolution Method_Validation Confirm Stability-Indicating Nature of the Method Peak_Purity->Method_Validation Resolution->Method_Validation

Caption: Workflow for forced degradation studies of this compound.

UV-Spectrophotometric Method

A UV-spectrophotometric method can be a simpler and faster alternative for the routine quantification of this compound in bulk and pharmaceutical formulations, although it is less specific than HPLC.

Method Parameters
ParameterRecommended Value
Solvent (Diluent) Methanol
Detection Wavelength (λmax) 291 nm
Linearity Range 5 - 60 µg/mL
Correlation Coefficient (r²) > 0.999
Protocol
  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

  • Preparation of Working Standards: Prepare a series of dilutions from the stock solution in the range of 5-60 µg/mL with methanol.

  • Preparation of Sample Solution: Prepare a sample solution from the pharmaceutical dosage form in methanol with a final concentration within the linearity range.

  • Measurement: Measure the absorbance of the standard and sample solutions at 291 nm against a methanol blank.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its absorbance with the calibration curve obtained from the standard solutions.

Conclusion

The detailed protocols and application notes provided in this document describe robust and validated stability-indicating assay methods for this compound. The HPLC method is recommended for its specificity and ability to separate the drug from its degradation products, making it ideal for stability studies and quality control in the presence of impurities. The UV-spectrophotometric method offers a simpler and more rapid approach for routine analysis of the bulk drug and formulations. The successful implementation of these methods will aid researchers and drug development professionals in ensuring the quality, safety, and efficacy of this compound products.

References

Enhancing Dapoxetine Hydrochloride Bioavailability: Application Notes and Protocols for Advanced Formulation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), is the first oral medication specifically developed for the on-demand treatment of premature ejaculation (PE).[1][2] Despite its therapeutic efficacy, this compound exhibits low oral bioavailability, approximately 42%, primarily due to extensive first-pass metabolism in the liver and kidneys.[3][4][5] This high degree of presystemic metabolism necessitates the exploration of advanced formulation strategies to enhance its systemic exposure, thereby potentially improving therapeutic outcomes and ensuring patient compliance.

These application notes provide researchers, scientists, and drug development professionals with a detailed overview of various formulation strategies aimed at improving the bioavailability of this compound. The content includes in-depth experimental protocols for the preparation and evaluation of these formulations, quantitative data summaries for comparative analysis, and visual workflows to illustrate key processes.

I. Formulation Strategies and Protocols

Several innovative formulation approaches have been investigated to overcome the biopharmaceutical challenges of this compound. These strategies primarily focus on increasing its solubility and dissolution rate, and/or bypassing the hepatic first-pass metabolism.

Solid Dispersions

Solid dispersion technology is a well-established method for improving the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix.

Application Note: The preparation of binary and ternary solid dispersions of this compound with carriers such as Ploxomer-180 and β-cyclodextrin has shown a remarkable increase in its solubility. The fusion method, a simple and cost-effective technique, can be employed to prepare these solid dispersions.

Materials:

  • This compound

  • Ploxomer-180 (Carrier)

  • β-cyclodextrin (Carrier)

  • Mortar and pestle

  • Hot plate with magnetic stirrer

  • Ice bath

  • Desiccator

  • Sieve (60 mesh)

Procedure:

  • Accurately weigh this compound and the carrier(s) (Ploxomer-180 and/or β-cyclodextrin) in the desired drug-to-carrier ratio(s).

  • Triturate the drug and carrier(s) together in a mortar for 5 minutes to obtain a homogenous physical mixture.

  • Transfer the blend to a suitable container and heat it on a hot plate with continuous stirring until the mixture melts completely.

  • Immediately place the molten mixture in an ice bath and continue vigorous stirring until it solidifies.

  • Dry the solidified mass in a desiccator for 24 hours.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 60-mesh sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a well-closed container in a refrigerator for further characterization.

Nanoformulations

Nanoformulations, with their sub-micron particle size, offer a larger surface area for dissolution and can enhance drug absorption. Various nano-based systems have been explored for this compound.

Application Note: Nanoparticles composed of zein, a biocompatible polymer, and alpha-lipoic acid have been shown to significantly enhance the oral bioavailability of dapoxetine by approximately 194%. This formulation strategy aims to protect the drug from premature metabolism and prolong its circulation time.

Materials:

  • This compound

  • Zein

  • Alpha-lipoic acid (ALA)

  • Polyvinyl alcohol (PVA)

  • Methanol

  • Deionized water

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 30 mg of this compound, a specified weight of Zein, and ALA in 30 mL of methanol with stirring at 1000 rpm at room temperature until a clear solution is obtained.

  • Prepare an aqueous solution of PVA (0.5–1.5% w/v) in 45 mL of deionized water.

  • Gradually add the methanolic drug-polymer solution to the aqueous PVA solution under continuous stirring.

  • Continue stirring for 4 hours to allow for nanoparticle formation.

  • Completely evaporate the methanol using a rotary evaporator to obtain an aqueous suspension of the dapoxetine-loaded nanoparticles.

Application Note: To bypass the hepatic first-pass metabolism entirely, an instantly-dispersible nanocarrier powder system (IDNPs) for intranasal administration has been developed. This approach has demonstrated a relative bioavailability of 235.41% compared to an oral nanocarrier formulation. The formulation is prepared using a thin-film hydration technique followed by freeze-drying.

Materials:

  • This compound

  • Pluronic F-127

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate buffer (pH 6.4)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Dissolve this compound, Pluronic F-127, and cholesterol in a mixture of chloroform and methanol.

  • Evaporate the organic solvents using a rotary evaporator to form a thin film on the inner wall of the round-bottom flask.

  • Hydrate the thin film with phosphate buffer (pH 6.4) by gentle rotation to form a nanodispersion.

  • Freeze the resulting nanodispersion and then lyophilize it using a freeze-dryer to obtain the free-flowing IDNPs.

Application Note: Self-assembled biodegradable polymeric micelles, such as those made from PEG-PLGA, can encapsulate dapoxetine, leading to improved brain delivery and a 1.92-fold increase in the area under the curve (AUC) compared to the commercial tablet.

Materials:

  • This compound

  • PEG-PLGA copolymer

  • Acetone

  • Buffered solution (pH 9)

  • Magnetic stirrer

Procedure:

  • Dissolve the PEG-PLGA copolymer (e.g., 100 mg) in acetone (15 mL).

  • Dissolve 20 mg of this compound in the polymeric solution.

  • Add the resulting organic solution dropwise to 20 mL of a buffered solution (pH 9) under continuous stirring.

  • Continue stirring for 4 hours to allow for the complete evaporation of acetone and the formation of polymeric micelles.

Buccal Films

Buccal films offer an alternative route of administration that avoids the gastrointestinal tract and first-pass metabolism, potentially increasing bioavailability.

Application Note: Instantly dissolving buccal films of this compound can be prepared using mucoadhesive polymers like Hypromellose (HPMC) by the solvent-casting method. The inclusion of a plasticizer like propylene glycol is essential to ensure the flexibility of the films.

Materials:

  • This compound

  • Hypromellose (HPMC E15 and/or HPMC 5cps)

  • Propylene glycol (Plasticizer)

  • Methanol (Solvent)

  • Petri dish

  • Magnetic stirrer

Procedure:

  • Dissolve the mucoadhesive polymer(s) (e.g., HPMC E15 and HPMC 5cps) in methanol to form a polymeric solution.

  • Separately, dissolve this compound in a small amount of methanol.

  • Add the drug solution to the polymeric solution and mix thoroughly using a magnetic stirrer.

  • Incorporate propylene glycol as a plasticizer into the mixture and stir until a homogenous solution is obtained.

  • Pour the resulting solution into a petri dish and allow the solvent to evaporate at room temperature or in a controlled environment until a thin, flexible film is formed.

  • Carefully peel the film from the petri dish and cut it into the desired size for dosage.

Liquisolid Compacts

Application Note: The liquisolid compact technique enhances the dissolution of poorly soluble drugs by dissolving the drug in a non-volatile liquid vehicle and then converting this liquid into a free-flowing, compressible powder by blending with a carrier and a coating material.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG-400) (Non-volatile solvent)

  • Microcrystalline cellulose (Carrier)

  • Silica (Coating material)

  • Cross Povidone or Cross Carmellose Sodium (Superdisintegrant)

  • High-shear granulator or mortar and pestle

Procedure:

  • Dissolve this compound in PEG-400 to form a drug solution or liquid medication.

  • In a high-shear granulator or mortar, place the microcrystalline cellulose (carrier).

  • Gradually add the liquid medication to the carrier and mix until a uniform dispersion is achieved.

  • Incrementally add the silica (coating material) to the mixture while continuing to blend to enhance the powder's flowability.

  • Incorporate the superdisintegrant (Cross Povidone or Cross Carmellose Sodium) into the formulation and mix well.

  • The resulting free-flowing powder can then be compressed into tablets.

II. Characterization Protocols

In Vitro Drug Release Study

Protocol:

  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Dissolution Medium: 900 mL of 0.1 N HCl or other relevant physiological buffer.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure: a. Place a single dose of the dapoxetine formulation (tablet, capsule, film, or an equivalent amount of powder) in each dissolution vessel. b. At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a 5 mL aliquot of the dissolution medium. c. Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm). e. Analyze the samples for dapoxetine concentration using a validated analytical method such as UV-Vis spectrophotometry (at λmax of 292 nm) or HPLC. f. Calculate the cumulative percentage of drug released at each time point.

In Vivo Pharmacokinetic Study in an Animal Model (Rabbits or Rats)

Protocol:

  • Animal Model: Healthy male rabbits or Wistar rats.

  • Housing: House the animals in standard conditions with free access to food and water. Fast the animals overnight before the experiment.

  • Grouping: Divide the animals into groups, with each group receiving a different formulation (e.g., control - pure drug suspension, and test - enhanced bioavailability formulation).

  • Dosing: Administer the dapoxetine formulations orally or via the intended route (e.g., intranasally) at a predetermined dose.

  • Blood Sampling: a. Collect blood samples (approximately 0.5 mL) from the marginal ear vein (rabbits) or tail vein (rats) at specified time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing. b. Collect the blood samples in heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples at approximately 5000 rpm for 10 minutes to separate the plasma.

  • Plasma Storage: Store the plasma samples at -20 °C or lower until analysis.

  • Bioanalysis: Determine the concentration of dapoxetine in the plasma samples using a validated HPLC or HPLC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½) using appropriate software. The relative bioavailability can be calculated as (AUCtest / AUCcontrol) x 100.

HPLC Method for Quantification of Dapoxetine in Plasma

Protocol:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile and a suitable buffer (e.g., phosphate buffer) in a ratio of 60:40, with the pH adjusted to 3.5.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 293 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample, add 50 µL of an internal standard solution (if used, e.g., dapoxetine-d7). b. Add 100 µL of a precipitating agent (e.g., acetonitrile or methanol) and vortex for 1 minute. c. Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes. d. Collect the supernatant and inject it into the HPLC system.

  • Quantification: Construct a calibration curve using standard solutions of dapoxetine in plasma and determine the concentration of dapoxetine in the unknown samples by interpolation.

III. Data Presentation

Table 1: Summary of Pharmacokinetic Parameters for Different this compound Formulations

Formulation StrategyAnimal ModelDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Conventional Oral Tablet Healthy Volunteers30 mg448.9 ± 203.57~1.5709.18 ± 146.31100
Zein-ALA Nanoparticles Healthy Volunteers30 mg-2.5 ± 0.311376.15 ± 339.59194
IDNPs (Intranasal) Rabbits----235.41 (vs. oral nanocarrier)
Polymeric Micelles --242.96 ± 21.1 (ng/g in brain)1.51.92-fold increase vs. commercial tablet-

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

IV. Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_characterization Characterization cluster_invivo In Vivo Study Workflow DAPO Dapoxetine HCl Mix Mixing / Dissolving DAPO->Mix Carriers Carriers (e.g., Ploxomer-180, β-Cyclodextrin) Carriers->Mix Polymers Polymers (e.g., Zein, HPMC, PEG-PLGA) Polymers->Mix Solvents Solvents (e.g., Methanol, Acetone) Solvents->Mix Other Other Excipients (e.g., Plasticizers, Surfactants) Other->Mix Process Processing (Fusion, Solvent Evaporation, Nanoprecipitation, etc.) Mix->Process Drying Drying / Solidification (Freeze-drying, Air-drying, etc.) Process->Drying Final Final Formulation (Solid Dispersion, Nanoparticles, Film, etc.) Drying->Final InVitro In Vitro Release Final->InVitro InVivo In Vivo Pharmacokinetics Final->InVivo Animal Animal Model (Rats/Rabbits) InVivo->Animal Dosing Dosing Animal->Dosing Sampling Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Analysis HPLC/LC-MS Analysis Plasma->Analysis PK Pharmacokinetic Analysis Analysis->PK

Caption: Experimental workflow for formulation and evaluation.

formulation_strategies cluster_oral Oral Route cluster_alternative Alternative Routes DAPO Dapoxetine HCl (Low Bioavailability) SD Solid Dispersions DAPO->SD Improve Dissolution NP Nanoparticles DAPO->NP Improve Dissolution & Protect from Metabolism PM Polymeric Micelles DAPO->PM Improve Dissolution & Enhance Permeation LC Liquisolid Compacts DAPO->LC Improve Dissolution BF Buccal Films DAPO->BF Bypass First-Pass Metabolism IN Intranasal IDNPs DAPO->IN Bypass First-Pass Metabolism Enhanced Enhanced Bioavailability SD->Enhanced NP->Enhanced PM->Enhanced LC->Enhanced BF->Enhanced IN->Enhanced

Caption: Formulation strategies to enhance bioavailability.

References

Application Note: High-Throughput Identification of Dapoxetine Hydrochloride Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of premature ejaculation.[1] Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. This application note details the use of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the identification and characterization of dapoxetine hydrochloride metabolites. The methodologies described herein are applicable for both in vitro and in vivo metabolism studies.

Dapoxetine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6, as well as flavin-containing monooxygenase 1 (FMO1).[2] The main metabolic pathways include N-dealkylation, hydroxylation, N-oxidation, and dearylation.[2][3][4] This results in the formation of multiple metabolites that are excreted from the body. Mass spectrometry offers a highly sensitive and selective method for the detection and structural elucidation of these metabolites.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol describes the incubation of dapoxetine with human liver microsomes to simulate hepatic metabolism.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • Phosphate Buffer (pH 7.4)

  • NADPH (20 mM)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (MS grade)

Procedure:

  • Prepare an incubation mixture containing 50 µM dapoxetine, 55 mM phosphate buffer (pH 7.4), and 0.5 mg/mL HLM.

  • Pre-incubate the mixture for 2 minutes at 37°C.

  • Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH. The total reaction volume should be 200 µL.

  • Incubate the reaction at 37°C for desired time points (e.g., 0, 30, 60, 90, and 120 minutes).

  • Terminate the reaction by adding 200 µL of an ice-cold 1:1 acetonitrile-methanol mixture.

  • Centrifuge the samples at 15,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to vials for LC-MS analysis.

  • Prepare a negative control sample following the same procedure but without the addition of NADPH.

Sample Preparation from Human Plasma

This protocol outlines two common methods for extracting dapoxetine and its metabolites from human plasma samples: protein precipitation and liquid-liquid extraction.

Method A: Protein Precipitation

  • To 50 µL of human plasma, add 50 µL of analyte standard/sample and 25 µL of a 50:50 (v/v) methanol/water solution.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1700 x g for 15 minutes at 4°C.

  • Transfer 50.0 µL of the supernatant to a 96-well plate.

  • Add 450 µL of a 50:50 (v/v) methanol/water solution and vortex for 5 minutes.

  • Inject the prepared sample into the LC-MS/MS system.

Method B: Liquid-Liquid Extraction (LLE)

  • Dapoxetine and an internal standard (e.g., Dapoxetine-d6) are extracted from plasma using an appropriate organic solvent.

  • The organic layer is separated and evaporated to dryness.

  • The residue is reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

This section provides typical liquid chromatography and mass spectrometry parameters for the analysis of dapoxetine and its metabolites.

Liquid Chromatography Conditions:

ParameterCondition 1Condition 2
Column ACE C8 (4.6 x 50 mm, 5 µm)Acquity UPLC BEH C18
Mobile Phase A: 0.01M Ammonium acetate + 0.02% Formic acid in waterB: Acetonitrile (15:85, v/v)A: 0.1% Formic acid in waterB: Acetonitrile (gradient elution)
Flow Rate 0.5 mL/min-
Run Time 1.6 min-

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Curtain Gas 30.0 psi
Collision Gas 9 psi
Gas 1 (Nebulizer) 50.0 psi
Gas 2 (Auxiliary) 55.0 psi
Entrance Potential 10.0 V

Data Presentation

Quantitative Analysis of Dapoxetine and its Major Metabolites

The following table summarizes the MRM transitions and linearity ranges for the quantitative analysis of dapoxetine and its two major metabolites, dapoxetine-N-oxide and desmethyldapoxetine, in human plasma.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)
Dapoxetine306.3261.21.0 - 200
Dapoxetine-N-oxide322.2261.20.5 - 100
Desmethyldapoxetine292.2261.20.1 - 5.0
Carbamazepine (IS)237.1194.2-
Identified Phase I Hepatic Metabolites of Dapoxetine

A study utilizing high-resolution LC-MS identified eleven phase I hepatic metabolites of dapoxetine. The main biotransformation reactions were N-dealkylation, hydroxylation, N-oxidation, and dearylation. Eight of these metabolites had not been previously reported.

Visualizations

Experimental Workflow for Dapoxetine Metabolite Identification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing in_vitro In Vitro Metabolism (Human Liver Microsomes) extraction Extraction (Protein Precipitation or LLE) in_vitro->extraction in_vivo In Vivo Samples (Human Plasma) in_vivo->extraction lc_separation Liquid Chromatography (LC Separation) extraction->lc_separation ms_detection Mass Spectrometry (MS/MS Detection) lc_separation->ms_detection metabolite_id Metabolite Identification (Fragmentation Analysis) ms_detection->metabolite_id quantification Quantitative Analysis (MRM) ms_detection->quantification

Caption: Workflow for dapoxetine metabolite identification.

Proposed Metabolic Pathway of Dapoxetine

G cluster_pathways Metabolic Pathways cluster_metabolites Metabolites Dapoxetine Dapoxetine N_Dealkylation N-Dealkylation Dapoxetine->N_Dealkylation CYP3A4, CYP2D6 Hydroxylation Hydroxylation Dapoxetine->Hydroxylation CYP2D6 N_Oxidation N-Oxidation Dapoxetine->N_Oxidation FMO1 Dearylation Dearylation Dapoxetine->Dearylation Desmethyl Desmethyldapoxetine N_Dealkylation->Desmethyl Hydroxydapoxetine Hydroxydapoxetine Hydroxylation->Hydroxydapoxetine N_Oxide Dapoxetine-N-oxide N_Oxidation->N_Oxide Dearyl_Product Dearylation Product Dearylation->Dearyl_Product

Caption: Major metabolic pathways of dapoxetine.

References

Application Notes and Protocols for Dapoxetine Hydrochloride Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2] Its mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft and a delay in the ejaculatory reflex.[2][3][4] Dapoxetine is primarily metabolized in the liver by cytochrome P450 (CYP) isoenzymes, specifically CYP2D6 and CYP3A4. Therefore, there is a potential for drug-drug interactions (DDIs) when co-administered with drugs that inhibit or induce these enzymes. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the DDI potential of dapoxetine hydrochloride.

Signaling Pathway of Dapoxetine

Dapoxetine's primary pharmacodynamic effect is the inhibition of the serotonin transporter at the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin_Cleft Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Cleft Release SERT Serotonin Transporter (SERT) Serotonin_Cleft->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin_Cleft->5HT_Receptor Binding Neuronal_Signal Delayed Ejaculatory Signal 5HT_Receptor->Neuronal_Signal Signal Transduction Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition Start Start: Prepare Reagents Incubate Incubate Dapoxetine, HLM, and CYP Probe Substrate Start->Incubate Add_Cofactor Initiate Reaction with NADPH Incubate->Add_Cofactor Quench Stop Reaction (e.g., Acetonitrile) Add_Cofactor->Quench Analyze Analyze Metabolite Formation by LC-MS/MS Quench->Analyze Calculate Calculate IC50 Value Analyze->Calculate End End: Report Results Calculate->End Start Start: Subject Screening and Enrollment Baseline_PK Administer Dapoxetine Alone (Baseline PK) Start->Baseline_PK Blood_Sampling1 Serial Blood Sampling Baseline_PK->Blood_Sampling1 Washout Washout Period Blood_Sampling1->Washout Inhibitor_Admin Administer Interacting Drug (e.g., CYP3A4 Inhibitor) Washout->Inhibitor_Admin Dapoxetine_Admin2 Co-administer Dapoxetine Inhibitor_Admin->Dapoxetine_Admin2 Blood_Sampling2 Serial Blood Sampling Dapoxetine_Admin2->Blood_Sampling2 PK_Analysis Analyze Plasma Concentrations of Dapoxetine and Metabolites Blood_Sampling2->PK_Analysis Compare_PK Compare Pharmacokinetic Parameters (AUC, Cmax, T1/2) PK_Analysis->Compare_PK End End: Assess Clinical Significance Compare_PK->End

References

Troubleshooting & Optimization

Improving the yield and purity of dapoxetine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of dapoxetine hydrochloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Overall Yield of this compound

  • Question: My multi-step synthesis of this compound results in a low overall yield. What are the potential causes and how can I improve it?

  • Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. A reported improved synthesis starting from 3-chloro-1-phenyl-1-propanone involves a 5-step process including reduction, etherification, amination, separation, and acidification, which is noted for its high yield and suitability for industrial production[1]. An alternative asymmetric synthesis starting from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one has an overall yield of 33.5% over five linear steps[2]. To troubleshoot, analyze the yield of each individual step to identify the bottleneck. Consider optimizing reaction conditions such as temperature, reaction time, and reagent stoichiometry for the problematic step.

Problem 2: High Levels of Impurities in the Crude Product

  • Question: My crude this compound has a purity of less than 95% as determined by HPLC. What are the likely impurities and how can I minimize their formation?

  • Answer: Impurities in this compound synthesis can arise from side reactions or incomplete reactions. Common process-related impurities that have been identified are (S)-3-(naphthalene-1-oxy)-1-phenylpropyl-1-amine, (S)-N-methyl-3-(naphthalene-1-oxy)-1-phenylpropyl-1-amine, and (S)-N,N-dimethyl-3-(naphthalene-2-oxy)-1-phenylpropyl-1-amine[3]. To minimize these, ensure precise control over reaction conditions. For instance, in the amination step, using dimethylamine gas and carefully controlling the pH during salt formation can improve purity[4][5]. The use of chiral auxiliaries, such as (S)-tert-butanesulfinamide, in asymmetric synthesis can lead to high stereoselectivity and excellent enantiopurity (99.3% ee) in the final product.

Problem 3: Difficulty in Purifying Crude this compound

  • Question: I am struggling to achieve high purity (>99.5%) of this compound after crystallization. What purification strategies can I employ?

  • Answer: Achieving high purity often requires a multi-step purification process. A common method involves dissolving the crude product in an organic solvent like methanol, ethanol, or acetone, filtering insoluble impurities, and then treating the filtrate with an adsorbent like activated carbon or molecular sieves to remove colored and other adsorbed impurities. Subsequent recrystallization from a suitable solvent system, such as a mixture of ethanol and ethyl acetate, is crucial. One reported method involves dissolving the crude product in ethanol, adding activated carbon, filtering, and then crystallizing from an ethanol/ethyl acetate mixture to achieve a purity of 99.72%. It is also possible to obtain different crystalline forms, and specific crystallization conditions can yield high-purity products. For instance, dissolving dapoxetine in anhydrous methyl acetate and introducing dry hydrogen chloride gas can yield a product with 99.42% purity.

Problem 4: Chiral Purity Issues

  • Question: The enantiomeric excess (ee) of my synthesized (S)-dapoxetine hydrochloride is below the desired level. How can I improve the chiral purity?

  • Answer: Achieving high enantiomeric excess is critical. One effective method is asymmetric synthesis. A novel approach using (S)-tert-butanesulfinamide as a chiral auxiliary has been shown to produce (S)-dapoxetine with excellent enantiopurity (99.3% ee). Another strategy involves the resolution of racemic dapoxetine using a chiral acid like D(-)-tartaric acid to selectively precipitate the desired (S)-enantiomer salt, which can then be converted to the hydrochloride salt with an enantiomeric purity of 99.0-99.9%.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A1: A common and improved synthesis route starts with 3-chloro-1-phenyl-1-propanone and proceeds through a five-step sequence: 1. Reduction, 2. Etherification, 3. Amination with dimethylamine, 4. Separation, and 5. Acidification with HCl to form the hydrochloride salt. This method is considered efficient and suitable for larger-scale production. Another synthetic approach begins with (S)-3-amino-3-phenylpropionic acid, which undergoes reduction, N-alkylation, substitution, and salification to yield this compound.

Q2: What analytical methods are used to determine the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of this compound and for identifying and quantifying any process-related impurities. A typical HPLC method uses a C18 column and a mobile phase consisting of a buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile. UV detection is commonly performed at around 292 nm.

Q3: What are the critical parameters to control during the final crystallization step?

A3: The final crystallization is critical for achieving high purity and the desired crystal form. Key parameters to control include the choice of solvent, cooling rate, and agitation. For example, a process involving dissolving the crude product in an organic solvent, warming to no higher than 80°C, adding an anti-solvent with stirring, and then cooling slowly can yield high-purity crystals. One specific example is cooling at a rate of 5°C per hour to 4°C, followed by an 8-10 hour hold to ensure complete crystallization.

Q4: How can I remove colored impurities from my this compound product?

A4: Colored impurities can often be effectively removed by treating a solution of the crude product with an adsorbent material. Activated carbon is commonly used for this purpose. The process typically involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon (e.g., 0.05-0.8% g/ml of the solution volume), stirring for a period (e.g., 15 minutes at 40°C), and then filtering to remove the activated carbon and the adsorbed impurities before proceeding with crystallization.

Data Presentation

Table 1: Comparison of Different this compound Synthesis and Purification Methods

Method/StepStarting MaterialKey Reagents/ConditionsYieldPurityChiral Purity (ee)Reference
Synthesis (S)-3-amino-3-phenylpropionic acidReduction, Eschweiler-Clarke N-alkylation, substitution, salification with HCl gas in ethyl acetate92.6%99.79%99.51%
Synthesis 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one(S)-tert-butanesulfinamide, BH3, Eschweiler–Clarke conditions33.5% (overall)>99%99.3%
Purification Crude Dapoxetine HClDissolution in ethanol, activated carbon treatment, recrystallization from ethanol/ethyl acetate (1:15)-99.72%-
Purification Dapoxetine BaseDissolution in ethyl acetate, precipitation with HCl gas93%99.42%99.30%
Purification Solid Dapoxetine HClRecrystallization from n-propanol88%99.92%100%
Purification Solid Dapoxetine HClRecrystallization from absolute ethanol83%99.81%99.74%

Experimental Protocols

Protocol 1: Purification of Crude this compound by Recrystallization

This protocol is based on a method described for achieving high purity.

  • Dissolution: Dissolve 10 g of crude this compound (purity < 98%) in 50 ml of ethanol with stirring until complete dissolution.

  • Decolorization: Add 0.2 g of activated carbon to the solution. Heat the mixture to 40°C and stir for 15 minutes.

  • Filtration: Filter the hot solution through a suitable filter medium to remove the activated carbon and any other insoluble impurities. Collect the filtrate.

  • Concentration & Recrystallization: Gently heat the filtrate to 70-75°C and hold for 30 minutes to concentrate. Add a mixed solvent of ethanol and ethyl acetate (1:15 v/v), equivalent to 300% of the liquor capacity, with stirring.

  • Crystallization: Cool the solution at a controlled rate of 5°C per hour down to 4°C. Crystal precipitation should be observed during this cooling phase.

  • Isolation: Hold the mixture at 4°C for 8-10 hours to ensure complete crystallization. Isolate the crystals by centrifugation or vacuum filtration.

  • Washing and Drying: Wash the isolated crystals three times with pure water. Dry the crystals under vacuum over anhydrous calcium chloride to obtain purified this compound.

Protocol 2: Asymmetric Synthesis of (S)-Dapoxetine

This protocol is a summary of the final amination step in an asymmetric synthesis route.

  • Reaction Setup: In a 50 mL round-bottomed flask, add (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (6 g, 21.6 mmol).

  • Reagent Addition: At room temperature, add 98% formic acid (3.9 mL, 54.1 mmol) followed by an aqueous solution of 30% formaldehyde (9.7 mL, 108 mmol).

  • Reaction: Heat the reaction mixture to 85°C for 8 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous layer twice with 20 mL of ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash chromatography to obtain (S)-dapoxetine as a colorless oil. The free base can then be converted to the hydrochloride salt.

Visualizations

Synthesis_Pathway A 3-Chloro-1-phenyl-1-propanone B (S)-3-Chloro-1-phenyl-1-propanol A->B Reduction C (S)-1-(3-Chloro-1-phenylpropoxy)naphthalene B->C Etherification D (S)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine (Dapoxetine Base) C->D Amination E This compound D->E Acidification (HCl)

Caption: Improved synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_yield Analyze Yield at Each Step? start->check_yield optimize_step Optimize Reaction Conditions (Temp, Time, Stoichiometry) check_yield->optimize_step Yes check_purity High Impurity Levels? check_yield->check_purity No optimize_step->check_purity purification Implement Multi-Step Purification: 1. Adsorbent Treatment (Activated Carbon) 2. Recrystallization check_purity->purification Yes check_chiral Low Enantiomeric Excess? check_purity->check_chiral No purification->check_chiral asymmetric_synthesis Employ Asymmetric Synthesis or Chiral Resolution check_chiral->asymmetric_synthesis Yes end Improved Yield and Purity check_chiral->end No asymmetric_synthesis->end

Caption: Troubleshooting workflow for this compound synthesis.

Logical_Relationships params Reaction Parameters Temperature Reaction Time Solvent System Cooling Rate outcomes Synthesis Outcomes Overall Yield Chemical Purity Chiral Purity Crystal Form params:temp->outcomes:yield affects rate & side reactions params:temp->outcomes:purity influences impurity formation params:time->outcomes:yield impacts completion params:solvent->outcomes:purity determines solubility & impurity removal params:solvent->outcomes:crystal controls polymorphism params:cooling->outcomes:purity affects crystal perfection params:cooling->outcomes:crystal influences crystal size & form

Caption: Logical relationships between parameters and outcomes.

References

Technical Support Center: Overcoming Solubility Challenges of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the formulation of dapoxetine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is a BCS Class II compound, characterized by low aqueous solubility and high permeability.[1][2] Its solubility in water is reported to be low, with some sources stating it is "almost insoluble" or providing values as low as 5 µg/mL in distilled water.[1][3] However, other sources report a higher solubility of 24 mg/mL and 68 mg/mL in water.[4] This variability may be attributed to the existence of different polymorphic forms of the drug, which can exhibit different solubility profiles.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weakly basic drug, and its solubility is pH-dependent, decreasing as the pH increases. It exhibits higher solubility in acidic conditions. For instance, its solubility is reported to be 13.2 µg/mL in 0.1 N HCl (pH 1.2), while it is significantly lower in phosphate buffer at pH 6.8 (0.26 µg/mL).

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in a range of organic solvents. It is freely soluble in methanol and propylene glycol, and soluble in ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). It is slightly soluble in dichloroethane and acetone.

Q4: What are the common methods to enhance the solubility of this compound?

A4: Several techniques can be employed to improve the solubility and dissolution rate of this compound. These include:

  • Liquisolid Compacts: This technique involves dissolving the drug in a non-volatile solvent and adsorbing it onto a carrier and coating material to form a free-flowing powder.

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. Common methods include fusion (melting) and solvent evaporation.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, forming a more soluble complex.

  • Use of pH Modifiers: Incorporating acidic excipients can lower the microenvironmental pH, thereby increasing the solubility of the weakly basic this compound.

  • Particle Size Reduction (Micronization): Reducing the particle size increases the surface area available for dissolution.

Data Presentation: Solubility Profile of this compound

Table 1: Solubility in Various Solvents

SolventSolubilityReference(s)
Water5 µg/mL
Water24 mg/mL
Water68 mg/mL
0.1 N HCl (pH 1.2)13.2 µg/mL
Phosphate Buffer (pH 6.8)0.26 µg/mL
Phosphate Buffered Saline (PBS, pH 7.2)~10 mg/mL
MethanolFreely Soluble / 28.5 µg/mL
EthanolSoluble / 22.10 µg/mL / 68 mg/mL
Propylene GlycolFreely Soluble
PEG 40042.5 µg/mL
DMSO~16 mg/mL / ≥20 mg/mL / 32 mg/mL
Dimethylformamide (DMF)~25 mg/mL
Acetone31.5 µg/mL
DichloroethaneSlightly Soluble
ChloroformSlightly Soluble

Note: "Freely soluble" and "soluble" are qualitative terms from pharmacopeial standards. The quantitative values provided are from specific studies and may vary based on experimental conditions.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility issues with this compound in research formulations.

Troubleshooting_Dapoxetine_Solubility start Start: Dapoxetine HCl solubility issue check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH of the aqueous medium optimal? check_solvent->check_ph Yes (aqueous) organic_solvent Use an appropriate organic solvent (e.g., Ethanol, DMSO, Methanol) check_solvent->organic_solvent No acidic_buffer Use an acidic buffer (pH < 7) check_ph->acidic_buffer No solubility_enhancement Solubility still insufficient. Consider enhancement techniques. check_ph->solubility_enhancement Yes (already acidic) end_os End: Solubilized in organic solvent organic_solvent->end_os end_ab End: Solubilized in acidic buffer acidic_buffer->end_ab liquisolid Liquisolid Compacts solubility_enhancement->liquisolid Option 1 solid_dispersion Solid Dispersions solubility_enhancement->solid_dispersion Option 2 cyclodextrin Cyclodextrin Complexation solubility_enhancement->cyclodextrin Option 3 ph_modifier pH Modifiers solubility_enhancement->ph_modifier Option 4 end_ls End: Enhanced solubility with Liquisolid Compacts liquisolid->end_ls end_sd End: Enhanced solubility with Solid Dispersions solid_dispersion->end_sd end_cd End: Enhanced solubility with Cyclodextrins cyclodextrin->end_cd end_ph End: Enhanced solubility with pH Modifiers ph_modifier->end_ph

Caption: Troubleshooting workflow for this compound solubility.

Experimental Protocols

Liquisolid Compacts

This method enhances the dissolution rate by increasing the surface area and wettability of the drug.

Liquisolid_Compact_Workflow start Start dissolve Dissolve Dapoxetine HCl in a non-volatile solvent (e.g., PEG 400) start->dissolve mix_carrier Add the liquid medication to a carrier material (e.g., MCC) and mix dissolve->mix_carrier add_coating Add a coating material (e.g., Aerosil 200) to the mixture and blend mix_carrier->add_coating compress Compress the final powder blend into tablets add_coating->compress end End compress->end

Caption: Experimental workflow for preparing liquisolid compacts.

Methodology:

  • Preparation of Liquid Medication: Dissolve a pre-weighed amount of this compound in a non-volatile solvent such as PEG 400 to form a drug solution or suspension.

  • Calculation of Excipient Amounts:

    • Determine the liquid load factor (Lf), which is the weight ratio of the liquid medication (W) to the carrier material (Q).

    • The excipient ratio (R) is the ratio of the carrier (Q) to the coating material (q).

    • These values can be determined experimentally by assessing the flowability of powder blends with increasing amounts of the liquid medication.

  • Blending:

    • Place the calculated amount of the carrier material (e.g., microcrystalline cellulose) in a mortar.

    • Slowly add the liquid medication while triturating.

    • Add the coating material (e.g., Aerosil 200) to the mixture and blend until a homogenous, free-flowing powder is obtained.

  • Compression: The resulting liquisolid powder can be directly compressed into tablets using a standard tablet press.

Solid Dispersions

Solid dispersions improve solubility by dispersing the drug in a hydrophilic polymer matrix.

a) Fusion (Melting) Method

Solid_Dispersion_Fusion_Workflow start Start mix Mix Dapoxetine HCl and a hydrophilic polymer (e.g., PEG 6000) start->mix heat Heat the mixture until it melts and forms a homogenous liquid mix->heat cool Rapidly cool the molten mixture on an ice bath to solidify heat->cool process Pulverize, sieve, and dry the solid dispersion cool->process end End process->end

Caption: Workflow for the fusion method of solid dispersion.

Methodology:

  • Mixing: Physically mix this compound with a hydrophilic polymer (e.g., PEG 6000, Poloxamer 180) in various drug-to-polymer weight ratios (e.g., 1:1, 1:3, 1:5).

  • Melting: Heat the physical mixture in a suitable container (e.g., porcelain dish) on a hot plate or in an oil bath until a clear, molten liquid is formed. Stir continuously to ensure homogeneity.

  • Cooling: Rapidly cool the molten mixture by placing the container on an ice bath to solidify the mass.

  • Processing: Pulverize the solidified mass using a mortar and pestle. Sieve the powder to obtain a uniform particle size and store it in a desiccator.

b) Solvent Evaporation Method

Methodology:

  • Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol, ethanol).

  • Evaporation: Evaporate the solvent from the solution under reduced pressure using a rotary evaporator. A water bath can be used to maintain a constant temperature.

  • Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.

  • Processing: Pulverize, sieve, and store the resulting solid dispersion as described for the fusion method.

Inclusion Complexation with Cyclodextrins

This method involves the encapsulation of the drug molecule within the cyclodextrin cavity.

Cyclodextrin_Complexation_Workflow start Start dissolve_cd Dissolve HP-β-CD in water start->dissolve_cd add_drug Add Dapoxetine HCl to the cyclodextrin solution dissolve_cd->add_drug knead Knead the mixture to form a paste and then dry add_drug->knead process Pulverize and sieve the dried complex knead->process end End process->end

Caption: Workflow for cyclodextrin inclusion complexation.

Methodology (Kneading Method):

  • Molar Ratio: Use a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation: Place the HP-β-CD in a mortar and add a small amount of a water-alcohol mixture to form a paste.

  • Kneading: Gradually add the this compound to the paste and knead for a specified period (e.g., 45-60 minutes).

  • Drying: Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Processing: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

Use of pH Modifiers

This approach involves the incorporation of an acidic excipient into the formulation.

Methodology:

  • Selection of pH Modifier: Choose a suitable organic acid, such as tartaric acid, citric acid, or malic acid.

  • Physical Mixture: Prepare a simple physical mixture of this compound and the selected pH modifier at a specific weight ratio (e.g., 1:1).

  • Incorporation into Formulation: This physical mixture can then be incorporated into the final dosage form (e.g., tablets, capsules). The acidic excipient will dissolve in the gastrointestinal fluids, creating an acidic microenvironment around the drug particles, which enhances their dissolution.

References

Troubleshooting peak tailing and asymmetry in dapoxetine hydrochloride HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of dapoxetine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing and asymmetry during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a concern for this compound analysis?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1] For this compound analysis, significant peak tailing can lead to inaccurate quantification, reduced sensitivity, and poor resolution from other components in the sample matrix.[2] An ideal chromatographic peak should be symmetrical and have a Gaussian shape.

Q2: What are the primary causes of peak tailing when analyzing this compound?

A2: The most common causes of peak tailing for a basic compound like this compound in reversed-phase HPLC include:

  • Secondary Silanol Interactions: Unwanted ionic interactions between the protonated amine group of dapoxetine and deprotonated, acidic residual silanol groups on the silica-based stationary phase.[3][4][5]

  • Mobile Phase pH: A mobile phase pH that is too close to the pKa of dapoxetine can result in the co-existence of both ionized and unionized forms of the analyte, leading to peak distortion.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing peak asymmetry.

  • Extra-Column Volume: Excessive tubing length, large detector cell volume, or poorly fitted connections can cause band broadening and peak tailing.

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can distort the peak shape for all analytes.

Q3: How does the pKa of this compound influence peak shape?

A3: Dapoxetine is a basic compound. The mobile phase pH relative to its pKa determines its degree of ionization. When the mobile phase pH is close to the pKa, both the ionized and neutral forms of dapoxetine can exist simultaneously, leading to mixed-mode retention and resulting in broadened or asymmetrical peaks. To ensure consistent ionization and minimize peak shape issues, it is recommended to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q4: Can the choice of HPLC column affect peak tailing for dapoxetine?

A4: Absolutely. For basic compounds like dapoxetine, using a modern, high-purity silica column (Type B) with low residual silanol activity is crucial. Columns that are "end-capped" are also highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with an inert group, which minimizes the potential for secondary interactions that cause peak tailing.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing and asymmetry issues in this compound HPLC analysis.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed q1 Are all peaks tailing? start->q1 all_peaks All Peaks Tailing q1->all_peaks Yes specific_peaks Only Dapoxetine Peak Tailing q1->specific_peaks No cause1 Physical/System Issue all_peaks->cause1 cause2 Chemical Interaction specific_peaks->cause2 solution1a Check for column voids/damage. Replace column if necessary. cause1->solution1a solution1b Minimize extra-column volume. Use shorter, narrower tubing. cause1->solution1b solution1c Check for system leaks and ensure proper fitting connections. cause1->solution1c solution2a Adjust mobile phase pH (e.g., pH 2.5-3.5). cause2->solution2a solution2b Add a competing base (e.g., 0.1% Triethylamine). cause2->solution2b solution2c Use an end-capped or base-deactivated column. cause2->solution2c solution2d Reduce sample concentration or injection volume. cause2->solution2d end Peak Shape Improved solution1a->end solution1b->end solution1c->end solution2a->end solution2b->end solution2c->end solution2d->end

Caption: A step-by-step workflow for diagnosing and resolving peak tailing.

Table 1: Common Problems, Potential Causes, and Recommended Solutions
Problem Potential Cause Recommended Solution
Tailing of Dapoxetine Peak Only Secondary Silanol Interactions: The basic amine group of dapoxetine interacts with acidic residual silanols on the column's stationary phase.- Lower the mobile phase pH to 2.5-3.5 to protonate the silanols.- Add a competing base like 0.1% triethylamine (TEA) to the mobile phase to mask the silanol groups.- Use a modern, end-capped C18 or a base-deactivated column.
Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of dapoxetine, causing mixed ionization states.- Adjust the mobile phase pH to be at least 2 units below the pKa of dapoxetine.- Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.
Column Overload: The concentration of dapoxetine in the injected sample is too high.- Dilute the sample or reduce the injection volume.
Tailing of All Peaks Column Void or Damage: A void has formed at the head of the column, or the packing bed is damaged.- If permitted by the manufacturer, reverse and flush the column.- Replace the column if the problem persists.
Extra-Column Volume: Excessive volume between the injector and detector.- Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID).- Ensure all fittings are properly connected to avoid dead volume.
Contaminated Guard Column or Inlet Frit: Particulates from the sample or mobile phase have accumulated.- Replace the guard column.- Back-flush the analytical column (if permissible) to dislodge contaminants from the frit.

Diagram: Mechanism of Secondary Silanol Interaction with Dapoxetine

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Mobile Phase silanol Deprotonated Silanol (Si-O⁻) dapoxetine Protonated Dapoxetine (R₃N⁺H) silanol->dapoxetine Ionic Interaction (Causes Tailing) protonated_dapoxetine Protonated Dapoxetine (Analyte)

Caption: Dapoxetine's interaction with residual silanols on the stationary phase.

Experimental Protocols

The following protocols are designed to help you systematically troubleshoot peak tailing.

Protocol 1: Evaluation of Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical dapoxetine peaks.

Methodology:

  • Prepare Mobile Phases: Prepare a series of mobile phases consisting of acetonitrile and a suitable buffer (e.g., 25 mM potassium phosphate) in a 50:50 (v/v) ratio. Adjust the pH of the aqueous portion to 2.5, 3.0, 3.5, and 4.0 using phosphoric acid before mixing with the organic solvent.

  • System Equilibration: For each mobile phase, equilibrate the HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject a standard solution of this compound (e.g., 20 µg/mL) for each pH condition.

  • Data Analysis: Record the retention time, peak asymmetry factor, and tailing factor for each run.

Expected Outcome: A summary of expected results is presented in Table 2.

Table 2: Expected Impact of Mobile Phase pH on Peak Shape
Mobile Phase pH Expected Retention Time Expected Peak Shape Rationale
2.5 ShorterSymmetrical (Asymmetry Factor ≈ 1.0)Silanol groups are fully protonated, minimizing secondary interactions.
3.0 Slightly LongerSymmetrical to Minor TailingMost silanol groups are protonated.
3.5 LongerPotential for Increased TailingMore silanol groups become deprotonated, increasing the chance of secondary interactions.
4.0 LongestSignificant Tailing LikelyA higher number of deprotonated silanols interact with the protonated dapoxetine.
Protocol 2: Assessment of Column Overload

Objective: To determine if peak tailing is caused by injecting too high a concentration of dapoxetine.

Methodology:

  • Prepare Standard Solutions: Prepare a series of this compound standard solutions at concentrations of 100 µg/mL, 50 µg/mL, 20 µg/mL, and 5 µg/mL.

  • HPLC Analysis: Using the optimized mobile phase from Protocol 1, inject a fixed volume (e.g., 10 µL) of each standard solution.

  • Data Analysis: Measure the peak asymmetry or tailing factor for each concentration.

Expected Outcome: If column overload is the issue, the peak asymmetry will improve (the value will approach 1.0) as the concentration of dapoxetine decreases.

Protocol 3: Addition of a Competing Base

Objective: To mitigate secondary silanol interactions by adding a mobile phase modifier.

Methodology:

  • Prepare Mobile Phase with Modifier: To the optimal mobile phase identified in Protocol 1, add 0.1% (v/v) of triethylamine (TEA).

  • System Equilibration: Thoroughly equilibrate the column with the TEA-containing mobile phase.

  • Sample Injection: Inject the same dapoxetine standard used previously.

  • Data Comparison: Compare the peak shape (asymmetry or tailing factor) with and without the addition of TEA.

Expected Outcome: The addition of TEA should significantly improve peak symmetry by masking the active silanol sites, preventing them from interacting with dapoxetine.

References

Technical Support Center: Preclinical Dapoxetine Hydrochloride Oral Dosage Form Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of oral dosage forms for preclinical studies of dapoxetine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating oral dosage forms of this compound for preclinical studies?

A1: The primary challenges associated with the oral formulation of this compound include its low oral bioavailability (approximately 42%) due to significant first-pass metabolism in the liver.[1][2][3] Additionally, this compound is a weakly basic drug with pH-dependent solubility, exhibiting poor solubility in neutral or alkaline environments, which can limit its dissolution and absorption.[1][4] Its bitter taste is another consideration, especially for formulations intended for oral administration without water, such as orodispersible films.

Q2: What are the common strategies to improve the oral bioavailability of this compound?

A2: To enhance the oral bioavailability of dapoxetine, researchers have explored several strategies. One common approach is the development of alternative delivery systems like buccal or sublingual films, which bypass the hepatic first-pass metabolism. Another strategy involves the use of formulation enhancers such as pH modifiers (e.g., tartaric acid) and hydrophilic cyclodextrins (e.g., hydroxypropyl beta-cyclodextrin) to improve the dissolution of the drug. The formation of solid dispersions and nanocarrier systems has also been investigated to increase the surface area and dissolution rate of dapoxetine.

Q3: What are the key pharmacokinetic parameters of this compound to consider in preclinical studies?

A3: Dapoxetine is characterized by rapid absorption and elimination. Key pharmacokinetic parameters to consider are the time to reach maximum plasma concentration (Tmax), which is typically around 1 to 1.5 hours after oral administration, and the biphasic elimination half-life, with an initial half-life of about 1.4 hours and a terminal half-life of approximately 20 hours. Its pharmacokinetics are dose-proportional and are not significantly affected by multiple dosing.

Troubleshooting Guide

Issue 1: Poor Dissolution of this compound Formulation in Neutral pH

  • Question: My this compound tablet formulation shows very low dissolution in a phosphate buffer at pH 6.8. What could be the cause and how can I improve it?

  • Answer: This is a common issue due to the pH-dependent solubility of this compound. At a neutral pH like 6.8, the drug's solubility is significantly reduced. To troubleshoot this, consider the following:

    • Incorporate a pH Modifier: Adding an acidic pH modifier, such as tartaric acid, to the formulation can create an acidic microenvironment that enhances the dissolution of dapoxetine.

    • Particle Size Reduction: Reducing the particle size of the active pharmaceutical ingredient (API) can increase the surface area available for dissolution.

    • Use of Solubilizing Agents: The inclusion of hydrophilic cyclodextrins, like hydroxypropyl beta-cyclodextrin, can improve the solubility of the drug.

    • Formulation as a Solid Dispersion: Creating a solid dispersion of dapoxetine can enhance its dissolution rate.

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Question: I am observing high inter-subject variability in the plasma concentrations of dapoxetine in my preclinical animal studies. What are the potential reasons for this?

  • Answer: High variability in pharmacokinetic data can stem from several factors:

    • Food Effect: The presence of food, particularly high-fat meals, can slightly decrease and delay the peak plasma concentration of dapoxetine. Ensure consistent fasting or feeding protocols across all study animals.

    • Formulation Performance: Inconsistent disintegration and dissolution of the oral dosage form can lead to variable absorption. Evaluate the in vitro dissolution profile of your formulation to ensure it is robust and reproducible.

    • Animal Handling and Dosing Technique: Stress during handling and inaccurate oral gavage can affect gastrointestinal motility and drug absorption. Ensure that animal handling and dosing procedures are consistent and minimally stressful.

Issue 3: Instability of the this compound Formulation During Storage

  • Question: My this compound oral film formulation is showing changes in its physical properties and dissolution profile after storage at accelerated stability conditions (40°C/75% RH). What should I investigate?

  • Answer: Instability can be due to several factors. Here's what to check:

    • Excipient Compatibility: Ensure that all excipients used in the formulation are compatible with this compound. Perform drug-excipient compatibility studies using techniques like FTIR, XRD, and DSC.

    • Hygroscopicity: The formulation may be absorbing moisture, leading to changes in physical properties like tackiness or brittleness, and affecting drug release. Consider using protective packaging or incorporating a desiccant.

    • Polymer Choice: The type and concentration of film-forming polymers and plasticizers can significantly impact the stability of the film. Re-evaluate the polymer system for optimal stability. An optimized film with HPMC E5 and maltodextrin has shown good stability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound (Single Dose) in Humans

Parameter30 mg Dose60 mg DoseReference
Tmax (h) ~1.3~1.3
Cmax (ng/mL) ~297~498
AUC0-24 (ng·h/mL) ~1032~2064
Initial Half-life (h) ~1.4~1.4
Terminal Half-life (h) ~20~20

Table 2: Formulation Composition of an Optimized this compound Instantly Dissolving Buccal Film

ComponentConcentrationPurposeReference
Dapoxetine HCl 30 mg per stripActive Pharmaceutical Ingredient
HPMC E5:Maltodextrin 1:1 ratioFilm-forming polymers
Propylene Glycol 1%Plasticizer
Tartaric Acid -pH modifier
Hydroxypropyl β-cyclodextrin -Solubilizing agent

Experimental Protocols

1. In Vitro Dissolution Testing for Oral Films

  • Apparatus: USP Dissolution Apparatus II (Paddle Apparatus)

  • Medium: 900 mL of phosphate buffer (pH 6.8)

  • Temperature: 37 ± 0.5 °C

  • Rotation Speed: 50 rpm

  • Procedure:

    • Place one film strip (containing a known dose of dapoxetine HCl) in the dissolution vessel.

    • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 2, 5, 10, 15, 30, and 45 minutes).

    • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of this compound in the samples using a validated UV-spectrophotometric method at 292 nm.

2. Preparation of this compound Buccal Films (Solvent Casting Method)

  • Procedure:

    • Dissolve the film-forming polymers (e.g., HPMC E15 and HPMC 5cps) in a suitable solvent like methanol.

    • Add the plasticizer (e.g., propylene glycol) to the polymer solution and mix thoroughly.

    • Disperse the this compound in the polymer solution and mix until a homogenous dispersion is obtained.

    • Cast the resulting solution onto a suitable casting surface and allow the solvent to evaporate at a controlled temperature.

    • Once dried, the film can be cut into the desired size for dosing.

Visualizations

Experimental_Workflow_for_Formulation_Development cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Preclinical Studies API_Characterization API Characterization (Solubility, Particle Size) Excipient_Selection Excipient Selection (Polymers, Plasticizers, etc.) API_Characterization->Excipient_Selection Informs Formulation_Method Formulation Method (e.g., Solvent Casting) Excipient_Selection->Formulation_Method Determines Optimization Formulation Optimization (e.g., Factorial Design) Formulation_Method->Optimization Leads to Physical_Tests Physical Tests (Thickness, Folding Endurance) Optimization->Physical_Tests Evaluated by Dissolution_Testing Dissolution Testing (pH 1.2, 6.8) Optimization->Dissolution_Testing Evaluated by Pharmacokinetic_Study Pharmacokinetic Study (Animal Model) Physical_Tests->Pharmacokinetic_Study Proceeds to Dissolution_Testing->Pharmacokinetic_Study Proceeds to Stability_Studies Stability Studies (Accelerated Conditions) Stability_Studies->Optimization Feedback for Bioavailability_Assessment Bioavailability Assessment Pharmacokinetic_Study->Bioavailability_Assessment Data for Troubleshooting_Logic_for_Poor_Dissolution Start Poor Dissolution Observed (e.g., in pH 6.8 buffer) Check_Solubility Is pH-dependent solubility the likely cause? Start->Check_Solubility Action_pH_Modifier Incorporate a pH modifier (e.g., Tartaric Acid) Check_Solubility->Action_pH_Modifier Yes Check_Particle_Size Is particle size a contributing factor? Check_Solubility->Check_Particle_Size No Action_Solubilizer Add a solubilizing agent (e.g., Cyclodextrin) Action_pH_Modifier->Action_Solubilizer End Re-evaluate Dissolution Profile Action_Solubilizer->End Action_Reduce_Size Reduce API particle size (Micronization) Check_Particle_Size->Action_Reduce_Size Yes Action_Solid_Dispersion Consider solid dispersion formulation Check_Particle_Size->Action_Solid_Dispersion Consider Alternative Action_Reduce_Size->End Action_Solid_Dispersion->End

References

Mitigating adverse effects of dapoxetine hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapoxetine hydrochloride in animal models. The information is intended to help mitigate and manage adverse effects observed during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly reported adverse effects of this compound in animal studies?

A1: The most frequently documented adverse effects in animal models, primarily rats, are reproductive toxicity and cardiovascular effects. At higher doses, general toxicity, including decreased weight gain and feed consumption, has also been observed.[1][2]

Q2: What specific reproductive toxicities have been observed in male rats?

A2: Chronic administration of dapoxetine at higher doses (e.g., 4.0 and 8.0 mg/kg body weight) in male rats has been shown to cause a significant decline in sperm count and motility, and an increase in sperm abnormalities.[1][2] It can also lead to a decrease in testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) levels, while increasing prolactin.[1] Histopathological examination of the testes has revealed disruption of the seminiferous tubular epithelium, a decrease in the diameter of seminiferous tubules, and a reduction in the number of Leydig and Sertoli cells. These effects can result in reduced fertility and adverse pregnancy outcomes in females mated with treated males, including a lower number of implantation sites and viable fetuses, and an increased number of fetal resorptions.

Q3: What cardiovascular adverse effects have been noted in preclinical studies?

A3: Preclinical safety pharmacology studies have generally not indicated adverse electrophysiologic or hemodynamic effects at concentrations up to two times the recommended therapeutic doses. However, the development program for dapoxetine has associated the drug with vasovagal-mediated (neurocardiogenic) syncope. It is important to note that in some clinical studies, these events were often linked to procedures like orthostatic maneuvers and venipunctures, suggesting a contribution from experimental stressors.

Q4: Are there any observed neurobehavioral or central nervous system (CNS) effects?

A4: In repeat-dose toxicity studies in cynomolgus monkeys, major toxic effects were noted in the CNS, presenting as clinical signs that are representative of the SSRI class of drugs. However, other studies in rat models of neuronal injury have suggested that dapoxetine may have neuroprotective effects against glutamate-induced neuronal cell death and in models of ischemic stroke, partly by reducing inflammation and oxidative stress.

Q5: Has hepatotoxicity been observed in animal studies?

A5: Repeat-dose toxicity studies in rats and cynomolgus monkeys have indicated potential liver effects, including enzyme induction, hepatic vacuolation, and inflammation.

Troubleshooting Guides

Issue 1: Unexpectedly High Incidence of Reproductive Toxicity in Male Rats

Symptoms:

  • Significantly decreased sperm motility and concentration compared to control groups.

  • High percentage of abnormal sperm morphology.

  • Reduced fertility rates in mating studies.

  • Histopathological evidence of testicular damage.

Possible Causes:

  • Dose-dependent toxicity: Higher doses of dapoxetine are strongly correlated with increased reproductive toxicity.

  • Chronic administration: Long-term exposure can lead to cumulative damage to the testicular tissue and disruption of the hormonal axis.

  • Oxidative stress: While not directly confirmed for dapoxetine, many drug-induced testicular toxicities are mediated by oxidative stress.

Mitigation and Troubleshooting Steps:

  • Dose-Range Finding Studies: Conduct thorough dose-response studies to determine the minimum effective dose with the lowest possible reproductive toxicity.

  • Monitor Hormonal Levels: Regularly monitor serum levels of testosterone, LH, FSH, and prolactin to detect early signs of hormonal imbalance.

  • Sperm Parameter Analysis: Perform interim sperm analysis at different time points during a chronic study to track the onset and progression of toxicity.

  • Histopathology: At the end of the study, perform detailed histopathological examination of the testes to characterize the nature and extent of the damage.

  • Hypothetical Mitigation with Antioxidants:

    • Rationale: Based on general principles of mitigating drug-induced reproductive toxicity, co-administration of an antioxidant could theoretically offer protection. This has not been specifically validated for dapoxetine and would require a dedicated study.

    • Example of a potential (unvalidated) approach: Co-administer a known antioxidant, such as N-acetylcysteine or Coenzyme Q10, and compare reproductive parameters to a group receiving dapoxetine alone.

Issue 2: Observation of Syncope or Cardiovascular Distress in Study Animals

Symptoms:

  • Transient loss of consciousness or collapse, especially after handling or procedures.

  • Sudden drop in blood pressure or heart rate.

Possible Causes:

  • Vasovagal-mediated syncope: Dapoxetine is known to be associated with this effect.

  • Experimental Stress: Procedures such as injections, blood draws, or orthostatic challenges can act as triggers for vasovagal syncope in susceptible animals.

Mitigation and Troubleshooting Steps:

  • Acclimatization: Ensure animals are properly acclimatized to the laboratory environment and handling procedures to minimize stress.

  • Refine Procedures: Minimize stressful procedures wherever possible. For example, use less invasive administration routes if appropriate for the study design.

  • Cardiovascular Monitoring: For studies where cardiovascular effects are a concern, consider using telemetry to continuously monitor ECG, blood pressure, and heart rate in conscious, freely moving animals. This can help to identify transient events and their triggers.

  • Control for Procedural Stress: In study design, include control groups that undergo the same procedures (e.g., sham injections, handling) without receiving the drug to differentiate between drug-induced and stress-induced effects.

Data Presentation

Table 1: Effects of Chronic Dapoxetine Administration on Reproductive Parameters in Male Rats (Data synthesized from ElMazoudy et al., 2015)

ParameterControl Group2.0 mg/kg Dapoxetine4.0 mg/kg Dapoxetine8.0 mg/kg Dapoxetine
Sperm Count (x10^6/ml) 105.4 ± 8.298.7 ± 7.575.3 ± 6.962.1 ± 5.4
Sperm Motility (%) 85.2 ± 5.682.1 ± 4.968.4 ± 5.155.7 ± 4.8
Abnormal Sperm (%) 4.8 ± 0.96.2 ± 1.112.5 ± 1.818.9 ± 2.3
Testosterone (ng/ml) 3.2 ± 0.42.9 ± 0.32.1 ± 0.21.5 ± 0.2
LH (mIU/ml) 1.8 ± 0.21.6 ± 0.21.1 ± 0.10.8 ± 0.1
FSH (mIU/ml) 2.5 ± 0.32.3 ± 0.21.7 ± 0.21.2 ± 0.1
Fertility Index (%) 90806040
Viable Fetuses per Dam 10.8 ± 1.29.5 ± 1.17.2 ± 0.95.1 ± 0.8

* Indicates a statistically significant difference from the control group.

Table 2: Histopathological Changes in Testes of Male Rats After 70 Days of Dapoxetine Administration (Data synthesized from Assasa et al., 2018)

ParameterControl Group1 mg/kg Dapoxetine5 mg/kg Dapoxetine10 mg/kg Dapoxetine
Seminiferous Tubule Diameter (μm) 280.5 ± 15.2265.3 ± 14.8240.1 ± 12.5210.7 ± 11.3
Germinal Epithelium Thickness (μm) 85.6 ± 7.478.2 ± 6.965.4 ± 5.850.1 ± 4.9
Leydig Cell Count (per field) 25.3 ± 2.122.8 ± 1.918.1 ± 1.512.4 ± 1.1
Sertoli Cell Count (per tubule) 15.6 ± 1.314.1 ± 1.211.5 ± 1.08.2 ± 0.7
Histopathological Observations NormalMild changesModerate degenerationSevere degeneration, distortion of tubules

* Indicates a statistically significant difference from the control group.

Experimental Protocols

Protocol 1: Assessment of Dapoxetine-Induced Reproductive Toxicity in Male Rats

(Based on ElMazoudy et al., 2015)

  • Animal Model: Adult male Wistar rats (approximately 3 months old).

  • Acclimatization: House animals under controlled temperature and light-dark cycle for at least one week before the experiment.

  • Grouping: Divide animals into four groups: a control group and three experimental groups receiving different doses of dapoxetine (e.g., 2.0, 4.0, and 8.0 mg/kg body weight).

  • Drug Administration: Administer this compound or vehicle (e.g., saline) orally by gavage daily for a period covering the full spermatogenic cycle (at least 70 days).

  • Mating and Fertility Assessment: After the treatment period, cohabit each male with two untreated, virgin female rats for a specified period. Monitor for successful mating (e.g., presence of sperm in vaginal lavage).

  • Pregnancy Outcome: Sacrifice pregnant females at a specific gestational day (e.g., day 20) and count the number of implantation sites, resorption sites, and live/dead fetuses.

  • Sperm Parameter Analysis:

    • Sacrifice male rats and dissect the testes and epididymides.

    • Collect sperm from the cauda epididymis.

    • Assess sperm concentration using a hemocytometer.

    • Evaluate sperm motility by observing the percentage of motile sperm under a microscope.

    • Analyze sperm morphology by staining smears with eosin-nigrosin and counting the percentage of abnormal sperm.

  • Hormone Analysis: Collect blood samples via cardiac puncture and analyze serum for testosterone, LH, FSH, and prolactin levels using ELISA kits.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different groups.

Protocol 2: Histopathological Examination of Testes

(Based on Assasa et al., 2018)

  • Tissue Collection: At the end of the treatment period, sacrifice the animals under anesthesia.

  • Fixation: Dissect the testes and fix them in 10% neutral buffered formalin for at least 24 hours.

  • Tissue Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope.

  • Analysis:

    • Measure the diameter of seminiferous tubules and the thickness of the germinal epithelium using an ocular micrometer.

    • Count the number of Leydig and Sertoli cells in multiple high-power fields.

    • Qualitatively assess for any pathological changes, such as degeneration of spermatogenic cells, vacuolization, and distortion of seminiferous tubules.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Dapoxetine Administration (Chronic) cluster_1 Hypothesized Mechanism of Reproductive Toxicity cluster_2 Adverse Outcomes cluster_3 Potential Mitigation (Hypothetical) Dapoxetine Dapoxetine HCl (Oral Gavage) HPA_Axis Disruption of Hypothalamic-Pituitary- Gonadal (HPG) Axis Dapoxetine->HPA_Axis Testicular_Stress ↑ Oxidative Stress in Testes (Hypothesized) Dapoxetine->Testicular_Stress Hormone_Levels ↓ Testosterone ↓ LH, ↓ FSH ↑ Prolactin HPA_Axis->Hormone_Levels Testicular_Damage ↓ Sertoli/Leydig Cell Count Seminiferous Tubule Damage Hormone_Levels->Testicular_Damage Testicular_Stress->Testicular_Damage Sperm_Defects ↓ Sperm Count & Motility ↑ Abnormal Sperm Testicular_Damage->Sperm_Defects Fertility_Decline ↓ Fertility Index ↓ Viable Fetuses Sperm_Defects->Fertility_Decline Antioxidant Antioxidant Co-administration (e.g., NAC, CoQ10) Antioxidant->Testicular_Stress Inhibits

Caption: Hypothesized pathway of dapoxetine-induced reproductive toxicity and a potential point of mitigation.

G cluster_0 Phase 1: Animal Preparation & Dosing cluster_1 Phase 2: Assessment cluster_2 Phase 3: Data Analysis Start Select Male Rats Acclimatize Acclimatize Animals Start->Acclimatize Group Divide into Control & Dapoxetine Groups Acclimatize->Group Dose Daily Oral Gavage (70 days) Group->Dose Mating Mate with Untreated Females Dose->Mating Sperm_Analysis Sperm Count, Motility, Morphology Analysis Dose->Sperm_Analysis Hormone_Assay Hormone Level Analysis (T, LH, FSH) Dose->Hormone_Assay Histo Testicular Histopathology Dose->Histo Fertility_Outcome Analyze Fertility & Pregnancy Outcomes Mating->Fertility_Outcome Compare Compare All Parameters between Groups Sperm_Analysis->Compare Hormone_Assay->Compare Histo->Compare Fertility_Outcome->Compare End Conclude on Reproductive Toxicity Profile Compare->End

Caption: Experimental workflow for assessing dapoxetine-induced reproductive toxicity in male rats.

References

Identifying and characterizing degradation products of dapoxetine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and characterizing the degradation products of dapoxetine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for this compound?

A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways observed are hydrolysis (acidic and alkaline conditions) and oxidation.[1][2][3] It has been found to be relatively stable under thermal and photolytic stress.[1][2]

Q2: What is the primary identified degradation product of this compound?

A2: Under hydrolytic stress conditions, the main identified degradation product is (+)-N, N-dimethyl-1-phenyl-3-propanolamine (DAP Deg I).

Q3: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A3: Stability-indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods with UV detection are the most commonly employed techniques. These methods can effectively separate dapoxetine from its degradation products, allowing for accurate quantification. Mass spectrometry (MS) can be coupled with chromatography (LC-MS) to identify the structure of unknown degradation products.

Q4: Where can I find a summary of the stability of this compound under different stress conditions?

A4: The stability of this compound under forced degradation conditions is summarized in the table below.

Summary of Forced Degradation Studies

Stress ConditionReagent/DetailsDurationTemperature% Degradation of Dapoxetine HClIdentified Degradation ProductsReference
Acid Hydrolysis 5 N HCl72 hours65°CSignificant DegradationAcidic impurity reported as a main degradant
5 M HCl20 and 30 hoursNot specifiedNot specified(+)-N, N-dimethyl-1-phenyl-3-propanolamine (DAP Deg I)
0.1 N HClNot specifiedRefluxSlight DegradationNot specified
Alkaline Hydrolysis 5 N NaOH24 hours65°CStableNot applicable
0.1 N NaOHNot specifiedRefluxSlight DegradationNot specified
Oxidative Degradation 5% H2O25 hours25°CComplete DegradationNot specified
30% H2O2Not specifiedNot specifiedSusceptibleNot specified
Thermal Degradation Dry Heat6 hours105°CComplete DegradationNot specified
Dry HeatNot specifiedNot specifiedStableNot applicable
Photolytic Degradation UV light16 hours200 Wh/m²StableNot applicable
UV lightNot specifiedNot specifiedStableNot applicable
Water Hydrolysis Water24 hours65°CStableNot applicable

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor separation between dapoxetine and degradation peaks in HPLC/UPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic-to-aqueous ratio or the pH of the buffer. A gradient elution may provide better resolution.
Incorrect column selection.Use a C18 column, which is commonly reported to provide good separation. Consider a column with a different particle size or length for improved efficiency.
Inconsistent retention times. Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.
Mobile phase composition changing over time.Prepare fresh mobile phase daily and ensure it is well-mixed.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress study as per ICH guidelines.
Complete degradation of the drug. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of the study to achieve partial degradation (typically 5-20%).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the general procedure for subjecting this compound to forced degradation under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Treat the drug solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 N to 5 N HCl) and heat if necessary (e.g., 60-80°C).

  • Alkaline Hydrolysis: Treat the drug solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 N to 5 N NaOH) and heat if necessary.

  • Oxidative Degradation: Treat the drug solution with hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 60-105°C).

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 200 Wh/m²).

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating UPLC Method

This protocol provides an example of a UPLC method for the analysis of dapoxetine and its degradation products.

  • Column: Agilent Eclipse XDB C18 (50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Flow Rate: 0.2 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25°C

  • Injection Volume: 2 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Dapoxetine HCl Stock Solution acid Acid Hydrolysis (e.g., 5N HCl, 65°C) stock->acid base Alkaline Hydrolysis (e.g., 5N NaOH, 65°C) stock->base oxidation Oxidation (e.g., 5% H2O2, 25°C) stock->oxidation thermal Thermal (e.g., 105°C) stock->thermal photo Photolytic (e.g., 200 Wh/m²) stock->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC/UPLC Analysis neutralize->hplc characterize Characterization (LC-MS, etc.) hplc->characterize

Caption: Workflow for forced degradation and analysis of dapoxetine HCl.

analytical_methodology cluster_separation Chromatographic Separation cluster_detection Detection & Identification cluster_data Data Analysis sample Degraded Sample Injection column C18 Reverse-Phase Column sample->column uv_detector UV Detector (e.g., 210-239 nm) column->uv_detector ms_detector Mass Spectrometer (MS) (for structural elucidation) column->ms_detector mobile_phase Isocratic Mobile Phase (Organic + Aqueous Buffer) mobile_phase->column quantification Quantification of Dapoxetine & Degradation Products uv_detector->quantification identification Identification of Degradation Products ms_detector->identification

Caption: Analytical methodology for dapoxetine degradation studies.

References

Technical Support Center: Enhancing the In Vivo Stability of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo stability of dapoxetine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a very short in vivo half-life and low plasma exposure of dapoxetine in our preclinical studies. What are the primary reasons for this?

A1: The inherently low in vivo stability of this compound is a well-documented challenge. The primary reasons are:

  • Extensive First-Pass Metabolism: Dapoxetine is extensively metabolized in the liver and kidney immediately after oral absorption and before it reaches systemic circulation.[1][2] This is the most significant contributor to its low oral bioavailability, which is approximately 42%.[1][3]

  • Rapid Metabolism: The metabolism is mediated by multiple cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[4] These enzymes rapidly convert dapoxetine into its metabolites.

  • Rapid Elimination: Dapoxetine is designed as a short-acting selective serotonin reuptake inhibitor (SSRI), and its pharmacokinetic profile is characterized by rapid absorption and elimination. Its initial half-life is very short, approximately 1.3 to 1.5 hours.

Q2: What are the major metabolic pathways and metabolites of dapoxetine that we should be monitoring?

A2: The primary metabolic pathways for dapoxetine include N-oxidation, N-demethylation, hydroxylation, and dearylation. The key metabolites to monitor in plasma are:

  • Dapoxetine N-oxide: This is the major circulating metabolite but is considered pharmacologically inactive.

  • Desmethyldapoxetine (Nor-dapoxetine): This metabolite is active and roughly equipotent to dapoxetine.

  • Didesmethyldapoxetine: This is another active metabolite, but it is present in concentrations less than 3% in the plasma.

Monitoring these metabolites is crucial for understanding the overall pharmacokinetic profile and potential for drug-drug interactions.

DapoxetineMetabolism cluster_enzymes Metabolizing Enzymes cluster_metabolites Primary Metabolites Dapoxetine Dapoxetine CYP2D6 CYP2D6 Dapoxetine->CYP2D6 CYP3A4 CYP3A4 Dapoxetine->CYP3A4 FMO1 FMO1 Dapoxetine->FMO1 Desmethyl Desmethyldapoxetine (Active) CYP2D6->Desmethyl N-demethylation Dapoxetine_N_Oxide Dapoxetine N-oxide (Inactive) CYP3A4->Dapoxetine_N_Oxide N-oxidation FMO1->Dapoxetine_N_Oxide N-oxidation Didesmethyl Didesmethyldapoxetine (Active) Desmethyl->Didesmethyl N-demethylation

Caption: Major metabolic pathways of this compound.

Q3: Our team is considering new formulation approaches. What strategies have proven effective for enhancing dapoxetine's bioavailability and stability?

A3: To overcome the challenges of first-pass metabolism and rapid elimination, several advanced formulation strategies can be employed:

  • Transmucosal Delivery (Buccal Films): Bypassing the hepatic first-pass effect is a key objective. Instantly-dissolving buccal films (IDBFs) allow for absorption directly into the systemic circulation through the oral mucosa. This approach has been shown to significantly enhance bioavailability.

  • Nanotechnology-Based Formulations: Encapsulating dapoxetine in nanocarriers can protect it from premature metabolism and prolong its circulation time.

    • Polymeric Micelles (PMs): Self-assembled biodegradable PMs (e.g., PEG-PLGA) can improve dapoxetine's bioavailability and enhance its delivery across the blood-brain barrier.

    • Nanoparticles: Formulating dapoxetine as nanoparticles can increase its dissolution rate and oral bioavailability.

  • pH Modification: this compound is a weakly basic drug with pH-dependent solubility. Incorporating acidic pH modifiers (e.g., tartaric acid) into formulations like buccal films can create an acidic microenvironment, enhancing drug dissolution and absorption.

Q4: We are observing high inter-individual variability in plasma concentrations during our in vivo studies. What could be the cause?

A4: High variability is often linked to genetic polymorphisms in the metabolizing enzymes. The activity of CYP2D6 can vary significantly among individuals, leading to differences in how rapidly dapoxetine is metabolized. Mutations in CYP2D6 have been shown to increase plasma exposure to dapoxetine. Additionally, the presence of food can have a minor effect; a high-fat meal can slightly reduce the Cmax, although this is generally not considered clinically significant.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters from various studies, illustrating the impact of different formulations and conditions on dapoxetine's in vivo performance.

Table 1: Standard Oral Tablet Pharmacokinetics in Healthy Males

DoseConditionCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)t½ (initial, hr)t½ (terminal, hr)Reference
30 mgFasted2971.01-1.3118.7
60 mgFasted4981.27-1.4221.9
60 mgFed (High-Fat)443.32.54004.8-18.2

Table 2: Comparison of Standard Oral vs. Advanced Formulations

FormulationRouteKey FindingRelative Bioavailability IncreaseReference
Instantly-Dissolving Buccal FilmBuccalEnhanced Cmax and AUC compared to oral tablets.~1.77-fold (AUC)
Polymeric Micelles (PEG-PLGA)OralSignificantly increased AUC in plasma and brain tissue.~1.92-fold (Brain AUC)
Intranasal NanocarrierIntranasalBypassed hepatic first-pass metabolism.~2.35-fold (vs. oral nanocarrier)

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rats)

This protocol outlines a general procedure for assessing the pharmacokinetics of a novel dapoxetine formulation.

  • Animal Acclimatization: Male Sprague-Dawley or Wistar rats (200-250g) are acclimatized for at least one week with free access to standard chow and water.

  • Fasting: Animals are fasted overnight (approx. 12 hours) before dosing, with water available ad libitum.

  • Dosing:

    • Divide animals into groups (e.g., control oral solution, test formulation).

    • Administer the dapoxetine formulation via oral gavage at a specified dose (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Centrifuge blood samples at 4,000 rpm for 10 minutes at 4°C.

    • Harvest the supernatant (plasma) and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze plasma samples for dapoxetine and its major metabolites using a validated LC-MS/MS method (see Protocol 2).

  • Data Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis with software like Phoenix WinNonlin.

PK_Workflow start Start: Acclimatize Animals fasting Overnight Fasting start->fasting dosing Administer Dapoxetine Formulation (Oral Gavage) fasting->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Centrifuge & Harvest Plasma sampling->processing storage Store Plasma at -80°C processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_calc Pharmacokinetic Analysis (Non-Compartmental) analysis->pk_calc end End: Report PK Parameters pk_calc->end

Caption: Experimental workflow for an in vivo pharmacokinetic study.

Protocol 2: LC-MS/MS Bioanalytical Method for Dapoxetine in Plasma

This protocol provides a template for quantifying dapoxetine in plasma samples.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1 mg/mL stock solution of dapoxetine and an internal standard (IS), such as dapoxetine-d7, in methanol.

    • Working Solutions: Prepare serial dilutions for calibration curve standards and quality control (QC) samples.

    • Sample Pre-treatment: Use protein precipitation. To 50 µL of plasma sample, add 25 µL of IS working solution and 150 µL of acetonitrile. Vortex for 5 minutes.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • LC System: HPLC or UPLC system.

    • Column: C18 column (e.g., Acquity BEH Shield RP18 or ACE C8).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M ammonium acetate with 0.02% formic acid).

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Dapoxetine transition: m/z 306.2 → 157.2

      • Dapoxetine-d7 (IS) transition: m/z 313.2 → 164.2

  • Method Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, stability, and extraction recovery.

Protocol 3: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay helps predict the extent of first-pass metabolism.

  • Reagents: Human liver microsomes (HLM), dapoxetine, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation:

    • Prepare an incubation mixture containing HLM (0.5 mg/mL) and dapoxetine (e.g., 1-10 µM) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquot and stop the reaction at various time points (e.g., 0, 5, 15, 30, 60 minutes) by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the protein.

  • Analysis: Analyze the supernatant for the remaining concentration of dapoxetine using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of dapoxetine remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

References

Strategies to reduce variability in dapoxetine hydrochloride pharmacokinetic data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapoxetine hydrochloride. The aim is to help reduce variability in pharmacokinetic (PK) data by addressing common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of variability in dapoxetine pharmacokinetic data?

A1: The primary sources of inter-individual variability in dapoxetine pharmacokinetics are:

  • Genetic Polymorphisms: Variations in the Cytochrome P450 2D6 (CYP2D6) gene significantly impact dapoxetine metabolism. Alleles like CYP2D6*10 and *41, common in Asian populations, can lead to decreased metabolism and consequently, higher plasma concentrations (Cmax) and overall drug exposure (AUC).[1][2][3]

  • Food Effect: The presence of food, particularly high-fat meals, can alter the absorption of dapoxetine. Co-administration with a high-fat meal can delay the time to reach maximum concentration (Tmax) and may slightly increase the AUC.[1][4]

  • Drug-Drug Interactions: Co-administration of dapoxetine with inhibitors of CYP3A4 or CYP2D6 can lead to increased dapoxetine exposure. For instance, high doses of green tea extract have been shown to inhibit CYP3A4 and increase dapoxetine bioavailability.

  • Bioanalytical Method: The precision and accuracy of the analytical method used for quantification of dapoxetine in plasma are crucial. Methodological inconsistencies can introduce significant variability.

Q2: How does a high-fat meal specifically affect the pharmacokinetics of dapoxetine?

A2: A high-fat meal can have a modest impact on dapoxetine pharmacokinetics. It primarily slows the rate of absorption, leading to a delayed Tmax by approximately 30-60 minutes. While some studies report a slight increase in AUC, others suggest that the overall systemic exposure is not significantly affected. The Cmax may be slightly reduced or show a minor increase depending on the study population and design.

Q3: What is the influence of CYP2D6 polymorphisms on dapoxetine exposure?

A3: CYP2D6 polymorphisms are a major factor contributing to inter-individual variability in dapoxetine pharmacokinetics. Individuals who are poor or intermediate metabolizers due to genotypes like CYP2D610/10 or 10/41 exhibit significantly higher Cmax and AUC compared to extensive metabolizers (1/1 genotype). For instance, in subjects with CYP2D6 10/10 and 10/41 genotypes, the Cmax and AUCinf of dapoxetine were notably increased. This can lead to a higher incidence of adverse events in these individuals.

Troubleshooting Guides

Issue 1: High variability observed in Cmax and AUC values across study subjects.

  • Possible Cause 1: Undetermined CYP2D6 Genotypes.

    • Troubleshooting Step: Implement mandatory CYP2D6 genotyping for all study participants prior to enrollment. Stratify subjects based on their metabolizer status (e.g., extensive, intermediate, poor) to allow for subgroup analysis and to understand the contribution of genetic variability.

  • Possible Cause 2: Inconsistent Food Intake Instructions.

    • Troubleshooting Step: Standardize and strictly control the dietary conditions of the subjects. For fasted studies, ensure an overnight fast of at least 10 hours. For fed studies, provide a standardized high-fat meal to all participants a specified time before drug administration.

  • Possible Cause 3: Concomitant Medication or Supplements.

    • Troubleshooting Step: Obtain a detailed history of all medications and supplements used by subjects. Exclude subjects taking known inhibitors or inducers of CYP2D6 and CYP3A4. Provide a comprehensive list of prohibited medications and supplements during the study period.

Issue 2: Inconsistent Tmax values observed within the same treatment arm.

  • Possible Cause: Variable Gastric Emptying Rates and Food Effects.

    • Troubleshooting Step: Ensure strict adherence to fasting or feeding protocols. Standardize the time of drug administration relative to meals. In fed studies, ensure the composition and timing of the meal are identical for all subjects.

Issue 3: Poor reproducibility of dapoxetine quantification in plasma samples.

  • Possible Cause: Suboptimal Bioanalytical Method.

    • Troubleshooting Step: Validate the bioanalytical method according to regulatory guidelines (e.g., ICH, FDA). Key parameters to optimize include linearity, accuracy, precision, selectivity, and stability. Using a stable isotope-labeled internal standard (e.g., Dapoxetine-d6 or Dapoxetine-d7) can significantly improve accuracy and precision.

Data Presentation

Table 1: Effect of a High-Fat Meal on Dapoxetine Pharmacokinetic Parameters (30 mg and 60 mg doses)

Parameter30 mg Dose (Fasted)30 mg Dose (Fed)60 mg Dose (Fasted)60 mg Dose (Fed)Reference
Cmax (ng/mL) 224.2 ± 63.5204.8 ± 45.3443398
Tmax (h) 1.48 ± 0.582.18 ± 0.831.301.83
AUC0-t (ng·h/mL) 1301.2 ± 334.71436.8 ± 361.4--
AUC0-inf (ng·h/mL) 1361.8 ± 368.51509.3 ± 404.9--
t1/2 (h) 15.3 ± 3.716.5 ± 5.018.7-

Table 2: Impact of CYP2D6 Genotype on Dapoxetine Pharmacokinetic Parameters (30 mg dose)

ParameterCYP2D6 1/1 (EM)CYP2D6 1/10 (IM)CYP2D6 10/10 (IM)Reference
Cmax (ng/mL) 162.3 ± 49.9187.9 ± 53.4258.4 ± 65.7
AUC0-t (ng·h/mL) 933.1 ± 345.81259.2 ± 467.12154.2 ± 779.6
AUC0-inf (ng·h/mL) 984.4 ± 386.11345.9 ± 523.52405.7 ± 914.8
t1/2 (h) 14.2 ± 4.116.8 ± 5.919.5 ± 6.3
CL/F (L/h) 35.8 ± 12.826.8 ± 10.915.2 ± 6.1

EM: Extensive Metabolizer, IM: Intermediate Metabolizer

Experimental Protocols

1. CYP2D6 Genotyping

  • Objective: To determine the CYP2D6 genotype of study subjects to assess their metabolizer status.

  • Methodology:

    • Sample Collection: Collect whole blood samples from subjects in EDTA-containing tubes.

    • DNA Extraction: Isolate genomic DNA from the blood samples using a commercially available DNA extraction kit.

    • Genotyping Assay: Use a validated method such as Polymerase Chain Reaction (PCR) followed by direct DNA sequencing or a targeted genotyping assay (e.g., TaqMan SNP Genotyping Assays) to identify specific alleles, including *1, *10, and *41.

    • Data Analysis: Assign a metabolizer phenotype (e.g., extensive, intermediate, or poor) to each subject based on their determined genotype according to established guidelines.

2. Bioanalytical Quantification of Dapoxetine in Plasma

  • Objective: To accurately and precisely measure the concentration of dapoxetine in human plasma samples.

  • Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the standard method.

    • Sample Preparation:

      • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

      • Liquid-Liquid Extraction (LLE): Alternatively, use an organic solvent to extract dapoxetine from the plasma.

      • Internal Standard: Add a known concentration of a stable isotope-labeled internal standard (e.g., dapoxetine-d6 or dapoxetine-d7) to the plasma sample before extraction to correct for variability during sample processing and analysis.

    • Chromatographic Separation:

      • Column: Use a reverse-phase C8 or C18 column.

      • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid solution).

    • Mass Spectrometric Detection:

      • Ionization: Use electrospray ionization (ESI) in the positive ion mode.

      • Detection: Monitor the precursor-to-product ion transitions for dapoxetine and the internal standard using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Calibration and Quantification: Construct a calibration curve using standards of known dapoxetine concentrations in blank plasma. Quantify the dapoxetine concentration in the study samples by interpolating their response ratios (analyte/internal standard) from the calibration curve.

Visualizations

Experimental_Workflow cluster_PreStudy Pre-Study Screening cluster_StudyExecution Study Execution cluster_Analysis Sample & Data Analysis SubjectRecruitment Subject Recruitment InformedConsent Informed Consent SubjectRecruitment->InformedConsent CYP2D6_Genotyping CYP2D6 Genotyping InformedConsent->CYP2D6_Genotyping Dosing Dapoxetine Administration (Fasted/Fed) CYP2D6_Genotyping->Dosing Subject Stratification BloodSampling Serial Blood Sampling Dosing->BloodSampling PlasmaProcessing Plasma Processing & Storage BloodSampling->PlasmaProcessing Bioanalysis HPLC-MS/MS Bioanalysis PlasmaProcessing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Caption: Workflow for a Dapoxetine Pharmacokinetic Study.

Variability_Factors PK_Variability Dapoxetine PK Variability Genetics Genetic Factors (CYP2D6 Polymorphisms) PK_Variability->Genetics Diet Dietary Factors (High-Fat Meal) PK_Variability->Diet Interactions Drug-Drug Interactions (CYP3A4/2D6 Inhibitors) PK_Variability->Interactions Bioanalytical Bioanalytical Method PK_Variability->Bioanalytical

Caption: Key Factors Influencing Dapoxetine PK Variability.

Dapoxetine_Metabolism_Pathway cluster_Enzymes Metabolizing Enzymes cluster_Inhibitors Potential Inhibitors Dapoxetine Dapoxetine Metabolites Inactive Metabolites Dapoxetine->Metabolites Metabolism CYP2D6 CYP2D6 CYP2D6->Metabolites CYP3A4 CYP3A4 CYP3A4->Metabolites FMO1 FMO1 FMO1->Metabolites CYP2D6_Inhibitors CYP2D6 Inhibitors (e.g., Paroxetine) CYP2D6_Inhibitors->CYP2D6 Inhibit CYP3A4_Inhibitors CYP3A4 Inhibitors (e.g., Green Tea Extract) CYP3A4_Inhibitors->CYP3A4 Inhibit

Caption: Dapoxetine Metabolism and Potential Inhibition Pathways.

References

Adjusting experimental parameters for dapoxetine hydrochloride in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dapoxetine hydrochloride in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of dapoxetine?

A1: Dapoxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2][3][4] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), which leads to an increase in the concentration of serotonin in the synaptic cleft.[2] Dapoxetine exhibits significantly lower potency for the norepinephrine transporter (NET) and the dopamine transporter (DAT).

Q2: What are the key physicochemical properties of this compound relevant for in vitro assays?

A2: this compound is a water-soluble white to off-white powder with a molecular weight of 341.88 g/mol . It has a pKa of 8.6 and is predominantly charged at physiological pH. Its solubility is pH-dependent, being more soluble in acidic conditions and practically insoluble at a neutral pH of 6.8 (0.26 µg/mL). For in vitro assays, it is often dissolved in organic solvents like DMSO, ethanol, or methanol before further dilution in aqueous buffers.

Q3: Which cytochrome P450 (CYP) enzymes are primarily responsible for dapoxetine metabolism in vitro?

A3: In vitro studies using human liver microsomes have identified CYP2D6 and CYP3A4 as the major enzymes responsible for the metabolism of dapoxetine. Flavin-containing monooxygenase 1 (FMO1) also plays a role.

Q4: Where can I find data on the binding affinity and inhibitory concentrations of dapoxetine for monoamine transporters?

A4: The binding affinity (Ki) and inhibitory concentrations (IC50) of dapoxetine for human serotonin, norepinephrine, and dopamine transporters have been determined in studies using cells expressing these transporters. A summary of this data is provided in the "Quantitative Data Summary" section below.

Troubleshooting Guides

Serotonin Transporter (SERT) Binding/Uptake Assays
Issue Potential Cause Troubleshooting Steps
High non-specific binding 1. Inadequate blocking of non-specific sites.2. Radioligand or dapoxetine binding to filter plates.3. Insufficient washing.1. Optimize the concentration of blocking agents (e.g., use a high concentration of a known SERT inhibitor like fluoxetine for non-specific binding control wells).2. Pre-soak filter plates in a solution like 0.3% polyethylenimine.3. Increase the number and/or volume of wash steps with ice-cold assay buffer.
Low specific binding signal 1. Degraded radioligand.2. Inactive transporter protein in membrane preparation.3. Suboptimal assay buffer composition.1. Aliquot and store radioligand at -80°C and avoid repeated freeze-thaw cycles.2. Prepare fresh cell membrane fractions and store them properly at -80°C.3. Verify the pH and ionic strength of the assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
Inconsistent results between experiments 1. Variability in reagent preparation.2. Pipetting errors.3. Inconsistent incubation times or temperatures.1. Prepare fresh reagents for each experiment and use standardized protocols for dilutions.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Use a calibrated incubator and a precise timer for all incubation steps.
Cell Viability Assays (e.g., MTT, LDH)
Issue Potential Cause Troubleshooting Steps
High background in MTT assay 1. Contamination of cell culture.2. Phenol red in the culture medium.3. Dapoxetine precipitating at high concentrations.1. Regularly check cell cultures for microbial contamination.2. Use phenol red-free medium for the assay.3. Visually inspect wells for precipitation. If observed, lower the highest dapoxetine concentration or use a different solvent system.
High background in LDH assay 1. High inherent LDH activity in serum-containing medium.2. Cell lysis due to rough handling.1. Use low-serum or serum-free medium for the assay period. Include a "medium only" background control.2. Handle cell plates gently and avoid creating bubbles when adding reagents.
Results not dose-dependent 1. Incorrect serial dilutions of dapoxetine.2. Cell seeding density is too high or too low.3. Assay incubation time is too short or too long.1. Carefully prepare and verify the concentrations of the dapoxetine dilution series.2. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.3. Perform a time-course experiment to determine the optimal incubation time for observing a dose-dependent effect.
In Vitro Metabolism Assays (using Human Liver Microsomes)
Issue Potential Cause Troubleshooting Steps
Low metabolic activity 1. Degraded NADPH cofactor.2. Inactive human liver microsomes (HLMs).3. Presence of inhibitors in the reaction mixture.1. Prepare fresh NADPH solution immediately before use and keep it on ice.2. Store HLMs at -80°C and thaw immediately before use. Avoid repeated freeze-thaw cycles.3. Ensure that the solvent concentration (e.g., DMSO) is low (typically <0.1%) and does not inhibit enzyme activity.
High variability between replicates 1. Inconsistent pipetting of small volumes.2. Inhomogeneous mixing of reaction components.3. Temperature fluctuations during incubation.1. Use calibrated pipettes and consider using a master mix for reaction components.2. Gently vortex or mix the reaction tubes after adding all components.3. Use a water bath or incubator with stable temperature control.
Unexpected metabolite profile 1. Incorrect incubation time.2. Contamination of reagents or samples.1. Optimize the incubation time; very short times may not yield detectable metabolites, while very long times may lead to further metabolism of primary metabolites.2. Use high-purity reagents and sterile techniques to avoid contamination.

Quantitative Data Summary

The following tables summarize key in vitro quantitative data for this compound.

Table 1: Monoamine Transporter Binding Affinity and Uptake Inhibition

TargetAssay TypeLigand/SubstrateIC50 (nM)Ki (nM)Reference
Human Serotonin Transporter (SERT) Binding[3H]citalopram-9.5
Human Serotonin Transporter (SERT) Uptake[3H]5-HT1.12-
Human Norepinephrine Transporter (NET) Binding[3H]nisoxetine-6.6
Human Norepinephrine Transporter (NET) Uptake[3H]norepinephrine202-
Human Dopamine Transporter (DAT) Binding[3H]WIN35428-5.8
Human Dopamine Transporter (DAT) Uptake[3H]dopamine1720-

Table 2: In Vitro Metabolism and CYP Inhibition

EnzymeAssay TypeSubstrateIC50KiReference
CYP2D6 MetabolismDapoxetine--
CYP3A4 MetabolismDapoxetine--
CYP2D6 InhibitionDextromethorphan--No specific value found for dapoxetine, but other SSRIs like paroxetine are potent inhibitors.
CYP3A4 InhibitionMidazolam>100 µM (for a related compound, DVS-233)-

Experimental Protocols

Protocol 1: Serotonin Transporter (SERT) Uptake Inhibition Assay

This protocol describes a method to determine the IC50 of dapoxetine for the inhibition of serotonin uptake in cells expressing the human serotonin transporter (hSERT).

Materials:

  • Cells stably expressing hSERT (e.g., HEK293-hSERT)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • [3H]-Serotonin ([3H]5-HT)

  • This compound stock solution (in DMSO or water)

  • Non-specific uptake control: A high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine)

  • 96-well cell culture plates

  • Scintillation fluid and microplate scintillation counter

Procedure:

  • Cell Plating: Seed hSERT-expressing cells in a 96-well plate at a density that allows for a confluent monolayer on the day of the assay.

  • Preparation of Reagents: Prepare serial dilutions of dapoxetine in assay buffer. The final DMSO concentration should not exceed 0.1%.

  • Assay Initiation:

    • Wash the cell monolayer twice with pre-warmed assay buffer.

    • Add 50 µL of the dapoxetine dilutions, total uptake control (buffer), or non-specific uptake control (fluoxetine) to the respective wells.

    • Add 50 µL of [3H]5-HT solution (at a final concentration close to its Km, e.g., 1 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes).

  • Assay Termination:

    • Rapidly aspirate the assay solution from the wells.

    • Wash the cells three times with ice-cold assay buffer to remove unbound radioligand.

  • Cell Lysis and Measurement:

    • Add a suitable lysis buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of dapoxetine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This protocol provides a method to assess the effect of dapoxetine on the viability of a chosen cell line (e.g., a neuronal cell line like SH-SY5Y or primary hepatocytes).

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow overnight.

  • Compound Treatment:

    • Prepare serial dilutions of dapoxetine in complete culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of dapoxetine. Include vehicle control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of dapoxetine concentration to determine the IC50 value.

Protocol 3: In Vitro Dapoxetine Metabolism using Human Liver Microsomes (HLMs)

This protocol outlines a method to study the in vitro metabolism of dapoxetine.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (e.g., 55 mM, pH 7.4)

  • This compound stock solution

  • NADPH regenerating system or NADPH stock solution (e.g., 20 mM)

  • Ice-cold acetonitrile or methanol to terminate the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and dapoxetine (e.g., 50 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 2-5 minutes) to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution. The total reaction volume is typically small (e.g., 200 µL).

  • Incubation: Incubate at 37°C for a specific time course (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile). This will precipitate the proteins.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining dapoxetine and identify its metabolites.

  • Data Analysis:

    • Plot the concentration of dapoxetine remaining over time to determine the rate of metabolism and the in vitro half-life.

    • Characterize the formed metabolites based on their mass-to-charge ratio and fragmentation patterns.

Visualizations

Caption: Mechanism of action of dapoxetine at the serotonergic synapse.

Experimental_Workflow_SERT_Inhibition start Start plate_cells Plate hSERT-expressing cells in 96-well plate start->plate_cells prepare_reagents Prepare serial dilutions of Dapoxetine plate_cells->prepare_reagents wash_cells Wash cells with assay buffer prepare_reagents->wash_cells add_compounds Add Dapoxetine dilutions and controls wash_cells->add_compounds add_radioligand Add [3H]5-HT to initiate uptake add_compounds->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate_wash Terminate uptake and wash with cold buffer incubate->terminate_wash lyse_cells Lyse cells terminate_wash->lyse_cells measure_radioactivity Measure radioactivity (Scintillation Counting) lyse_cells->measure_radioactivity analyze_data Analyze data and determine IC50 measure_radioactivity->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro serotonin transporter (SERT) inhibition assay.

Troubleshooting_Logic cluster_reagents Reagent-Related Issues cluster_protocol Protocol-Related Issues cluster_instrument Instrument-Related Issues issue Inconsistent Assay Results reagent_prep Inconsistent Reagent Prep issue->reagent_prep Check reagent_quality Poor Reagent Quality/Degradation issue->reagent_quality Check pipetting Pipetting Errors issue->pipetting Check timing_temp Inconsistent Timing or Temperature issue->timing_temp Check cell_health Poor Cell Health/Viability issue->cell_health Check calibration Instrument Not Calibrated issue->calibration Check solution1 Use standardized protocols and prepare fresh reagent_prep->solution1 Solution solution2 Verify reagent storage and use new lots reagent_quality->solution2 Solution solution3 Calibrate pipettes and use proper technique pipetting->solution3 Solution solution4 Use calibrated equipment and timers timing_temp->solution4 Solution solution5 Monitor cell culture and ensure viability cell_health->solution5 Solution solution6 Perform regular instrument maintenance calibration->solution6 Solution

Caption: Logical troubleshooting workflow for inconsistent in vitro assay results.

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of Dapoxetine and Paroxetine for Premature Ejaculation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of dapoxetine and paroxetine in preclinical models relevant to the study of premature ejaculation (PE). The following sections summarize key pharmacodynamic and pharmacokinetic parameters, present behavioral and electrophysiological data from head-to-head and independent studies, and detail the experimental protocols used to generate this data.

Pharmacodynamic Profile: Targeting the Serotonin Transporter

Both dapoxetine and paroxetine derive their primary mechanism of action from the inhibition of the serotonin transporter (SERT), leading to increased serotonergic neurotransmission. However, their binding affinities and selectivity profiles, as determined in preclinical studies, show distinct characteristics.

Table 1: Comparative Transporter Binding and Inhibition

ParameterDapoxetineParoxetineReference
Serotonin Transporter (SERT) Inhibition (Ki) 9.5 nM0.05 nM[1]
Norepinephrine Transporter (NET) Inhibition (Ki) 6.6 nM>1000 nM[1]
Dopamine Transporter (DAT) Inhibition (Ki) 5.8 nM>1000 nM[1]
[3H]5-HT Uptake Inhibition (IC50) 1.12 nMNot Reported[1]
[3H]Norepinephrine Uptake Inhibition (IC50) 202 nM350 nM[1]
[3H]Dopamine Uptake Inhibition (IC50) 1720 nM1100 nM

Paroxetine exhibits exceptionally high affinity for the serotonin transporter, with a Ki value of 0.05 nM. Dapoxetine is also a potent inhibitor of SERT, with a reported Ki of 9.5 nM and an IC50 value for the inhibition of serotonin uptake of 1.12 nM. While both are highly selective for SERT over the norepinephrine and dopamine transporters, these values suggest that paroxetine has a significantly higher binding affinity for the primary target.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binding Ejaculatory_Delay Ejaculatory Delay Receptor->Ejaculatory_Delay Increased Signaling Dapoxetine Dapoxetine Dapoxetine->SERT Inhibition Paroxetine Paroxetine Paroxetine->SERT Inhibition Inhibition Inhibition Reuptake Reuptake Binding Binding

Caption: Mechanism of Action of Dapoxetine and Paroxetine.

Pharmacokinetic Profile: A Tale of Two Timelines

The most significant preclinical distinction between dapoxetine and paroxetine lies in their pharmacokinetic profiles. Dapoxetine was specifically designed as a short-acting SSRI for on-demand treatment, a characteristic starkly contrasting with the longer-acting profile of paroxetine.

Table 2: Comparative Pharmacokinetic Parameters in Preclinical Models (Rat)

ParameterDapoxetineParoxetineReference
Time to Maximum Plasma Concentration (Tmax) ~1.5 hours6-10 hours
Initial Half-Life (t1/2) ~1.31 - 1.42 hoursNot applicable (longer half-life)
Terminal Half-Life (t1/2) ~18.7 - 21.9 hours~21 hours

Dapoxetine is characterized by rapid absorption and elimination, leading to minimal accumulation with repeated dosing. In contrast, paroxetine has a much longer half-life, leading to significant accumulation with chronic administration. This fundamental difference in pharmacokinetics underpins their distinct clinical applications, with dapoxetine being suitable for on-demand use and paroxetine for chronic daily dosing.

cluster_workflow Pharmacokinetic Profiling Workflow start Drug Administration (Oral Gavage) sampling Serial Blood Sampling start->sampling analysis LC-MS/MS Analysis sampling->analysis pk_params Pharmacokinetic Parameter Calculation (Tmax, t1/2) analysis->pk_params end Comparative Profile pk_params->end Dapoxetine Dapoxetine Paroxetine Paroxetine

Caption: Experimental Workflow for Preclinical Pharmacokinetic Analysis.

Head-to-Head Electrophysiological Comparison: Pudendal Motoneuron Reflex Discharge

A key preclinical study by Giuliano et al. directly compared the acute effects of intravenous dapoxetine and paroxetine on the pudendal motoneuron reflex discharge (PMRD) in anesthetized rats. The PMRD is an experimental model of the ejaculatory reflex.

Table 3: Effect of Dapoxetine and Paroxetine on Pudendal Motoneuron Reflex Discharge (PMRD) Latency in Anesthetized Rats

Treatment (Dose)Change in PMRD Latency (%)Statistical Significance (vs. Vehicle)
Dapoxetine (1 mg/kg) LengthenedSignificant
Dapoxetine (3 mg/kg) LengthenedSignificant
Dapoxetine (10 mg/kg) LengthenedSignificant
Paroxetine (1 mg/kg) LengthenedSignificant
Paroxetine (3 mg/kg) No Significant ChangeNot Significant
Paroxetine (10 mg/kg) No Significant ChangeNot Significant

Data adapted from Giuliano et al.

In this model, dapoxetine demonstrated a more consistent and dose-dependent effect on prolonging the latency of the ejaculatory reflex compared to paroxetine. While the 1 mg/kg dose of paroxetine was effective, higher doses did not produce a significant change. Furthermore, only dapoxetine at 3 mg/kg significantly decreased the amplitude of the PMRDs. These findings suggest that acute administration of dapoxetine is more effective than paroxetine in modulating this spinal reflex of ejaculation.

Experimental Protocol: Pudendal Motoneuron Reflex Discharge (PMRD)
  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Urethane.

  • Surgical Preparation:

    • Placement of stimulating electrodes bilaterally on the dorsal nerves of the penis.

    • Placement of a recording electrode on the motor branch of the pudendal nerve.

  • Stimulation: Bilateral electrical stimulation of the dorsal penile nerves.

  • Recording: Monitoring of PMRDs from the pudendal nerve.

  • Drug Administration: Single intravenous injection of dapoxetine (1, 3, and 10 mg/kg), paroxetine (1, 3, and 10 mg/kg), or vehicle.

  • Measurements: PMRD latency and amplitude were measured before and 60 minutes after drug administration.

Behavioral Studies in Conscious Animal Models

While a direct head-to-head comparison of ejaculatory latency in a conscious rat model of PE is not available in the reviewed literature, individual studies provide valuable insights into the effects of both drugs.

Dapoxetine in "Rapid Ejaculator" Rats:

A study utilizing a "rapid ejaculator" rat model, which mimics PE, demonstrated that acute oral administration of dapoxetine resulted in a significant lengthening of ejaculation latency and a decrease in ejaculation frequency. This provides preclinical evidence for dapoxetine's efficacy in a behavioral model of the target condition.

Paroxetine in Animal Models of Ejaculation:

Chronic administration of paroxetine has been shown to delay ejaculation in male rats. This aligns with its clinical use as a long-acting agent for PE. However, acute administration of conventional SSRIs like paroxetine has been reported to have minimal effect on ejaculation in animal models.

Experimental Protocol: Behavioral Assessment of Ejaculatory Latency
  • Animal Model: Sexually experienced male rats, often selected for baseline ejaculatory performance (e.g., "rapid ejaculators").

  • Housing and Acclimation: Standardized housing conditions with a reversed light-dark cycle to facilitate testing during the active phase.

  • Drug Administration: Oral gavage or subcutaneous injection of dapoxetine, paroxetine, or vehicle at specified times before testing.

  • Behavioral Testing:

    • Introduction of a receptive female rat into the testing arena with the male.

    • Observation and recording of copulatory behaviors, including mount latency, intromission latency, and ejaculatory latency (the time from the first intromission to ejaculation).

  • Data Analysis: Comparison of ejaculatory latencies between drug-treated and vehicle-treated groups.

Summary and Conclusion

The preclinical data reveals a clear differentiation between dapoxetine and paroxetine, primarily driven by their distinct pharmacokinetic profiles.

  • Dapoxetine is a potent and selective SSRI with a rapid onset of action and a short half-life. Preclinical studies demonstrate its efficacy in acutely delaying the ejaculatory reflex and prolonging ejaculatory latency in a behavioral model of PE. This supports its development as an on-demand treatment.

  • Paroxetine is a highly potent SSRI with a much longer half-life. While effective at delaying ejaculation with chronic administration in preclinical models, its acute effects are less pronounced.

The head-to-head electrophysiological data from the PMRD model suggests that dapoxetine may have a more robust and reliable acute modulatory effect on the ejaculatory reflex than paroxetine. For researchers and drug development professionals, these preclinical findings underscore the rationale behind the differing clinical applications of these two compounds for the management of premature ejaculation. Future head-to-head preclinical studies in conscious animal models of PE would be valuable to further elucidate the comparative efficacy of these two agents on ejaculatory behavior.

References

Establishing In Vitro-In Vivo Correlation for Dapoxetine Hydrochloride Oral Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

An In Vitro-In Vivo Correlation (IVIVC) is a critical tool in pharmaceutical development, establishing a predictive relationship between a drug's in vitro dissolution properties and its in vivo bioavailability. For dapoxetine hydrochloride, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation, developing a robust IVIVC is essential for ensuring product quality and therapeutic equivalence of its oral formulations. This compound is classified as a Biopharmaceutical Classification System (BCS) Class II compound, characterized by low solubility and high permeability, which underscores the importance of dissolution in its absorption.[1] This guide provides a comparative overview of different oral formulations of this compound, detailing experimental protocols and presenting key data to aid in the development and evaluation of generic and novel drug products.

Comparative Performance of this compound Oral Formulations

Dapoxetine is rapidly absorbed and eliminated, with a time to maximum plasma concentration (Tmax) of approximately 1 to 3 hours.[2][3][4][5] Its pharmacokinetic profile is dose-proportional and is not significantly affected by multiple dosing. Various formulation strategies have been explored to enhance its dissolution and bioavailability, including immediate-release tablets, instantly-dissolving buccal films, and orodispersible films.

The following tables summarize the pharmacokinetic parameters of different this compound oral formulations as reported in various studies.

Table 1: Pharmacokinetic Parameters of this compound Immediate-Release Tablets

FormulationDose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Study PopulationReference
Reference Tablet (Fasted)304431.30-1.31 (initial), 18.7 (terminal)Healthy Males
Reference Tablet (Fed)303981.83--Healthy Males
Test Tablet (Fasted)30----Healthy Chinese Males
Reference Tablet (Fasted)30----Healthy Chinese Males
Test Tablet (Fed)30----Healthy Chinese Males
Reference Tablet (Fed)30----Healthy Chinese Males
Dapoxetine60-1.4-2.0-1.42 (initial), 21.9 (terminal)Healthy Males

Note: Specific Cmax and AUC values from the bioequivalence study were not detailed in the abstract but the 90% confidence intervals fell within the regulatory bioequivalence criteria of 80%-125%.

Table 2: Performance of Novel this compound Oral Formulations

Formulation TypeKey FeaturesIn Vitro PerformanceIn Vivo PerformanceReference
Instantly-Dissolving Buccal FilmsContains pH modifier (tartaric acid) and hydrophilic cyclodextrin (HP-β-CD) to enhance dissolution.Optimized film showed enhanced dissolution.Significantly enhanced absorption relative to the oral reference tablet.
Taste-Masked Orodispersible Films (ODFs)Utilizes ion exchange resin (Kyron T-134) for taste masking.Drug release of 100.8% over 15 minutes in simulated gastric fluid (pH 1.2 HCl).Bioequivalent to the commercially available tablet (Priligy®) in healthy volunteers.
Liquisolid Compact TabletsDrug is in a liquid state within a powder substrate to enhance dissolution.Significantly improved release rates compared to conventional tablets.-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of IVIVC studies. Below are generalized protocols for the key experiments involved in the development and evaluation of this compound oral formulations.

In Vitro Dissolution Studies

The goal of in vitro dissolution testing is to measure the rate and extent of drug release from a dosage form under specified conditions.

Apparatus:

  • USP Apparatus 2 (Paddle Method) is commonly used for tablets.

Dissolution Media:

  • Studies often employ multiple media to simulate the pH conditions of the gastrointestinal tract. A common set includes:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate buffer (pH 4.5).

    • Phosphate buffer (pH 6.8) to simulate intestinal fluid.

Procedure:

  • The dissolution medium (typically 900 mL) is placed in the vessel and equilibrated to 37 ± 0.5 °C.

  • The dosage form (e.g., one tablet) is dropped into the vessel.

  • The apparatus is operated at a specified speed, commonly 50 or 75 rpm.

  • At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes), aliquots of the dissolution medium are withdrawn.

  • The samples are filtered and analyzed for dapoxetine concentration using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • The percentage of drug dissolved is calculated at each time point and plotted against time to generate a dissolution profile.

One study on immediate-release tablets highlighted the importance of particle size, showing that reducing the drug particle size significantly improved the dissolution profile.

In Vivo Pharmacokinetic Studies

In vivo studies are conducted in healthy human volunteers to determine the rate and extent of drug absorption from a formulated product.

Study Design:

  • A randomized, single-dose, two-period, two-sequence, crossover design is standard for bioequivalence studies.

  • Subjects are typically administered the test and reference formulations under fasted and sometimes fed conditions to assess food effects.

  • A washout period of adequate length (e.g., 14 days) separates the two treatment periods.

Procedure:

  • Healthy male subjects are enrolled after screening for inclusion and exclusion criteria.

  • After an overnight fast, a single oral dose of the dapoxetine formulation is administered.

  • Blood samples are collected at pre-specified time points before and after dosing (e.g., pre-dose, and at various intervals up to 72 hours post-dose).

  • Plasma is separated from the blood samples and stored frozen until analysis.

  • Plasma concentrations of dapoxetine are determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

IVIVC Development Workflow

The development of a meaningful IVIVC involves establishing a correlation between in vitro dissolution data and in vivo pharmacokinetic data.

IVIVC_Workflow formulation_dev Formulation Development (e.g., Fast, Medium, Slow Release) in_vitro In Vitro Dissolution Testing (Multiple Conditions) formulation_dev->in_vitro in_vivo In Vivo Pharmacokinetic Study (Crossover Design) formulation_dev->in_vivo data_analysis Data Analysis (Deconvolution of In Vivo Data) in_vitro->data_analysis % Dissolved vs. Time in_vivo->data_analysis Plasma Concentration vs. Time correlation Establish Correlation Model (e.g., Level A, B, or C) data_analysis->correlation Fraction Absorbed vs. Fraction Dissolved validation Internal and/or External Validation correlation->validation

Caption: Workflow for Establishing an In Vitro-In Vivo Correlation (IVIVC).

This diagram illustrates the logical steps from the development of different formulations through in vitro and in vivo testing to the establishment and validation of a predictive mathematical model. This model can then be used to justify biowaivers, set dissolution specifications, and ensure batch-to-batch quality of this compound oral formulations.

References

A Comparative Guide to the Bioequivalence of Dapoxetine Hydrochloride Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations of dapoxetine hydrochloride, a selective serotonin reuptake inhibitor used for the treatment of premature ejaculation. The following sections present key pharmacokinetic data from various studies, detail the experimental methodologies employed, and visualize the typical workflow of a bioequivalence trial. This information is intended to assist researchers and professionals in drug development in understanding the performance of and standards for establishing bioequivalence for this compound products.

Pharmacokinetic Data Comparison

The bioequivalence of different this compound formulations is primarily determined by comparing key pharmacokinetic parameters. The rate and extent of drug absorption are assessed by the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), respectively. For two formulations to be considered bioequivalent, the 90% confidence intervals (CI) for the geometric mean ratio (GMR) of these parameters for the test product to the reference product must fall within the range of 80% to 125%.[1][2]

The tables below summarize the pharmacokinetic data from bioequivalence studies comparing a generic this compound tablet to the marketed reference product and a taste-masked orodispersible film (ODF) to the reference tablet.

Table 1: Bioequivalence of Generic this compound 30 mg Tablets vs. Reference Product [1][3]

ConditionPharmacokinetic ParameterGeometric Mean Ratio (90% CI)Conclusion
Fasting Cmax86% - 100%Bioequivalent[3]
AUC0-t89% - 103%Bioequivalent
AUC0-∞89% - 103%Bioequivalent
Fed Cmax92% - 107%Bioequivalent
AUC0-t91% - 100%Bioequivalent
AUC0-∞92% - 101%Bioequivalent

Table 2: Bioequivalence of this compound Orodispersible Film (ODF) vs. Reference Tablet (Priligy®)

ConditionPharmacokinetic ParameterGeometric Mean Ratio (90% CI)Conclusion
Fasting CmaxWithin 80.00% - 125.00%Bioequivalent
AUC0-tWithin 80.00% - 125.00%Bioequivalent
AUC0-∞Within 80.00% - 125.00%Bioequivalent

Experimental Protocols

The bioequivalence studies summarized above followed rigorous, standardized protocols to ensure the reliability of the results. The methodologies are detailed below.

Study Design

The studies typically employ a randomized, open-label, two-period, two-sequence, crossover design. This design allows each subject to serve as their own control, minimizing variability. A washout period of 7 to 14 days is implemented between the two periods to ensure complete elimination of the drug from the body before the administration of the next formulation. Studies are conducted under both fasting and fed conditions to assess the effect of food on drug absorption.

Subject Population

Healthy adult male volunteers are recruited for these studies. The number of subjects is determined based on statistical power calculations to ensure that the study can detect a true difference in bioavailability if one exists. For instance, one study enrolled 60 subjects, with 30 in the fasted group and 30 in the fed group. Another study included 80 subjects, with 40 in each condition.

Dosing and Blood Sampling

A single oral dose of the test and reference this compound formulations (e.g., 30 mg) is administered to the subjects. Blood samples are collected at predetermined time points before and after dosing, typically up to 72 hours post-dose. This allows for the complete characterization of the plasma concentration-time profile of dapoxetine.

Analytical Method

The concentration of dapoxetine in the collected plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This analytical technique offers high sensitivity and selectivity for the quantification of drugs in biological matrices.

Pharmacokinetic and Statistical Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters: Cmax, AUC from time 0 to the last measurable concentration (AUC0-t), and AUC from time 0 extrapolated to infinity (AUC0-∞). Statistical analysis, specifically the calculation of 90% confidence intervals for the geometric mean ratios of the test to reference product, is performed to assess bioequivalence.

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for this compound formulations.

Bioequivalence_Workflow cluster_screening Subject Recruitment & Screening cluster_randomization Study Conduct cluster_analysis Sample & Data Analysis cluster_conclusion Conclusion Screening Healthy Volunteers Screening Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization into Two Sequences Informed_Consent->Randomization Period1 Period 1: Administer Test or Reference Formulation Randomization->Period1 Blood_Sampling1 Serial Blood Sampling Period1->Blood_Sampling1 Washout Washout Period (e.g., 7-14 days) Period2 Period 2: Crossover and Administer Alternate Formulation Washout->Period2 Blood_Sampling2 Serial Blood Sampling Period2->Blood_Sampling2 Blood_Sampling1->Washout Bioanalysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling1->Bioanalysis Blood_Sampling2->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Bioanalysis->PK_Analysis Stat_Analysis Statistical Analysis (90% CI of GMR) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Determination Stat_Analysis->Conclusion

Caption: Workflow of a typical crossover bioequivalence study.

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting a cross-validation study of analytical methods for the quantification of dapoxetine hydrochloride in pharmaceutical formulations. Ensuring that analytical methods are robust and reproducible across different laboratories is a critical step in drug development and quality control. This document outlines the experimental protocols for three common analytical techniques, presents comparative performance data, and illustrates the cross-validation workflow and the pharmacological pathway of dapoxetine.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, as reported in peer-reviewed literature. This data serves as a benchmark for what to expect during a cross-validation study.

Table 1: Chromatographic Conditions for Dapoxetine HCl Analysis

ParameterMethod 1Method 2Method 3
Stationary Phase Symmetry C18 (250mm x 4.6mm, 3.5µm)Hypersil BDS C18 (100mm x 4.6mm, 5µ)Symmetry C1 (250mm x 4.6mm, 5µm)
Mobile Phase Acetonitrile:Ammonium Formate (60:40 v/v), pH 3.5Acetonitrile:Phosphate Buffer (40:60 v/v), pH 3.0Acetonitrile:Buffer (60:40 v/v), pH 3.5
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 292 nm230 nm293 nm
Retention Time 5.020 min4.244 min4.442 min

Table 2: Validation Parameters for Dapoxetine HCl Analysis

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) Not Specified15.0 - 90.05 - 25 (ppm)
Correlation Coefficient (r²) 0.999>0.9990.999
Accuracy (% Recovery) 98.93 - 99.9198 - 10288.00 - 106.00
Limit of Detection (LOD) 0.142 µg/mLNot SpecifiedNot Specified
Limit of Quantitation (LOQ) 0.471 µg/mLNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies are crucial for the successful transfer and cross-validation of analytical methods. Below are the protocols for the three HPLC methods summarized above.

Method 1: RP-HPLC with UV Detection (Ammonium Formate Buffer)
  • Preparation of Mobile Phase: Prepare a mixture of HPLC grade acetonitrile and ammonium formate buffer in a 60:40 v/v ratio. Adjust the pH to 3.5 using a suitable acid or base. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Chromatographic System: Utilize a Symmetry C18 column (250mm x 4.6mm, 3.5µm particle size). Set the flow rate to 1.0 mL/min and the UV detection wavelength to 292 nm.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Preparation: For pharmaceutical dosage forms, crush a number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter the solution.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.

Method 2: RP-HPLC with UV Detection (Phosphate Buffer)
  • Preparation of Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer in a 40:60 v/v ratio. Adjust the pH to 3.0 with orthophosphoric acid. Filter and degas the mobile phase.

  • Chromatographic System: Employ a Hypersil BDS C18 column (100mm x 4.6mm, 5µm particle size). Maintain a flow rate of 1.0 mL/min and set the UV detector to 230 nm.

  • Standard and Sample Preparation: Follow the procedures outlined in Method 1, using the mobile phase of Method 2 as the diluent.

  • Analysis: Perform the chromatographic analysis as described in Method 1.

Method 3: Bioanalytical RP-HPLC Method
  • Preparation of Mobile Phase: Mix acetonitrile and a suitable buffer in a 60:40 v/v ratio and adjust the pH to 3.5. Filter and degas the mixture.

  • Chromatographic System: Use a Symmetry C1 column (250mm x 4.6mm, 5µm particle size). The flow rate is 1.0 mL/min, and the detection wavelength is 293 nm.

  • Standard and Sample Preparation: This method is intended for the analysis of dapoxetine in human plasma. It involves a protein precipitation step to extract the drug from the plasma matrix before injection into the HPLC system.

  • Analysis: Inject the processed samples and quantify the dapoxetine concentration against a calibration curve prepared in the same biological matrix.

Visualizations

Cross-Validation Workflow

The following diagram illustrates the logical steps involved in a typical inter-laboratory cross-validation of an analytical method.

A Method Development & Validation in Originating Lab B Define Cross-Validation Protocol (Acceptance Criteria, Samples) A->B C Technology Transfer to Participating Labs B->C D Method Implementation & Familiarization in Each Lab C->D E Analysis of Common Samples (Blind Study) D->E F Data Submission to Coordinating Lab E->F G Statistical Analysis of Results (Inter-Laboratory Precision) F->G H Method Deemed Validated Across Labs G->H Results Meet Criteria I Investigate Discrepancies & Re-evaluate G->I Results Do Not Meet Criteria I->D cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicles Synaptic_Cleft Synaptic Cleft (Increased 5-HT) Serotonin_vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Receptor 5-HT Receptors Signal Neuronal Signal (Delayed Ejaculation) Receptor->Signal Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding Dapoxetine Dapoxetine Dapoxetine->SERT Inhibits

Combination Therapy of Dapoxetine Hydrochloride and PDE5 Inhibitors Shows Enhanced Efficacy in Managing Premature Ejaculation with Comorbid Erectile Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of clinical data indicates that the combination of dapoxetine hydrochloride and a phosphodiesterase type 5 (PDE5) inhibitor is a significantly more effective treatment for premature ejaculation (PE) in patients with comorbid erectile dysfunction (ED) compared to placebo and shows promise for greater efficacy than monotherapy. This guide provides an in-depth comparison of the available treatment regimens, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Premature ejaculation and erectile dysfunction are two of the most prevalent sexual disorders in men, and they frequently coexist. While dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI), is the first approved oral medication for on-demand treatment of PE, and PDE5 inhibitors are the standard of care for ED, emerging evidence suggests a synergistic effect when these two classes of drugs are used in combination. This guide synthesizes findings from key clinical trials to objectively compare the efficacy and safety of the combination therapy against alternatives.

Mechanisms of Action

This compound: Dapoxetine is a potent selective serotonin reuptake inhibitor (SSRI) with a rapid onset of action and a short half-life, making it suitable for on-demand use. It functions by blocking the presynaptic serotonin transporter (SERT), leading to an increased concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission in the central nervous system, particularly at the postsynaptic 5-HT2C receptors, is thought to exert an inhibitory effect on the ejaculatory reflex, thereby delaying ejaculation.

dapoxetine_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron Synaptic Cleft 5-HT Receptors Postsynaptic 5-HT Receptors Synaptic Cleft->5-HT Receptors Increased 5-HT Concentration Postsynaptic Neuron Postsynaptic Neuron Dapoxetine Dapoxetine SERT Serotonin Transporter (SERT) Dapoxetine->SERT Inhibits Serotonin (5-HT) 5-HT SERT->Serotonin (5-HT) Reuptake Ejaculatory Reflex Inhibition Ejaculatory Reflex Inhibition 5-HT Receptors->Ejaculatory Reflex Inhibition Leads to

Dapoxetine's Mechanism of Action

Phosphodiesterase Type 5 (PDE5) Inhibitors: PDE5 inhibitors, such as sildenafil and tadalafil, work by enhancing the effects of nitric oxide (NO), a key mediator of penile erection. During sexual stimulation, NO is released from nerve endings and endothelial cells in the corpus cavernosum, which activates the enzyme guanylate cyclase. This leads to an increased production of cyclic guanosine monophosphate (cGMP), which in turn causes smooth muscle relaxation and increased blood flow to the penis, resulting in an erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, these drugs prevent the breakdown of cGMP, thereby prolonging its action and facilitating a more robust and sustained erection.

pde5_pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase Guanylate Cyclase Nitric Oxide (NO) Release->Guanylate Cyclase Activates cGMP cGMP Guanylate Cyclase->cGMP Converts GTP to GTP GTP Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation Promotes Inactive Metabolite Inactive Metabolite Erection Erection Smooth Muscle Relaxation->Erection PDE5 Phosphodiesterase-5 (PDE5) PDE5->cGMP Degrades PDE5 Inhibitor PDE5 Inhibitor PDE5 Inhibitor->PDE5 Inhibits

PDE5 Inhibitor's Mechanism of Action

Experimental Protocols

A representative study illustrating the methodology for evaluating the combination therapy is the DAP-SPEED Study.[1][2][3] The following protocol is a summary of its key design elements:

  • Study Design: A single-center, single-arm, open-label clinical study.[1]

  • Participants: 74 men aged 18-64 years with a clinical diagnosis of both premature ejaculation (lifelong or acquired) and erectile dysfunction.[1] Participants were in a stable, monogamous heterosexual relationship for at least six months.

  • Inclusion Criteria: International Index of Erectile Function (IIEF) score ≤21 and a Premature Ejaculation Diagnostic Tool (PEDT) score ≥11.

  • Intervention: Patients received a combination tablet of dapoxetine 30 mg and sildenafil 50 mg, to be taken on-demand, 1-3 hours before sexual intercourse, for a duration of 4 weeks.

  • Outcome Measures:

    • Primary: Change in Intravaginal Ejaculatory Latency Time (IELT) from baseline, measured by a stopwatch.

    • Secondary:

      • Premature Ejaculation Profile (PEP) index score.

      • International Index of Erectile Function-Erectile Function (IIEF-EF) domain score.

      • Global Impression of Change (GIC) for treatment satisfaction.

      • Incidence of treatment-emergent adverse events (TEAEs).

experimental_workflow Screening Screening Baseline Assessment Baseline Assessment Screening->Baseline Assessment Eligible Patients Treatment Phase Treatment Phase Baseline Assessment->Treatment Phase Record IELT, PEP, IIEF Follow-up Assessment Follow-up Assessment Treatment Phase->Follow-up Assessment 4 weeks on-demand Dapoxetine 30mg + Sildenafil 50mg Data Analysis Data Analysis Follow-up Assessment->Data Analysis Record IELT, PEP, IIEF, GIC, TEAEs

Experimental Workflow Example

Efficacy Data

The combination of dapoxetine and a PDE5 inhibitor has demonstrated superior efficacy in improving IELT and patient-reported outcomes compared to placebo and monotherapy in several studies.

Intravaginal Ejaculatory Latency Time (IELT)
Treatment GroupBaseline IELT (seconds)Post-treatment IELT (seconds)Fold IncreaseStudy
Dapoxetine 30mg + Sildenafil 50mg22.72 ± 15.1668.25 ± 82.33~3.0DAP-SPEED Study
Dapoxetine 30mg + Mirodenafil 50mgNot Specified6.1 (geometric mean, minutes)Not SpecifiedLee et al. (2013)
Dapoxetine 30mg MonotherapyNot Specified3.6 (geometric mean, minutes)Not SpecifiedLee et al. (2013)
Dapoxetine + PDE5i (Placebo)Not Specified3.4 (arithmetic mean, minutes)Not SpecifiedMcMahon et al. (2013)
Dapoxetine + PDE5i (Dapoxetine)Not Specified5.2 (arithmetic mean, minutes)Not SpecifiedMcMahon et al. (2013)
Dapoxetine 30mg + Sildenafil 50mg38.33 ± 10.02266 ± 36.6~6.9Abu El-Hamd & Abdelhamed (2018)
Dapoxetine 30mg Monotherapy38.86 ± 10.35171.83 ± 20.7~4.4Abu El-Hamd & Abdelhamed (2018)
Sildenafil 50mg Monotherapy38.66 ± 9.9175.5 ± 22.4~4.5Abu El-Hamd & Abdelhamed (2018)
Placebo40.33 ± 8.641.33 ± 8.3~1.0Abu El-Hamd & Abdelhamed (2018)
Patient-Reported Outcomes (PROs)
Outcome MeasureCombination TherapyMonotherapy/PlaceboStudy
PEP Index Score Significant improvement (0.86 ± 0.72 to 2.36 ± 1.13)Not directly comparedDAP-SPEED Study
IIEF-EF Domain Score Significant improvement (13.17 ± 3.33 to 24.60 ± 3.96)Not directly comparedDAP-SPEED Study
Global Impression of Change (GIC) 81.13% satisfiedNot directly comparedDAP-SPEED Study
Clinical Global Impression of Change (CGIC) "better" 56.5%35.4% (Placebo with PDE5i)McMahon et al. (2013)
Patient Satisfaction Score Significantly higher than all other groupsDapoxetine, Sildenafil, and Placebo groups had lower scoresAbu El-Hamd & Abdelhamed (2018)

Safety and Tolerability

The combination of dapoxetine and PDE5 inhibitors is generally well-tolerated. The adverse events reported are typically mild and transient.

Adverse EventCombination Therapy (Dapoxetine + Sildenafil)Dapoxetine MonotherapyPlaceboStudy
HeadacheMost common4.4% (with PDE5i)20.0% (with PDE5i)DAP-SPEED Study, McMahon et al. (2013)
PalpitationCommonNot specifiedNot specifiedDAP-SPEED Study
FlushingCommonNot specifiedNot specifiedDAP-SPEED Study
NauseaNot specified9.2% (with PDE5i)Not specifiedMcMahon et al. (2013)
DiarrheaNot specified3.6% (with PDE5i)Not specifiedMcMahon et al. (2013)
DizzinessNot specified2.4% (with PDE5i)Not specifiedMcMahon et al. (2013)
Overall TEAEs 18.87% (non-serious)29.6% (with PDE5i)20.0% (with PDE5i)DAP-SPEED Study, McMahon et al. (2013)
Discontinuation due to AEs 7.55%1.6% (with PDE5i)1.6% (with PDE5i)DAP-SPEED Study, McMahon et al. (2013)

Conclusion

The concurrent administration of this compound and a PDE5 inhibitor presents a promising therapeutic strategy for individuals with premature ejaculation and co-occurring erectile dysfunction. The available clinical evidence strongly suggests that this combination therapy leads to statistically and clinically significant improvements in Intravaginal Ejaculatory Latency Time and patient-reported outcomes concerning sexual satisfaction and control over ejaculation, surpassing the effects of placebo and showing a trend towards superiority over monotherapy. While the combination therapy is associated with a slightly higher incidence of certain adverse events, the overall safety profile remains favorable. Further large-scale, randomized, controlled trials directly comparing the combination therapy to both dapoxetine and PDE5 inhibitor monotherapies are warranted to definitively establish its place in the treatment algorithm.

References

A comparative study of the safety profiles of dapoxetine and other premature ejaculation treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – In the quest for effective treatments for premature ejaculation (PE), a critical examination of the safety profiles of available pharmacological agents is paramount for researchers, scientists, and drug development professionals. A comprehensive review of clinical data reveals distinct differences in the adverse event profiles of the short-acting selective serotonin reuptake inhibitor (SSRI) dapoxetine, traditional SSRIs, topical anesthetics, and phosphodiesterase type 5 inhibitors (PDE5is). This guide provides a comparative analysis of their safety, supported by experimental data and methodologies from key clinical trials.

Comparative Safety Profiles of Premature Ejaculation Treatments

The primary treatments for PE each carry a unique set of potential adverse effects. Dapoxetine, the first oral medication specifically developed for on-demand treatment of PE, generally presents a tolerable safety profile with transient side effects. Other off-label treatments, such as daily SSRIs, topical local anesthetics, and PDE5is, also demonstrate efficacy but with varying safety considerations.

Quantitative Analysis of Treatment-Emergent Adverse Events

The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) associated with various PE treatments, compiled from multiple clinical trials and meta-analyses.

Adverse EventDapoxetine (30 mg)Dapoxetine (60 mg)Paroxetine (20 mg/day)Fluoxetine (20 mg/day)Topical Lidocaine/PrilocaineSildenafil (50 mg)Tadalafil (5 mg)Placebo
Nausea 17.3%[1]20.0%+23.4% (total AEs)[2]32% (total AEs)[2]N/APresent[3]PresentPresent
Dizziness 9.4%[1]9.16x higher than placeboPresentPresentN/APresentPresentPresent
Headache 7.9%PresentPresentPresentN/APresentPresentPresent
Diarrhea 5.9%3.92x higher than placeboPresentPresentN/AN/AN/APresent
Somnolence 3.9%9.16x higher than placeboPresentPresentN/APresentN/AN/A
Fatigue 3.9%PresentPresentPresentN/AN/AN/AN/A
Sexual Dysfunction 1.7%N/A6.3%8.5%Erectile Dysfunction (rare)PresentPresentN/A
Local Site Effects N/AN/AN/AN/AGenital Burning (4.5%), Hypoesthesia (2.5%)N/AN/AN/A

Note: Direct comparison of percentages across different studies can be challenging due to variations in study design and patient populations. Some figures represent the percentage of patients experiencing the adverse event, while others reflect the risk ratio compared to placebo. "Present" indicates the adverse event was reported in studies, but a specific percentage was not consistently available across the reviewed literature.

Key Signaling Pathways and Experimental Designs

Understanding the mechanisms of action and the structure of clinical trials is crucial for interpreting safety data.

Serotonergic Pathway in Ejaculation Control

Dapoxetine and other SSRIs exert their effects by modulating the serotonergic system. The diagram below illustrates the simplified signaling pathway.

5-HT_Neuron Presynaptic Serotonin Neuron Synaptic_Cleft Synaptic Cleft 5-HT_Neuron->Synaptic_Cleft Release of 5-HT SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Reuptake 5-HT_Receptor 5-HT Receptor Synaptic_Cleft->5-HT_Receptor Postsynaptic_Neuron Postsynaptic Neuron Ejaculatory_Delay Delayed Ejaculation Postsynaptic_Neuron->Ejaculatory_Delay SERT->5-HT_Neuron 5-HT 5-HT (Serotonin) 5-HT_Receptor->Postsynaptic_Neuron Signal Transduction Dapoxetine_SSRIs Dapoxetine & other SSRIs Dapoxetine_SSRIs->SERT Inhibition

Caption: Simplified serotonergic pathway and the inhibitory action of Dapoxetine and SSRIs on the serotonin transporter (SERT).

Typical Experimental Workflow for a PE Clinical Trial

The safety and efficacy of PE treatments are typically evaluated in randomized, double-blind, placebo-controlled trials. The following diagram outlines a common experimental workflow.

cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Analysis Patient_Recruitment Patient Recruitment (PE diagnosis, IELT ≤ 2 min) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Data Baseline Data Collection (IELT, PROs) Informed_Consent->Baseline_Data Randomization Randomization Baseline_Data->Randomization Group_A Treatment Group A (e.g., Dapoxetine 30mg) Randomization->Group_A Group_B Treatment Group B (e.g., Dapoxetine 60mg) Randomization->Group_B Group_C Placebo Group Randomization->Group_C Follow_Up Follow-up Period (e.g., 12 weeks) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Data_Collection Data Collection (IELT, PROs, Adverse Events) Follow_Up->Data_Collection Data_Analysis Statistical Analysis (Efficacy and Safety) Data_Collection->Data_Analysis

Caption: A typical four-phase experimental workflow for a randomized controlled trial comparing PE treatments.

Detailed Experimental Protocols

A closer look at the methodologies of key studies provides context for the safety data.

Dapoxetine Phase III Clinical Trials (Integrated Analysis)
  • Study Design: These were multicenter, randomized, double-blind, placebo-controlled studies.

  • Patient Population: Men aged 18 years or older in a stable monogamous relationship, with PE diagnosed according to DSM-IV-TR criteria, and an intravaginal ejaculatory latency time (IELT) of 2 minutes or less in at least 75% of intercourse events.

  • Dosage and Administration: Patients were randomized to receive placebo, dapoxetine 30 mg, or dapoxetine 60 mg, taken on-demand 1 to 3 hours before anticipated sexual intercourse.

  • Outcome Measures: The primary efficacy endpoint was stopwatch-measured IELT. Safety was assessed through the monitoring and recording of all treatment-emergent adverse events (TEAEs), laboratory tests, and vital signs. Patient-reported outcomes (PROs) regarding control over ejaculation, satisfaction with intercourse, and distress were also collected.

Comparative Study of Paroxetine, Fluoxetine, and Dapoxetine
  • Study Design: A prospective, randomized clinical trial.

  • Patient Population: 170 male patients with lifelong PE were included.

  • Dosage and Administration: Patients were divided into three groups: Group 1 received paroxetine 20 mg/day, Group 2 received fluoxetine 20 mg/day, and Group 3 received dapoxetine 30 mg on-demand (at least twice a week).

  • Outcome Measures: Efficacy was assessed by changes in IELT and the Premature Ejaculation Profile (PEP). Safety was evaluated by recording all adverse events reported by the patients. Treatment was discontinued for patients who experienced significant side effects.

Topical Lidocaine-Prilocaine Spray Proof-of-Concept Study
  • Study Design: An open-label, prospective pilot study.

  • Patient Population: 14 men with self-reported PE were recruited.

  • Dosage and Administration: A metered-dose aerosol spray delivering 7.5 mg of lidocaine and 2.5 mg of prilocaine per actuation was applied to the glans penis 10-15 minutes before intercourse and then wiped off.

  • Outcome Measures: The primary efficacy outcome was the change in IELT, timed with a stopwatch. Safety was assessed by documenting any adverse events reported by the subjects or their partners, including local numbness or irritation.

Discussion of Safety Profiles

Dapoxetine: As a short-acting SSRI, dapoxetine's side effects are generally mild to moderate and dose-dependent. The most frequently reported adverse events are nausea, dizziness, headache, and diarrhea. Due to its rapid absorption and elimination, there is a lower incidence of discontinuation syndromes compared to chronic SSRI therapy.

Traditional SSRIs (Paroxetine, Fluoxetine): When used off-label for PE, daily dosing of traditional SSRIs can be effective but is associated with a higher incidence of systemic side effects, including sexual dysfunction (such as reduced libido and erectile dysfunction), fatigue, and yawning. The discontinuation rate due to adverse events can be higher with these medications compared to on-demand dapoxetine.

Topical Anesthetics (Lidocaine/Prilocaine): These agents work by reducing penile sensitivity. Their safety profile is favorable, with the most common side effects being localized to the site of application, such as genital burning or hypoesthesia (numbness). There is a potential for transference to the partner, which can cause vaginal numbness, but this can be mitigated by wiping the penis before intercourse or using a condom. Systemic side effects are rare when used as directed.

Phosphodiesterase Type 5 Inhibitors (Sildenafil, Tadalafil): While primarily used for erectile dysfunction, PDE5is are sometimes used off-label for PE. Their side effects are well-documented and include headache, facial flushing, and indigestion. Some studies suggest they may be more effective when used in combination with an SSRI.

Conclusion

The selection of a treatment for premature ejaculation requires a careful balance between efficacy and safety. Dapoxetine offers a generally well-tolerated on-demand option with a predictable and transient side-effect profile. Traditional SSRIs, while effective, carry a greater burden of systemic and sexual side effects with chronic use. Topical anesthetics provide a safe and effective local treatment with minimal systemic exposure. PDE5is present another alternative, particularly in men with comorbid erectile dysfunction. Future drug development should continue to focus on optimizing this balance, aiming for highly effective treatments with minimal adverse events to improve the quality of life for individuals with premature ejaculation.

References

Validating the efficacy of dapoxetine hydrochloride in different animal species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of dapoxetine hydrochloride in various animal models for the treatment of premature ejaculation (PE). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of its preclinical validation.

Mechanism of Action

Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation.[1] Its primary mechanism involves the inhibition of the presynaptic serotonin transporter (SERT), which leads to an increase in the concentration of the neurotransmitter serotonin (5-HT) in the synaptic cleft.[1] This enhancement of serotonergic activity potentiates the inhibitory control over the ejaculatory reflex, which is managed by a complex neural circuit in the central nervous system.[1][2]

Experimental evidence from animal models indicates that serotonin exerts an inhibitory role on ejaculation.[2] This modulation is thought to be mediated by several 5-HT receptor subtypes, primarily 5-HT1B and 5-HT2C receptors, which elevate the ejaculatory threshold, and 5-HT1A receptors, which can lower it. Studies in rats have shown that dapoxetine's inhibitory effect is not exerted at the spinal level but at a supraspinal level, identifying the lateral paragigantocellular nucleus (LPGi) as a critical brain structure for its action.

Unlike many SSRIs used for depression, dapoxetine has a unique pharmacokinetic profile characterized by rapid absorption (peak plasma concentrations within 1-2 hours) and fast elimination (initial half-life of approximately 1.5 hours), making it suitable for situational, on-demand use.

dapoxetine_mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron PreNeuron SERT SERT (Serotonin Transporter) Serotonin_Vesicle 5-HT Serotonin_Vesicle->SERT Reuptake Synaptic_Cleft Increased 5-HT in Synaptic Cleft Serotonin_Vesicle->Synaptic_Cleft Release PostNeuron Receptor 5-HT1B/2C Receptors Spinal_Generator Inhibition of Spinal Ejaculatory Generator Receptor->Spinal_Generator Inhibitory Signal Dapoxetine Dapoxetine Dapoxetine->SERT Blocks Synaptic_Cleft->Receptor Binds Ejaculation_Delay Delayed Ejaculation Spinal_Generator->Ejaculation_Delay

Figure 1. Dapoxetine's Mechanism of Action.

Efficacy of Dapoxetine in Animal Models

Preclinical studies, predominantly in rat models, have consistently demonstrated the efficacy of dapoxetine in delaying ejaculation. These studies utilize both behavioral and physiological measures to quantify the drug's effect.

Animal ModelTreatment / RouteDosageKey FindingsReference(s)
Rat (sexually experienced)Dapoxetine / SubcutaneousNot specifiedSignificantly delayed ejaculation (16 ± 4 min) compared to saline control (10 ± 1 min) when administered 15 minutes prior to mating.
Rat (experimental models)Dapoxetine / Oral, SC, IVAs low as 1 mg/kgEffectively inhibits the ejaculatory reflex at a supraspinal level.
Rat (rapid ejaculator model)Dapoxetine / Oral300 mg/kgSignificantly lengthened ejaculatory latency (EL) and decreased ejaculation frequency (EF). Also modulated neuronal activity in hypothalamic and thalamic nuclei.
Rat (anesthetized)Dapoxetine / IV1, 3, and 10 mg/kgDose-dependently increased the latency and decreased the amplitude and duration of the pudendal motoneuron reflex discharge (PMRD), a physiological marker of the ejaculatory reflex.

Comparison with Alternative SSRIs

Direct comparative studies in animal models suggest that dapoxetine's acute, on-demand administration profile provides a distinct advantage over other SSRIs, which often require chronic dosing to achieve a therapeutic effect.

Drug ComparisonAnimal ModelAdministrationEfficacy MetricResultReference(s)
Dapoxetine vs. Paroxetine Rat (anesthetized)IntravenousPudendal Motoneuron Reflex Discharge (PMRD) LatencyAcute IV dapoxetine was more effective than acute IV paroxetine in increasing PMRD latency.
Dapoxetine vs. Other SSRIs RatN/AGeneral MechanismWhile other SSRIs (clomipramine, fluoxetine, sertraline) inhibit contractile responses in PE models, dapoxetine's efficacy is established for acute, on-demand use.

Experimental Protocols

The validation of dapoxetine's efficacy relies on standardized and reproducible experimental models. Below are detailed protocols for two key methodologies used in the cited studies.

A. Behavioral Mating Test in Rats

This protocol assesses the effect of a compound on copulatory behavior in conscious, sexually experienced animals.

  • Subjects:

    • Male: Sexually experienced Wistar rats.

    • Female: Oophorectomized (ovaries removed) female rats, brought into behavioral estrus (sexual receptivity) through a sequential hormone priming regimen (e.g., subcutaneous injections of estradiol benzoate and progesterone).

  • Procedure:

    • Acclimatization: The male rat is placed in a designated experimental cage for a 10-minute acclimatization period.

    • Drug Administration: The test compound (dapoxetine) or vehicle (e.g., saline) is administered to the male rat via the desired route (oral gavage, subcutaneous injection) at a predetermined time before the test (e.g., 15-60 minutes).

    • Mating: A receptive female is introduced into the cage.

    • Observation: Copulatory behaviors are recorded, typically for a 30-minute period. This is often done using video recording for later analysis.

  • Key Parameters Measured:

    • Intravaginal Ejaculatory Latency Time (IELT): The time from the first vaginal intromission to the moment of intravaginal ejaculation.

    • Ejaculation Latency (EL): Time from the first intromission to ejaculation.

    • Ejaculation Frequency (EF): The number of ejaculations within the observation period.

    • Other parameters include Mount Latency (ML), Intromission Latency (IL), and Post-Ejaculatory Interval (PEI).

B. Pudendal Motoneuron Reflex Discharge (PMRD) Model

This electrophysiological model provides a direct measure of the spinal ejaculatory reflex in anesthetized animals, isolating it from motivational or performance aspects of mating.

  • Subjects: Anesthetized male rats.

  • Procedure:

    • Surgical Preparation: The animal is anesthetized, and electrodes are placed to stimulate the dorsal nerve of the penis (DNP). Recording electrodes are inserted into the pudendal nerve or associated musculature.

    • Stimulation: The DNP is electrically stimulated to elicit a reflex discharge in the pudendal motoneurons.

    • Recording: The resulting PMRDs are recorded before and after drug administration.

    • Drug Administration: The test compound (dapoxetine, paroxetine) or vehicle is administered intravenously to observe immediate effects on the reflex pathway.

  • Key Parameters Measured:

    • PMRD Latency: The time from DNP stimulation to the onset of the reflex discharge. An increase in latency indicates inhibition.

    • PMRD Amplitude & Duration: The size and length of the discharge. A decrease indicates an inhibitory effect.

experimental_workflow start Start selection Animal Selection (Sexually Experienced Male Rats) start->selection acclimatization Acclimatization to Testing Arena selection->acclimatization grouping Random Assignment to Groups acclimatization->grouping treatment Administer Dapoxetine (e.g., 1 mg/kg, oral) grouping->treatment Test Group control Administer Vehicle (e.g., Saline) grouping->control Control Group mating_test Introduce Receptive Female & Begin Behavioral Recording treatment->mating_test control->mating_test analysis Video Analysis: Measure IELT, EL, EF mating_test->analysis stats Statistical Comparison (Treatment vs. Control) analysis->stats results Report Efficacy Results stats->results end_node End results->end_node

Figure 2. Workflow for a Behavioral Mating Study.

References

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds extends throughout their lifecycle, culminating in their safe and compliant disposal. Dapoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), requires careful consideration for its disposal to ensure laboratory safety, environmental protection, and regulatory adherence. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to become the preferred resource for handling this compound.

Core Principles of this compound Disposal

The primary principle governing the disposal of this compound is the prevention of its release into the environment.[1][2][3] Safety data sheets (SDS) for this compound consistently emphasize that disposal must be in accordance with local, state, and federal regulations and carried out by an approved waste disposal facility.[1][2] Flushing pharmaceutical waste down the drain is strongly discouraged due to the potential for aquatic contamination, unless explicitly stated in disposal instructions.

Recommended Disposal Pathways

For laboratory settings, two primary pathways for the disposal of this compound are recommended:

  • Licensed Hazardous Waste Disposal: This is the most straightforward and compliant method. Unused or waste this compound should be collected in a designated, properly labeled, and sealed container for pickup by a licensed hazardous waste disposal company. This ensures that the compound is transported, treated, and disposed of in a certified facility, often through high-temperature incineration, which completely destroys the active pharmaceutical ingredient.

  • In-Lab Chemical Degradation (for small quantities): For small residual amounts, chemical degradation can be an effective preliminary step before final disposal. This approach should only be undertaken by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE). The goal is to transform the active dapoxetine molecule into less harmful, inactive compounds.

Experimental Protocols for Chemical Degradation

Protocol 1: Oxidative Degradation using Acidified Potassium Permanganate

This method is effective for the degradation of aromatic amines.

Materials:

  • Waste this compound

  • Sulfuric Acid (1.7 N)

  • Potassium Permanganate (0.2 M)

  • Sodium Bisulfite (solid)

  • Appropriate reaction vessel (e.g., 5-L flask for 0.01 mol of amine)

  • Stirring apparatus

Procedure:

  • In a well-ventilated fume hood, prepare a solution of the waste this compound in 1.7 N sulfuric acid. For every 0.01 mole of dapoxetine, use approximately 3 liters of the acid solution.

  • Slowly add 1 liter of 0.2 M potassium permanganate solution to the dapoxetine solution while stirring.

  • Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete oxidation.

  • After the reaction period, check for the presence of excess permanganate (indicated by a persistent purple color).

  • Neutralize the excess potassium permanganate by the slow, portion-wise addition of solid sodium bisulfite until the purple color disappears.

  • The resulting solution, containing the degraded products, should then be neutralized and disposed of as aqueous chemical waste in accordance with institutional and local regulations.

Protocol 2: Acid and Base Hydrolysis

Forced degradation studies on dapoxetine have shown its susceptibility to hydrolysis under acidic and basic conditions. This can be used as a preliminary treatment step.

Materials:

  • Waste this compound

  • Hydrochloric Acid (5 N) or Sodium Hydroxide (5 N)

  • Heating apparatus (e.g., heating mantle, water bath)

  • pH meter and neutralizing agents (e.g., sodium bicarbonate, dilute HCl)

Procedure:

  • Dissolve the waste this compound in either 5 N hydrochloric acid or 5 N sodium hydroxide.

  • Heat the solution to approximately 65°C for an extended period (e.g., 24-72 hours) to facilitate hydrolysis. The exact time will depend on the concentration and should be validated.

  • After the hydrolysis period, allow the solution to cool to room temperature.

  • Carefully neutralize the solution. If using acid hydrolysis, slowly add a base (e.g., sodium bicarbonate or sodium hydroxide). If using base hydrolysis, slowly add an acid (e.g., dilute hydrochloric acid). Monitor the pH to reach a neutral range (pH 6-8).

  • The neutralized solution containing the hydrolyzed products should be collected and disposed of as hazardous chemical waste.

Data Presentation: Chemical Degradation Parameters

The following table summarizes conceptual parameters for the chemical degradation of this compound based on general protocols for similar compounds. These values should be used as a starting point and optimized during in-house validation.

ParameterOxidative Degradation (KMnO4)Acid HydrolysisBase Hydrolysis
Reagent Concentration 0.2 M KMnO4 in 1.7 N H2SO45 N HCl5 N NaOH
Recommended Temperature Room Temperature65°C65°C
Reaction Time ≥ 8 hours24 - 72 hours24 - 72 hours
Endpoint Indicator Disappearance of purple color (after quenching)Time-basedTime-based
Neutralization Agent Sodium Bisulfite, then baseBase (e.g., NaOH)Acid (e.g., HCl)

Mandatory Visualization: Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps for both direct disposal and in-lab degradation.

start This compound Waste Generated decision Small Quantity for In-Lab Degradation? start->decision collect_hw Collect in Designated Hazardous Waste Container decision->collect_hw No degradation_protocol Select Chemical Degradation Protocol (e.g., Oxidation, Hydrolysis) decision->degradation_protocol Yes label_seal Properly Label and Seal Container collect_hw->label_seal pickup Arrange for Licensed Hazardous Waste Pickup label_seal->pickup perform_degradation Perform Degradation in Fume Hood with Appropriate PPE degradation_protocol->perform_degradation neutralize Neutralize Reaction Mixture perform_degradation->neutralize collect_treated Collect Treated Waste for Final Disposal neutralize->collect_treated collect_treated->collect_hw

Figure 1: Logical workflow for the disposal of this compound.

By adhering to these guidelines, laboratories can ensure the safe, responsible, and compliant disposal of this compound, thereby protecting personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Dapoxetine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This document provides essential, direct guidance on the safe handling and disposal of Dapoxetine hydrochloride, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) and Hazard Summary

This compound is classified as harmful if swallowed and causes serious eye irritation.[1][2] It may also be harmful if absorbed through the skin or inhaled and may cause long-lasting harmful effects to aquatic life.[1][2] Adherence to proper safety protocols is crucial to mitigate these risks. The following table summarizes the required personal protective equipment.

PPE CategorySpecification
Eye/Face Protection Use safety glasses with side-shields or tight-sealing safety goggles. A face shield is recommended for additional protection.
Skin Protection Handle with impervious gloves. Wear protective clothing to prevent skin contact.
Respiratory Protection In case of insufficient ventilation or dust formation, use a NIOSH-approved dust mask or a full-face respirator.

Occupational Exposure Limits:

SubstanceAgencyLimit TypeValue
This compoundN/AN/ANo occupational exposure limit values have been established.

Operational Plan for Safe Handling and Disposal

This section outlines a step-by-step protocol for the safe management of this compound from receipt to disposal within a laboratory setting.

Receiving and Storage
  • 1.1 Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • 1.2 Storage: Store the container in a tightly sealed, dry, and well-ventilated area. Recommended storage temperatures can be as low as -20°C. Keep it away from direct sunlight and incompatible materials such as strong oxidizing agents.

Handling and Use
  • 2.1 Engineering Controls: All handling procedures should be conducted in a well-ventilated area. The use of a laboratory fume hood or local exhaust ventilation is highly recommended to minimize inhalation exposure.

  • 2.2 Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • 2.3 Weighing and Aliquoting: To prevent the generation of dust, conduct weighing and aliquoting in a contained environment, such as a fume hood.

  • 2.4 Spill Management: In case of a spill, evacuate the area. For dry spills, cover with a plastic sheet to minimize dust and then carefully collect the material into a suitable container for disposal. Avoid creating dust. Clean the affected area thoroughly. Do not let the product enter drains.

  • 2.5 Personal Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling the substance.

Disposal
  • 3.1 Waste Collection: All waste material containing this compound must be collected in a suitable, closed, and properly labeled container for disposal.

  • 3.2 Disposal Method: Dispose of the waste material through an approved waste disposal plant in accordance with local, regional, and national regulations. One recommended method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator. Do not dispose of it in drains or the environment.

  • 3.3 Decontamination: Decontaminate all used equipment and work surfaces. Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling A Receipt and Inspection B Secure Storage A->B C Don PPE B->C Before Handling D Weighing/Aliquoting in Ventilated Area C->D E Experimental Use D->E F Spill Management (If necessary) D->F E->F G Decontamination of Surfaces and Equipment E->G H Waste Collection F->H G->H I Proper Disposal H->I

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dapoxetine hydrochloride
Reactant of Route 2
Reactant of Route 2
Dapoxetine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.